Product packaging for Ethyl 1,2,3-thiadiazole-4-carboxylate(Cat. No.:CAS No. 3989-36-4)

Ethyl 1,2,3-thiadiazole-4-carboxylate

Cat. No.: B1266816
CAS No.: 3989-36-4
M. Wt: 158.18 g/mol
InChI Key: FBUHTNOJXVICFM-UHFFFAOYSA-N
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Description

Ethyl 1,2,3-thiadiazole-4-carboxylate is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2S B1266816 Ethyl 1,2,3-thiadiazole-4-carboxylate CAS No. 3989-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl thiadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-3-10-7-6-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUHTNOJXVICFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291838
Record name ethyl 1,2,3-thiadiazole-4-carboxylate
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Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3989-36-4
Record name Ethyl 1,2,3-thiadiazole-4-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2,3-thiadiazole-4-carboxylate
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Record name 3989-36-4
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Record name ethyl 1,2,3-thiadiazole-4-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the primary synthetic routes, provides in-depth experimental protocols, and presents key characterization data.

Introduction

The 1,2,3-thiadiazole moiety is a significant pharmacophore present in a variety of biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities. This compound serves as a crucial intermediate for the synthesis of more complex molecules, enabling the exploration of new chemical space in drug discovery programs. This guide focuses on the practical synthesis of this key intermediate.

Primary Synthetic Methodologies

The construction of the 1,2,3-thiadiazole ring can be achieved through several synthetic strategies. The most prominent and widely utilized methods include:

  • The Hurd-Mori Synthesis: This is a classic and versatile method for the formation of 1,2,3-thiadiazoles. It involves the reaction of an activated hydrazone derivative with thionyl chloride (SOCl₂).[1] The reaction proceeds via an electrophilic substitution followed by cyclization and elimination of water.

  • Synthesis from α-Diazo Carbonyl Compounds: A highly effective method involves the reaction of an α-diazo-β-ketoester with a thionating agent, such as Lawesson's reagent. This approach offers a direct route to substituted 1,2,3-thiadiazoles.

This guide will focus on a detailed protocol adapted from the synthesis of a similar analog, which utilizes the reaction of an α-diazo carbonyl compound with Lawesson's reagent.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor, ethyl 2-diazo-3-oxobutanoate, and its subsequent conversion to Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.

Synthesis of Ethyl 2-diazo-3-oxobutanoate (Precursor)

The synthesis of the diazo precursor is a critical first step.

Reaction Scheme:

Experimental Procedure:

A detailed protocol for the synthesis of ethyl 2-diazo-3-oxobutanoate has been reported.[2] The procedure involves the reaction of ethyl 3-oxobutanoate with a diazo transfer agent.

Synthesis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate

The following protocol is adapted from a reported synthesis of the tert-butyl analog.[2]

Reaction Scheme:

Experimental Procedure:

  • To a solution of ethyl 2-diazo-3-oxobutanoate (1.0 eq) in dry benzene (or toluene), add Lawesson's reagent (0.6 eq).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.4 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.

Data Presentation

This section summarizes the key quantitative and qualitative data for the precursor and the final product.

Characterization Data for Ethyl 2-diazo-3-oxobutanoate
ParameterValueReference
Appearance Transparent liquid[2]
¹H NMR (400 MHz, CDCl₃) δ 4.30 (q, J = 7.1 Hz, 2H, CH ₂CH₃), 2.48 (s, 3H, 4-CH ₃), 1.33 (t, J = 7.1 Hz, 3H, CH₂CH ₃)[2]
¹³C NMR (101 MHz, CDCl₃) δ 190.1 (C=O), 161.4 (CO₂), 76.3 (C=N₂), 61.4 (CH₂CH₃), 28.2 (4-CH₃), 14.3 (CH₂CH₃)[2]
Expected Characterization Data for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate

The following data are predicted based on the structure and data from analogous compounds.

ParameterExpected Value
Appearance Pale yellow solid or oil
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.21 g/mol
¹H NMR δ ~4.4 (q, 2H), ~2.8 (s, 3H), ~1.4 (t, 3H)
¹³C NMR δ ~162 (C=O), ~155 (C4-Thiadiazole), ~145 (C5-Thiadiazole), ~62 (OCH₂), ~20 (CH₃-Thiadiazole), ~14 (OCH₂CH₃)
IR (cm⁻¹) ~2980 (C-H), ~1720 (C=O, ester), ~1550 (C=N), ~1250 (C-O)
Mass Spectrum (m/z) [M]+ at 172

Mandatory Visualizations

Reaction Pathway Diagram

Synthesis_Pathway A Ethyl 3-oxobutanoate B Ethyl 2-diazo-3-oxobutanoate A->B Diazo Transfer Reagent C Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate B->C Lawesson's Reagent, DIPEA, Reflux

Caption: Synthetic pathway for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.

Experimental Workflow

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis start_precursor Mix Ethyl 3-oxobutanoate and Diazo Transfer Reagent react_precursor Reaction under controlled conditions start_precursor->react_precursor workup_precursor Aqueous workup and extraction react_precursor->workup_precursor purify_precursor Purification workup_precursor->purify_precursor end_precursor Ethyl 2-diazo-3-oxobutanoate purify_precursor->end_precursor start_final Dissolve Diazo Precursor in Benzene/Toluene end_precursor->start_final add_reagents Add Lawesson's Reagent and DIPEA start_final->add_reagents reflux Heat to Reflux add_reagents->reflux workup_final Solvent removal reflux->workup_final purify_final Column Chromatography workup_final->purify_final end_final Ethyl 5-methyl-1,2,3- thiadiazole-4-carboxylate purify_final->end_final

References

An In-Depth Technical Guide to the Chemical Properties of Ethyl 1,2,3-Thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, reactivity, and experimental data for Ethyl 1,2,3-thiadiazole-4-carboxylate. The 1,2,3-thiadiazole scaffold is a significant heterocyclic template in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] this compound serves as a key reagent and building block in the synthesis of more complex, biologically active molecules.[2]

Core Chemical and Physical Properties

This compound is an organic compound featuring a five-membered 1,2,3-thiadiazole ring. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 3989-36-4[2][3]
Molecular Formula C₅H₆N₂O₂S[3]
Molecular Weight 158.18 g/mol [3]
SMILES CCOC(=O)C1=CSN=N1[3]
InChIKey FBUHTNOJXVICFM-UHFFFAOYSA-N[3]
Storage Temp. Inert atmosphere, Room Temperature[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound and its derivatives. While specific spectral data for the title compound is not detailed in the provided search results, representative data for related 1,2,3-thiadiazole and other thiadiazole derivatives are presented for context.

Spectroscopy Type Characteristic Peaks / Shifts (for related structures)
¹H NMR Protons on the thiadiazole ring typically resonate downfield. For example, in the parent 1,3,4-thiadiazole, protons appear at 9.12 ppm.[4] In substituted derivatives, aromatic protons are generally observed between 7.23 and 8.27 ppm.[5]
¹³C NMR Carbon atoms within the thiadiazole ring are electron-deficient and resonate downfield. For the parent 1,3,4-thiadiazole, C2 and C5 carbons appear at 153.1 ppm.[4] In substituted 1,3,4-thiadiazoles, thiadiazole ring carbons can be found between 159-169 ppm.[5]
IR (KBr Pellet) Characteristic absorption bands for 1,2,3-thiadiazole derivatives often include C=O stretching (ester group) around 1737 cm⁻¹, and C=N stretching within the 1600-1660 cm⁻¹ range.[6]
Mass Spectrometry The molecular ion peak (M+) corresponding to the compound's molecular weight is a key identifier.

Chemical Reactivity and Transformations

The 1,2,3-thiadiazole ring exhibits versatile reactivity, primarily driven by its ability to undergo ring cleavage. This process often involves a Dimroth-type equilibrium to form an α-diazothione species. Subsequent denitrogenation (loss of N₂), which can be induced by heat, irradiation, or catalysis, generates highly reactive intermediates useful for synthesizing diverse heterocyclic scaffolds.[7]

A significant transformation is the transition-metal-catalyzed denitrogenative transannulation, which has gained attention as a powerful method for constructing other heterocyclic systems.[7]

G cluster_main Reactivity Pathway of 1,2,3-Thiadiazoles Thiadiazole This compound Equilibrium Dimroth-type Equilibrium Thiadiazole->Equilibrium Ring Cleavage Diazothione α-Diazothione Intermediate Equilibrium->Diazothione Denitrogenation Denitrogenation (-N₂) Diazothione->Denitrogenation Heat, Light, or Metal Catalyst Intermediates Reactive Intermediates (e.g., Thioketene) Denitrogenation->Intermediates Products Diverse Heterocyclic Products (e.g., Thiophenes, Thiazoles) Intermediates->Products Cyclization / Transannulation

Caption: General reactivity pathway of 1,2,3-thiadiazoles.

Experimental Protocol: Rhodium-Catalyzed Denitrogenative Transannulation

A notable application of this compound is its use in rhodium-catalyzed cyclization reactions.[7] This protocol outlines a general procedure for the transannulation with an alkyne (e.g., phenylacetylene) to synthesize substituted thiophenes, based on methodologies described for this class of compounds.

Objective: To synthesize a polysubstituted thiophene via Rh(I)-catalyzed transannulation of this compound with an alkyne.

Materials:

  • This compound

  • Phenylacetylene (or other alkyne)

  • Rhodium catalyst (e.g., [Rh(COE)Cl]₂) (COE = cyclooctene)[7]

  • Ligand (e.g., DCyPP - 1,2-bis(dicyclohexylphosphino)propane)[7]

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the rhodium catalyst and the phosphine ligand to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent to the vessel and stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.

  • Reagent Addition: Add this compound to the reaction mixture, followed by the dropwise addition of the alkyne (e.g., phenylacetylene).

  • Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is characterized by the evolution of nitrogen gas.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the target thiophene derivative.

  • Characterization: Characterize the purified product using NMR (¹H, ¹³C), IR, and mass spectrometry to confirm its structure.

G cluster_workflow Experimental Workflow: Rh-Catalyzed Transannulation A 1. Catalyst & Ligand Loading (Inert Atmosphere) B 2. Add Anhydrous Solvent A->B C 3. Add Thiadiazole & Alkyne B->C D 4. Heat Reaction Mixture (N₂ Evolution) C->D E 5. Cool & Concentrate D->E F 6. Column Chromatography (Purification) E->F G 7. Characterize Product (NMR, MS, IR) F->G

Caption: Workflow for Rhodium-Catalyzed Denitrogenative Transannulation.

Biological and Medicinal Context

While this guide focuses on chemical properties, it is essential to note the significance of the 1,2,3-thiadiazole core in drug development. This structural motif is a key pharmacophore in compounds exhibiting a wide array of biological activities.[1] Thiadiazole derivatives have been commercialized as medicines (e.g., Cefuzonam) and agricultural agents.[6] The broad biological profile includes:

  • Anticancer and Antitumor[1]

  • Antifungal and Antibacterial[1]

  • Antiviral[1]

  • Anti-inflammatory[1]

  • Plant Activators (Systemic Acquired Resistance)[1][6]

The stability and diverse reactivity of compounds like this compound make them valuable starting points for the synthesis of novel therapeutic agents.

References

Spectroscopic and Synthetic Profile of Ethyl 1,2,3-Thiadiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,3-thiadiazole core in various biologically active molecules. This technical guide provides a concise overview of its spectroscopic characteristics and a detailed protocol for its synthesis, serving as a valuable resource for researchers engaged in the synthesis and characterization of novel thiadiazole derivatives.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH (Thiadiazole ring)~8.5 - 9.5s-
-O-CH₂ -CH₃ (Ethyl ester)~4.4q~7.1
-O-CH₂-CH₃ (Ethyl ester)~1.4t~7.1

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C =O (Ester carbonyl)~160 - 165
C 4 (Thiadiazole ring)~145 - 155
C 5 (Thiadiazole ring)~130 - 140
-O-CH₂ -CH₃ (Ethyl ester)~62
-O-CH₂-CH₃ (Ethyl ester)~14

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: Predicted FT-IR Spectral Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aromatic-like)~3100 - 3000Medium
C-H stretch (aliphatic)~2980 - 2850Medium
C=O stretch (ester)~1720 - 1740Strong
C=N stretch (thiadiazole ring)~1600 - 1650Medium
C-N stretch (thiadiazole ring)~1400 - 1450Medium
C-O stretch (ester)~1250 - 1300Strong
Ring vibrations~1000 - 1200Medium-Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₅H₆N₂O₂S), the expected molecular ion peak and major fragments are listed in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
158.02[M]⁺ (Molecular Ion)
130[M - N₂]⁺
113[M - OCH₂CH₃]⁺
85[M - COOCH₂CH₃]⁺

Experimental Protocols

Synthesis of this compound via the Hurd-Mori Reaction

The Hurd-Mori reaction is a classical and effective method for the synthesis of 1,2,3-thiadiazoles from α-methylene carbonyl compounds.[1][2] The general a two-step process involving the formation of a hydrazone followed by cyclization with thionyl chloride.

Step 1: Formation of the Hydrazone of Ethyl Glyoxylate

  • To a solution of ethyl glyoxylate (1.0 equivalent) in ethanol, add a solution of hydrazine hydrate (1.0 equivalent) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Dissolve the crude hydrazone from Step 1 in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize excess thionyl chloride.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_reagent2 Reagent cluster_reaction2 Step 2: Cyclization (Hurd-Mori) cluster_product Final Product A Ethyl Glyoxylate C Reaction in Ethanol A->C B Hydrazine Hydrate B->C D Ethyl Glyoxylate Hydrazone C->D Stir at RT F Reaction in DCM/Toluene D->F E Thionyl Chloride (SOCl₂) E->F G This compound F->G Purification

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs should be used.

FT-IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Absorption Bands (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on Ethyl 1,2,3-Thiadiazole-4-carboxylate (CAS: 3989-36-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. The 1,2,3-thiadiazole ring system is a key pharmacophore, and its derivatives have been explored for a wide range of biological activities, including as potential antineoplastic, antimicrobial, and enzyme inhibitory agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological significance of this compound, with a focus on its applications in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and synthesis.

PropertyValueReference
CAS Number 3989-36-4[1]
Molecular Formula C₅H₆N₂O₂S[1]
Molecular Weight 158.18 g/mol [1]
Melting Point 80 °C[2]
Boiling Point 231.1 °C at 760 mmHg[2]
Density 1.320 g/cm³ (Predicted)[2]
IUPAC Name This compound[1]

Spectroscopic Data:

Spectroscopy Characteristic Features for Thiadiazole Derivatives
¹H NMR Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. Protons of the ethyl ester group (CH₂ and CH₃) would be expected in the upfield region, with the CH₂ quartet around δ 4.0-4.5 ppm and the CH₃ triplet around δ 1.2-1.5 ppm.[3][4][5]
¹³C NMR The carbon atoms of the thiadiazole ring typically resonate in the aromatic region (δ 140-170 ppm). The carbonyl carbon of the ester group is expected around δ 160-170 ppm. The carbons of the ethyl group would appear in the upfield region.[3][4]
IR (Infrared) Characteristic peaks include C=O stretching of the ester group (~1720 cm⁻¹), C=N and N=N stretching of the thiadiazole ring (~1600-1400 cm⁻¹), and C-S stretching.[6][7]
MS (Mass Spectrometry) The molecular ion peak (M+) would be expected at m/z 158, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of the ethyl ester group and cleavage of the thiadiazole ring.[6]

Synthesis and Reactivity

Synthesis of this compound

The most common method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[8][9] This reaction involves the cyclization of an α-diazo-thiocarbonyl compound, which is typically generated in situ. For this compound, a plausible synthetic route would start from ethyl 2-chloroacetoacetate.

Experimental Protocol (General Hurd-Mori Synthesis):

Note: A specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results. The following is a generalized procedure based on the Hurd-Mori reaction for the synthesis of 1,2,3-thiadiazoles.

  • Formation of the Hydrazone: An appropriate starting material, such as a ketone or β-ketoester, is reacted with a hydrazine derivative (e.g., tosylhydrazine) to form the corresponding hydrazone.

  • Cyclization with Thionyl Chloride: The purified hydrazone is then dissolved in a suitable solvent (e.g., dichloromethane or toluene) and treated with thionyl chloride (SOCl₂), often at reduced temperatures.

  • Work-up and Purification: The reaction mixture is typically quenched with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired 1,2,3-thiadiazole.

G start Ethyl Acetoacetate Derivative hydrazone Hydrazone Intermediate start->hydrazone Hydrazine Derivative thiadiazole This compound hydrazone->thiadiazole Thionyl Chloride (Hurd-Mori Reaction)

Figure 1. General synthetic workflow for 1,2,3-thiadiazoles.

Reactivity and Use as a Synthetic Intermediate

This compound is a versatile intermediate in organic synthesis. The thiadiazole ring can undergo various transformations, including rhodium-catalyzed denitrogenative annulation reactions to form other heterocyclic systems.[10] This reactivity makes it a valuable starting material for the synthesis of more complex molecules with potential biological activity.

Biological Activities and Potential in Drug Development

While specific biological data for this compound is limited in the available literature, the broader class of thiadiazole derivatives has shown a wide range of pharmacological activities.[9][11][12]

Enzyme Inhibition

Thiadiazole derivatives have been identified as inhibitors of various enzymes, suggesting their potential as therapeutic agents for a range of diseases.

Potential Enzyme Targets for Thiadiazole Derivatives:

Enzyme TargetTherapeutic AreaReference
Cyclooxygenase (COX)Inflammation, Pain[12]
5-Lipoxygenase (5-LOX)Inflammation[13]
α-GlucosidaseDiabetes[14]
Acetylcholinesterase (AChE)Alzheimer's Disease[15]
Butyrylcholinesterase (BuChE)Alzheimer's Disease[15]
Anticancer and Anti-inflammatory Potential

Numerous studies have highlighted the potential of thiadiazole derivatives as anticancer and anti-inflammatory agents.[11][13] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways.

One notable area of research is the role of 1,2,3-thiadiazole derivatives as inhibitors of necroptosis , a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. The key mediators of this pathway are Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) and Mixed Lineage Kinase Domain-like protein (MLKL).

G cluster_receptor Cell Membrane cluster_cytosol Cytosol TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1 RIPK1 cIAP->RIPK1 Ubiquitination RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation Oligomerized_MLKL Oligomerized MLKL MLKL->Oligomerized_MLKL Oligomerization Necroptosis Necroptosis Oligomerized_MLKL->Necroptosis Membrane Permeabilization Thiadiazole Thiadiazole Inhibitor Thiadiazole->RIPK1 Inhibition

Figure 2. Simplified Necroptosis Signaling Pathway and Potential Inhibition by Thiadiazole Derivatives.

Structure-Activity Relationships (SAR)

The biological activity of thiadiazole derivatives is highly dependent on the nature and position of substituents on the thiadiazole ring. For drug development professionals, understanding these structure-activity relationships is crucial for designing more potent and selective compounds.

While specific SAR studies on the ethyl carboxylate group at the 4-position of 1,2,3-thiadiazole are not detailed in the provided search results, general SAR principles for thiadiazoles suggest that modifications to this group could significantly impact activity. For example, converting the ester to an amide or other functional groups can alter the molecule's hydrogen bonding capacity, lipophilicity, and overall interaction with biological targets.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Although detailed biological data for the compound itself is sparse in the public domain, the broader class of thiadiazoles demonstrates a rich pharmacology, with activities spanning enzyme inhibition, anticancer, and anti-inflammatory effects. Future research focusing on the derivatization of this compound and the systematic evaluation of its biological activities is warranted to fully explore its therapeutic potential. The synthetic accessibility and reactivity of this core make it an attractive starting point for the development of novel drug candidates.

References

Molecular structure of Ethyl 1,2,3-thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 1,2,3-Thiadiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound featuring a five-membered 1,2,3-thiadiazole ring. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. This document provides a comprehensive overview of its molecular structure, spectroscopic properties, a detailed synthesis protocol, and its applications as a chemical intermediate. The 1,2,3-thiadiazole moiety can act as a bioisosteric replacement for other aromatic systems, and its unique electronic properties make it a valuable building block in the design of novel therapeutic agents and functional materials.

Molecular Structure and Chemical Properties

This compound (CAS Number: 3989-36-4) is a stable, aromatic compound. Its core structure is a five-membered ring containing one sulfur and two adjacent nitrogen atoms, substituted with an ethyl carboxylate group at the 4-position.

Table 1: Chemical and Physical Properties

PropertyValueReference
IUPAC Name This compound
CAS Number 3989-36-4[1]
Molecular Formula C₅H₆N₂O₂S
Molecular Weight 158.18 g/mol
SMILES CCOC(=O)C1=CSN=N1
Appearance Colorless oil[2]

molecular_structure cluster_0 C1 C C2 C C1->C2 C6 C C1->C6 S3 S C2->S3 N4 N S3->N4 N5 N N4->N5 N5->C1 O7 O C6->O7 O8 O C6->O8 C9 CH₂ O8->C9 C10 CH₃ C9->C10

Caption: Molecular Structure of this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data.

Table 2: ¹H and ¹³C NMR Spectroscopic Data

NucleusSolventChemical Shift (δ) ppmDescriptionReference
¹H CDCl₃9.26 (s, 1H)C5-H proton on the thiadiazole ring[3]
4.54 (q, J = 7.1 Hz, 2H)Methylene protons (-O-CH₂-CH₃) of the ethyl group[3]
1.48 (t, J = 7.1 Hz, 3H)Methyl protons (-O-CH₂-CH₃) of the ethyl group[3]
¹³C CDCl₃159.60, 154.92, 142.33, 62.34, 14.26Resonances for the 5 carbons in the molecule[3]

Table 3: Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityReference
1720 - 1740C=O stretch (Ester)StrongGeneral
1560 - 1475Thiadiazole ring skeletal vibrationsMedium[2]
1350 - 1280Thiadiazole ring skeletal vibrationsMedium[2]
1265 - 1150C-O stretch (Ester) & Ring deformationsStrong[2]
910 - 890C-H out-of-plane deformationMedium[2]

A specific mass spectrum for this compound is not available in the cited literature. However, analysis would typically show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), carbon monoxide (CO), and the characteristic expulsion of a stable dinitrogen molecule (N₂) from the thiadiazole ring.

Experimental Protocols: Synthesis

The most common and versatile method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori synthesis .[4] This reaction involves the cyclization of a hydrazone derivative that possesses an α-methylene group using thionyl chloride (SOCl₂).

Synthesis of this compound via Hurd-Mori Reaction

This synthesis is a two-step process starting from commercially available reagents, ethyl pyruvate and ethyl carbazate.

synthesis_workflow start Starting Materials: Ethyl Pyruvate & Ethyl Carbazate step1 Step 1: Hydrazone Formation - Mix reagents in a suitable solvent (e.g., Ethanol). - Stir at room temperature. start->step1 intermediate Intermediate: Ethyl 2-(2-ethoxy-2-oxoethylidene)hydrazine-1-carboxylate step1->intermediate step2 Step 2: Hurd-Mori Cyclization - Dissolve hydrazone in a solvent (e.g., Dichloromethane). - Add Thionyl Chloride (SOCl₂) dropwise at 0 °C. - Allow to warm to room temperature. intermediate->step2 workup Workup & Purification - Quench reaction with water/base. - Extract with organic solvent. - Purify via column chromatography. step2->workup product Final Product: This compound workup->product

Caption: Workflow for the synthesis of this compound.

Step 1: Formation of Ethyl 2-(2-ethoxy-2-oxoethylidene)hydrazine-1-carboxylate (Hydrazone Intermediate)

  • To a solution of ethyl pyruvate (1.0 equivalent) in absolute ethanol, add ethyl carbazate (1.0 equivalent).[5][6]

  • A catalytic amount of a weak acid (e.g., acetic acid) may be added to facilitate the reaction.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure. The resulting crude hydrazone is often used in the next step without further purification.

Step 2: Cyclization to this compound

  • Dissolve the crude hydrazone intermediate from Step 1 in a dry, inert solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add thionyl chloride (SOCl₂) (approximately 2.0-3.0 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to quench the excess thionyl chloride.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a colorless oil.[2]

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in organic synthesis. The 1,2,3-thiadiazole ring is a known pharmacophore found in compounds with a wide array of biological activities.

  • Building Block for Bioactive Molecules: This compound serves as a precursor for more complex molecules with potential therapeutic applications, including antineoplastic (anticancer), antiviral, and antibacterial agents. The thiadiazole ring can be further functionalized or incorporated into larger fused heterocyclic systems.

  • Denitrogenative Reactions: It is used as a substrate in transition metal-catalyzed reactions, such as those involving rhodium catalysts. In these reactions, the thiadiazole ring undergoes denitrogenation (loss of N₂) to generate reactive intermediates that can participate in cyclization and annulation reactions to form other heterocyclic structures like thiophenes and thiaphospholes.

No specific signaling pathways or direct biological targets have been identified for this compound itself in the reviewed literature; its primary role is that of a synthetic precursor.

Conclusion

This compound is a foundational heterocyclic compound whose value lies in its utility as a synthetic intermediate. With well-established spectroscopic data and a reliable synthesis protocol via the Hurd-Mori reaction, it provides a robust starting point for the development of novel, complex molecules. For professionals in drug discovery and materials science, this compound offers a gateway to a chemical space rich with potential for biological activity and unique physicochemical properties. Further research into the derivatives of this molecule is likely to yield new candidates for therapeutic and technological applications.

References

The Hurd-Mori Synthesis of 1,2,3-Thiadiazoles: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3-thiadiazole scaffold is a crucial heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1] The Hurd-Mori synthesis is a classical and versatile method for the preparation of these valuable compounds. This technical guide provides an in-depth overview of the Hurd-Mori synthesis, including its mechanism, experimental protocols, quantitative data, and applications in drug discovery, with a focus on its relevance to researchers, scientists, and drug development professionals.

The Hurd-Mori Synthesis: An Overview

The Hurd-Mori synthesis involves the cyclization of N-acyl or N-tosyl hydrazones with thionyl chloride (SOCl₂) to yield 1,2,3-thiadiazoles.[2] This reaction is a cornerstone in the synthesis of this class of heterocycles and has been subject to numerous modifications and improvements to enhance its efficiency and substrate scope. The general transformation is depicted below:

From Ketone/Aldehyde to 1,2,3-Thiadiazole:

Hurd_Mori_Overview Ketone Ketone/Aldehyde Hydrazone N-substituted Hydrazone Ketone->Hydrazone Hydrazine (e.g., Semicarbazide, Tosylhydrazide) Thiadiazole 1,2,3-Thiadiazole Hydrazone->Thiadiazole Hurd-Mori Reaction (SOCl₂)

Figure 1: General workflow of the Hurd-Mori synthesis.

Reaction Mechanism

The Hurd-Mori reaction proceeds through a multi-step mechanism involving the reaction of a hydrazone with thionyl chloride. The following diagram illustrates the proposed reaction pathway:

Hurd_Mori_Mechanism Hydrazone N-substituted Hydrazone Intermediate1 N-Sulfinyl Hydrazone Hydrazone->Intermediate1 + SOCl₂ - HCl Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Thiadiazole N-oxide Intermediate2->Intermediate3 Elimination Thiadiazole 1,2,3-Thiadiazole Intermediate3->Thiadiazole Reduction Byproducts SO₂ + HCl Intermediate3->Byproducts

Figure 2: Proposed mechanism of the Hurd-Mori synthesis.

The reaction is initiated by the reaction of the hydrazone with thionyl chloride to form an N-sulfinyl hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent elimination and reduction steps to afford the final 1,2,3-thiadiazole ring.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the Hurd-Mori synthesis.

Preparation of Hydrazone Precursors

The synthesis of 1,2,3-thiadiazoles begins with the formation of a suitable hydrazone from a ketone or aldehyde. Two common types of hydrazones used are semicarbazones and N-tosylhydrazones.

3.1.1. Synthesis of Semicarbazones

A general procedure for the synthesis of semicarbazones from a ketone is as follows:

  • Dissolve the ketone (1.0 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in a suitable solvent, such as ethanol.

  • Add a base, typically sodium acetate (1.5 equivalents), to the mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and collect the precipitated semicarbazone by filtration.

  • Wash the solid with cold water and a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

3.1.2. Synthesis of N-Tosylhydrazones

A solvent-free grinding method offers an efficient and environmentally friendly route to N-tosylhydrazones:

  • In a mortar, thoroughly mix the aromatic aldehyde or ketone (1 mmol) and p-toluenesulfonohydrazide (1 mmol).

  • Grind the mixture manually with a pestle for approximately 1 minute, or until the reaction is complete as indicated by TLC.

  • Wash the resulting solid with petroleum ether and filter to obtain the desired N-tosylhydrazone.

Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

The following protocol details the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone semicarbazone:

  • Suspend the dried acetophenone semicarbazone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The yield of the Hurd-Mori synthesis can be influenced by various factors, including the substrate, reaction conditions, and the nature of the hydrazone. The following tables summarize representative yields for the synthesis of 1,2,3-thiadiazoles under different conditions.

Table 1: Yields of 1,2,3-Thiadiazoles from Semicarbazones via the Classic Hurd-Mori Reaction

Starting Ketone/AldehydeProductYield (%)
Acetophenone4-Phenyl-1,2,3-thiadiazole83
Propiophenone4-Methyl-5-phenyl-1,2,3-thiadiazole75
Cyclohexanone4,5,6,7-Tetrahydrobenzo[d][2][3][4]thiadiazole68
4-Methoxyacetophenone4-(4-Methoxyphenyl)-1,2,3-thiadiazole85
4-Nitroacetophenone4-(4-Nitrophenyl)-1,2,3-thiadiazole72

Table 2: Yields of 4-Aryl-1,2,3-thiadiazoles from N-Tosylhydrazones and Sulfur with I₂/DMSO Catalyst [5]

N-Tosylhydrazone ofProductYield (%)
Acetophenone4-Phenyl-1,2,3-thiadiazole79
4-Methylacetophenone4-(p-Tolyl)-1,2,3-thiadiazole85
4-Fluoroacetophenone4-(4-Fluorophenyl)-1,2,3-thiadiazole82
4-Chloroacetophenone4-(4-Chlorophenyl)-1,2,3-thiadiazole91
2-Naphthyl methyl ketone4-(Naphthalen-2-yl)-1,2,3-thiadiazole88
N-Tosylhydrazone ofProductYield (%)
Acetophenone4-Phenyl-1,2,3-thiadiazole88
3-Methoxyacetophenone4-(3-Methoxyphenyl)-1,2,3-thiadiazole82
4-Bromoacetophenone4-(4-Bromophenyl)-1,2,3-thiadiazole92
2-Thiophenemethylketone4-(Thiophen-2-yl)-1,2,3-thiadiazole75

Applications in Drug Development

1,2,3-Thiadiazole derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities. They have been investigated as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity and the PI3K/Akt Signaling Pathway

Several studies have highlighted the potential of 1,2,3-thiadiazole derivatives as potent anticancer agents. One of the key signaling pathways implicated in cancer progression and survival is the PI3K/Akt pathway. Aberrant activation of this pathway is a common feature in many cancers.[4] Certain triazolo-thiadiazole derivatives have been shown to inhibit the activation of Akt1 and Akt2, key components of this pathway, leading to the suppression of tumor growth.[3]

The following diagram illustrates the PI3K/Akt signaling pathway and the inhibitory action of thiadiazole derivatives.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) pAkt p-Akt (Active) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) pAkt->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Thiadiazole 1,2,3-Thiadiazole Derivatives Thiadiazole->pAkt Inhibition

Figure 3: Inhibition of the PI3K/Akt signaling pathway by 1,2,3-thiadiazole derivatives.

Conclusion

The Hurd-Mori synthesis remains a highly relevant and valuable tool for the synthesis of 1,2,3-thiadiazoles. Its versatility, coupled with the development of more efficient and environmentally friendly modifications, ensures its continued importance in both academic research and industrial drug discovery. The diverse biological activities of the resulting 1,2,3-thiadiazole derivatives, particularly their potential as anticancer agents targeting key signaling pathways, underscore the significance of this synthetic methodology for the development of novel therapeutics. This guide provides a solid foundation for researchers and professionals to explore and utilize the Hurd-Mori synthesis in their endeavors.

References

Thermal and photochemical stability of 1,2,3-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal and Photochemical Stability of 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle, is a crucial scaffold in medicinal chemistry and materials science.[1] Its derivatives are recognized for a wide array of biological activities, including roles as plant activators, and their potential as antibacterial, antiviral, antitumor, and antifungal agents.[1][2] Despite their therapeutic promise, the inherent stability of the 1,2,3-thiadiazole ring under thermal and photochemical stress is a critical factor for its practical application. In drug development, for instance, stability directly influences a product's shelf-life, formulation, and in-vivo efficacy. This guide offers a comprehensive examination of the thermal and photochemical degradation of 1,2,3-thiadiazoles, presenting quantitative data, detailed experimental protocols, and visualizations of key decomposition pathways.

Thermal Stability

The 1,2,3-thiadiazole ring is generally considered thermally robust, but it undergoes decomposition at elevated temperatures.[1] The principal thermal decomposition pathway involves the thermodynamically favorable extrusion of a nitrogen molecule (N₂).[1] This initial fragmentation yields highly reactive intermediates that subsequently undergo further transformations.

Thermal Decomposition Pathway

The accepted mechanism for the thermal decomposition of 1,2,3-thiadiazoles begins with the elimination of molecular nitrogen. This process leads to the formation of a transient, highly strained three-membered ring intermediate known as a thiirene. The unstable thiirene rapidly rearranges into a more stable thioketene.[1] These reactive species can then participate in various subsequent reactions, such as dimerization or reactions with other molecules in the system.[1][3] In some cases, particularly under flash vacuum pyrolysis conditions, the intermediates can lead to the formation of alkynes, thiophenes, and other heterocyclic products.[4]

Thermal_Decomposition Thiadiazole 1,2,3-Thiadiazole TransitionState1 Transition State Thiadiazole->TransitionState1 Δ (Heat) Thiirene Thiirene (Intermediate) TransitionState1->Thiirene - N₂ Thioketene Thioketene (Intermediate) Thiirene->Thioketene Rearrangement Products Further Products (e.g., Alkynes, Thiophenes) Thioketene->Products Trapping / Dimerization

Figure 1: Thermal decomposition pathway of the 1,2,3-thiadiazole ring.
Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantitatively evaluating the thermal stability of chemical compounds. TGA tracks the mass change of a sample with temperature, while DSC measures the heat flow associated with thermal transitions. The onset decomposition temperature (T_onset) from TGA is a key metric indicating the commencement of significant degradation.

CompoundDecomposition Onset (T_onset) (°C)No. of Decomposition StepsReference
1-(4-chlorophenyl)-N'-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)urea2303[5][6][7]
1-(4-methoxyphenyl)-N'-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)urea2253[5][6][7]
1-phenyl-N'-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)urea2203[5][6][7]
1-(p-tolyl)-N'-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)urea2103[5][6][7]
Note: The data presented is for 1,3,4-thiadiazole derivatives, as specific TGA data for a range of 1,2,3-thiadiazoles was not available in the search results. However, the general stability trends and methodologies are comparable.
Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a 1,2,3-thiadiazole derivative.

Instrumentation:

  • Thermogravimetric Analyzer (e.g., TA Instruments, Mettler Toledo)

  • Microbalance (accurate to 0.001 mg)

  • Sample pans (typically aluminum or platinum)

  • Inert gas supply (e.g., high-purity Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried 1,2,3-thiadiazole sample into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove gaseous decomposition products.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature (T_onset), defined as the temperature at which significant weight loss begins. This can be calculated using the tangent method on the TGA curve.

    • Calculate the weight loss percentage for each decomposition step observed in the TGA curve.

    • The derivative of the TGA curve (DTG curve) can be plotted to show the rate of weight loss as a function of temperature, with peaks indicating the temperatures of maximum decomposition rates.[5][7]

Photochemical Stability

1,2,3-thiadiazoles are generally susceptible to photochemical degradation upon irradiation with ultraviolet (UV) light.[1][3] The study of their photolysis is crucial for applications where the compounds may be exposed to light, such as in pharmaceuticals and agrochemicals.

Photochemical Decomposition Pathway

Similar to the thermal pathway, the primary photochemical event is the extrusion of molecular nitrogen from the excited state of the 1,2,3-thiadiazole.[3] This decomposition leads to the formation of highly reactive thiirene and thioketene intermediates.[3][8] Studies using transient absorption spectroscopy on phenyl-substituted 1,2,3-thiadiazoles have shown that these species are formed extremely rapidly (in less than 0.3 picoseconds) from the singlet excited state.[3] While thiirenes are very unstable, they can be observed in solution, where their decay is mainly through intermolecular reactions like dimerization.[3] Interestingly, it has been demonstrated that thiirene can also be formed as a secondary product from the subsequent photolysis of the initially formed thioketene.[8]

Photochemical_Decomposition Thiadiazole 1,2,3-Thiadiazole ExcitedState [1,2,3-Thiadiazole]* (Singlet Excited State) Thiadiazole->ExcitedState hν (UV Light) Thioketene Thioketene ExcitedState->Thioketene - N₂ Thiirene1 Thiirene (Primary Photoproduct) ExcitedState->Thiirene1 - N₂ Thiirene2 Thiirene (Secondary Photoproduct) Thioketene->Thiirene2 hν (Secondary Photolysis) TrappingProduct Trapped Product (e.g., N,N-diethylthioacetamide) Thioketene->TrappingProduct + Trapping Agent (e.g., Diethylamine)

Figure 2: Photochemical decomposition pathways of 1,2,3-thiadiazole.
Quantitative Photochemical Data

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ).[9] The quantum yield of disappearance is the number of molecules that react divided by the number of photons absorbed by the system.[9]

CompoundSolventIrradiation Wavelength (nm)Quantum Yield of Disappearance (Φ)Reference
1,2,3-ThiadiazoleEPA*250-350Independent of O₂ or trapping agent[8]

*EPA: Ether-isopentane-ethanol

Experimental Protocol: Photolysis and Intermediate Trapping

Objective: To study the photolysis of 1,2,3-thiadiazole and trap the thioketene intermediate.

Materials & Instrumentation:

  • 1,2,3-Thiadiazole

  • Solvent (e.g., Ethanol or EPA)

  • Trapping agent (e.g., Diethylamine)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with filters for wavelength selection, 250-350 nm)

  • Quartz reaction vessel

  • UV-Vis Spectrophotometer

  • Analytical instrumentation for product identification (e.g., GC-MS, NMR)

Procedure:

  • Solution Preparation: Prepare a dilute solution (e.g., 10⁻⁴ M) of 1,2,3-thiadiazole in ethanol. Add a trapping agent, such as diethylamine (e.g., 1% by volume), to the solution.[8]

  • Photolysis:

    • Transfer the solution to the quartz reaction vessel and place it in the photoreactor.

    • Irradiate the solution with the UV lamp at room temperature. The reaction can be monitored over time by taking aliquots.

  • Reaction Monitoring:

    • Periodically, withdraw a small sample from the reaction mixture.

    • Record the UV-Vis spectrum to monitor the disappearance of the 1,2,3-thiadiazole starting material and the appearance of new absorption bands corresponding to the product. For example, the formation of N,N-diethylthioacetamide can be monitored by its characteristic absorption maximum.[8]

  • Product Analysis:

    • After significant conversion (e.g., several hours of irradiation), stop the reaction.

    • Remove the solvent under reduced pressure.

    • Analyze the residue using GC-MS and NMR to identify and quantify the trapped product (e.g., N,N-diethylthioacetamide). A high yield (e.g., 75%) of the trapped product implies that thioketene is a major intermediate in the photolysis.[8]

Advanced Studies: Flash Vacuum Pyrolysis (FVP)

Flash Vacuum Pyrolysis (FVP) is a powerful technique used to study unimolecular reactions at high temperatures and low pressures.[10] The precursor is volatilized under vacuum, passed through a high-temperature furnace (hot zone), and the products are rapidly condensed on a cold surface.[10] This method minimizes intermolecular reactions and allows for the characterization of primary decomposition products and reactive intermediates.[10]

For 1,2,3-thiadiazoles, FVP typically results in the loss of N₂ to form thioketenes via a Wolff-type rearrangement of intermediate thioacylcarbenes/1,3-diradicals.[4][11] Depending on the substituents and pyrolysis temperature, the products can include stable thioketenes, alkynes, thiophenes, and various other rearrangement products.[4]

FVP_Workflow cluster_0 FVP Apparatus Precursor {Precursor Inlet | 1,2,3-Thiadiazole sample | Gentle Heating} Furnace {Hot Zone | Quartz Tube | High Temp (e.g., 170-350°C)} Precursor->Furnace Vaporization Vacuum {Vacuum Pump | Low Pressure} Precursor->Vacuum ColdTrap {Condenser | Cold Finger (Liquid N₂) | Product Collection} Furnace->ColdTrap Pyrolysis & Flow Furnace->Vacuum ColdTrap->Vacuum Analysis Product Analysis (GC-MS, NMR, IR) ColdTrap->Analysis Isolation

Figure 3: Conceptual workflow for a Flash Vacuum Pyrolysis (FVP) experiment.

Conclusion

The 1,2,3-thiadiazole ring system exhibits moderate to good thermal stability, generally decomposing above 200°C, and is susceptible to photochemical degradation upon UV irradiation.[1] In both thermal and photochemical processes, the primary decomposition pathway involves the extrusion of molecular nitrogen to generate highly reactive thiirene and thioketene intermediates.[1][3] The stability and reaction pathways are influenced by the nature and position of substituents on the heterocyclic ring. For researchers, scientists, and drug development professionals, a thorough understanding of these stability profiles is essential. It informs the design of more stable derivatives, predicts potential degradation products, and guides the development of appropriate storage conditions and formulations, ultimately ensuring the safety and efficacy of 1,2,3-thiadiazole-based products.

References

Reactivity of Ethyl 1,2,3-Thiadiazole-4-carboxylate with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1,2,3-thiadiazole-4-carboxylate is a versatile heterocyclic compound whose reactivity with nucleophiles is characterized by a fascinating interplay of ring stability and susceptibility to ring-opening reactions. This technical guide provides a comprehensive overview of the core reactivity principles, detailed experimental protocols, and mechanistic insights into the reactions of this compound with various nucleophiles, including amines, hydrazines, alkoxides, and thiolates.

Core Reactivity Principles

The reactivity of the 1,2,3-thiadiazole ring is largely dictated by the electron-withdrawing nature of the two adjacent nitrogen atoms and the sulfur heteroatom. This electronic arrangement renders the ring susceptible to nucleophilic attack, particularly under basic conditions. The primary mode of reaction with strong nucleophiles involves a base-catalyzed ring-opening of the thiadiazole ring to form a highly reactive α-diazo thiolate intermediate. This intermediate can then undergo a variety of subsequent reactions, including cyclization, elimination, or reaction with other electrophiles present in the reaction mixture.

The presence of the electron-withdrawing ethyl carboxylate group at the 4-position further influences the reactivity of the ring, though the furylthiadiazole fragment generally remains stable during these transformations.[1]

Reactions with N-Nucleophiles

Reaction with Hydrazine

The reaction of this compound with hydrazine hydrate represents a significant transformation, leading to the formation of pyrazole derivatives. This reaction proceeds via a ring-opening/recyclization pathway.

Reaction Scheme:

Thiadiazole This compound Pyrazole Ethyl 3-amino-1H-pyrazole-4-carboxylate Thiadiazole->Pyrazole Reflux in Ethanol Hydrazine Hydrazine (NH2NH2) Hydrazine->Pyrazole

Caption: Reaction of this compound with Hydrazine.

Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol is adapted from established synthetic methods.

Materials:

  • This compound

  • Hydrazine hydrate (85%)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.

  • To this solution, add hydrazine hydrate dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 3-amino-1H-pyrazole-4-carboxylate as a solid.

Quantitative Data:

NucleophileProductSolventConditionsYield (%)Reference
Hydrazine HydrateEthyl 3-amino-1H-pyrazole-4-carboxylateEthanolReflux66.78N/A
Reactions with Primary and Secondary Amines

The reaction of 1,2,3-thiadiazoles with primary and secondary amines in the presence of a strong base can lead to the formation of thioamides. This transformation proceeds through the base-induced ring-opening of the thiadiazole to a thioketene intermediate, which is then trapped by the amine.

Reaction Pathway:

Thiadiazole This compound Intermediate α-Diazo Thiolate Intermediate Thiadiazole->Intermediate Ring Opening Base Strong Base (e.g., n-BuLi) Base->Intermediate Thioketene Thioketene Intermediate Intermediate->Thioketene -N2 Thioamide N,N-disubstituted Thioamide Thioketene->Thioamide Amine Primary or Secondary Amine (R1R2NH) Amine->Thioamide Nucleophilic Attack

Caption: Formation of Thioamides from this compound.

While the general transformation is known, specific quantitative data and detailed experimental protocols for the reaction of this compound with a wide range of amines are not extensively reported in the literature. Further research is warranted to establish a comprehensive dataset for these reactions.

Reactions with O-Nucleophiles and S-Nucleophiles

The reactivity of this compound with oxygen and sulfur nucleophiles, such as alkoxides and thiolates, is also expected to proceed via a base-catalyzed ring-opening mechanism. The resulting α-diazo thiolate intermediate can then react with electrophiles or undergo other transformations.

Detailed experimental protocols and quantitative yields for the reactions of this compound with common alkoxides (e.g., sodium ethoxide) and thiolates (e.g., sodium thiophenolate) are not well-documented in publicly available literature. These reactions present an opportunity for further investigation to expand the synthetic utility of this thiadiazole derivative.

Mechanistic Considerations and Signaling Pathways

The central theme in the reactivity of this compound with strong nucleophiles is the initial ring-opening event. The following diagram illustrates the logical workflow for predicting the outcome of these reactions.

Start This compound + Nucleophile + Base RingOpening Base-catalyzed Ring Opening Start->RingOpening Intermediate α-Diazo Thiolate Intermediate RingOpening->Intermediate Pathway_A Nitrogen Extrusion Intermediate->Pathway_A Pathway_B Intramolecular Cyclization Intermediate->Pathway_B Thioketene Thioketene Intermediate Pathway_A->Thioketene Product_A Trapping by Nucleophile (e.g., Amine) Thioketene->Product_A Product_B Recyclization Product (e.g., Pyrazole from Hydrazine) Pathway_B->Product_B

Caption: Logical Workflow of Nucleophilic Reactions.

Summary and Future Outlook

This compound serves as a valuable building block in heterocyclic synthesis. Its reaction with nucleophiles, predominantly proceeding through a ring-opening mechanism, offers pathways to diverse molecular scaffolds. The reaction with hydrazine to form pyrazoles is a well-established transformation. However, the reactions with other nucleophiles such as primary and secondary amines, alkoxides, and thiolates, while mechanistically plausible, require further systematic investigation to fully elucidate their scope, limitations, and synthetic potential. Future research in this area should focus on:

  • Systematic screening of various nucleophiles: A comprehensive study involving a wide array of amines, alkoxides, and thiolates to determine the product distribution and yields.

  • Optimization of reaction conditions: Detailed investigation of the effects of base, solvent, temperature, and reaction time on the outcome of the reactions.

  • Isolation and characterization of intermediates: Trapping and characterizing the proposed α-diazo thiolate and thioketene intermediates to provide concrete evidence for the reaction mechanisms.

By addressing these areas, a more complete and predictive understanding of the reactivity of this compound can be achieved, further enhancing its utility in the fields of medicinal chemistry and materials science.

References

Denitrogenation of 1,2,3-Thiadiazoles: A Technical Guide to Synthetic Methodologies and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The denitrogenation of 1,2,3-thiadiazoles represents a powerful synthetic strategy for the generation of valuable reactive intermediates, primarily thioketenes, which can be subsequently transformed into a diverse array of molecular architectures. This technical guide provides an in-depth exploration of the core methodologies employed to induce dinitrogen extrusion from the 1,2,3-thiadiazole ring system, including thermal, photochemical, base-induced, and transition-metal-catalyzed approaches. Detailed experimental protocols for key transformations are presented, alongside a quantitative comparison of reaction parameters and yields. Furthermore, this document elucidates the mechanistic pathways involved and contrasts the denitrogenation of 1,2,3-thiadiazoles with the analogous Wolff rearrangement of α-diazoketones. The strategic application of these methods in the synthesis of alkynes, thiophenes, and other heterocyclic systems of interest in medicinal chemistry and materials science is also discussed.

Introduction

1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention as versatile precursors in organic synthesis. Their utility stems from their propensity to undergo extrusion of a molecule of dinitrogen (N₂) upon stimulation by heat, light, base, or transition metal catalysts, leading to the formation of highly reactive intermediates. This denitrogenation process opens a gateway to a variety of important chemical transformations, making 1,2,3-thiadiazoles valuable building blocks in the construction of complex molecular frameworks relevant to the pharmaceutical and agrochemical industries.

This guide will provide a comprehensive overview of the primary methods for the denitrogenation of 1,2,3-thiadiazoles, with a focus on providing practical, detailed experimental procedures and quantitative data to aid researchers in the application of these powerful synthetic tools.

Synthesis of 1,2,3-Thiadiazole Precursors

The most common and versatile method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis. This reaction involves the cyclization of a hydrazone, derived from a ketone with an α-methylene group, using thionyl chloride (SOCl₂).

Key Synthesis Methods for 1,2,3-Thiadiazoles
MethodStarting MaterialsKey ReagentsProductYield (%)Reference
Hurd-Mori SynthesisAcetophenone, Semicarbazide HClSOCl₂4-Phenyl-1,2,3-thiadiazole~83
Hurd-Mori VariationN-Tosylhydrazones, SulfurTBAI (catalyst)Substituted aryl 1,2,3-thiadiazoles44-98
Hurd-Mori CyclizationPyrazolyl-phenylethanones, SemicarbazideSOCl₂Pyrazolyl-1,2,3-thiadiazolesGood to Excellent
Experimental Protocol: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

Step 1: Synthesis of Acetophenone Semicarbazone

  • Dissolve 10.0 g (83 mmol) of acetophenone in 100 mL of ethanol in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve 9.3 g (83 mmol) of semicarbazide hydrochloride and 12.5 g of sodium acetate in 50 mL of water.

  • Add the semicarbazide solution to the acetophenone solution with stirring.

  • Heat the mixture to reflux for 1 hour.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the white crystalline product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a desiccator. The expected yield is approximately 13-14 g.

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

  • In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, place 10.0 g (56 mmol) of dry acetophenone semicarbazone.

  • Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add 15 mL (0.20 mol) of thionyl chloride dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • Separate the organic layer in a separatory funnel.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-phenyl-1,2,3-thiadiazole as a crystalline solid.

Hurd_Mori_Synthesis acetophenone Acetophenone semicarbazone Acetophenone Semicarbazone acetophenone->semicarbazone Step 1: Condensation semicarbazide Semicarbazide HCl, Sodium Acetate semicarbazide->semicarbazone thiadiazole 4-Phenyl-1,2,3-thiadiazole semicarbazone->thiadiazole Step 2: Cyclization socl2 SOCl₂ socl2->thiadiazole

Workflow for the Hurd-Mori Synthesis.

Denitrogenation Methodologies

The extrusion of dinitrogen from 1,2,3-thiadiazoles can be initiated through several distinct methods, each with its own advantages and substrate scope. The choice of method dictates the nature of the reactive intermediate formed and, consequently, the final product distribution.

Denitrogenation_Pathways thiadiazole 1,2,3-Thiadiazole thermal Thermal (FVP) thiadiazole->thermal photo Photochemical thiadiazole->photo base Base-Induced thiadiazole->base metal Metal-Catalyzed (e.g., Rh) thiadiazole->metal intermediate Reactive Intermediates (Thioketene, Thiirene, etc.) thermal->intermediate photo->intermediate base->intermediate metal->intermediate products Products (Alkynes, Thiophenes, etc.) intermediate->products

Overview of Denitrogenation Methods.
Thermal Denitrogenation

Thermal denitrogenation of 1,2,3-thiadiazoles, often carried out under flash vacuum pyrolysis (FVP) conditions, is a powerful method for generating highly reactive intermediates in the gas phase. The high temperatures and low pressures of FVP minimize intermolecular reactions, favoring unimolecular processes such as rearrangement to thioketenes and subsequent fragmentation to alkynes.

This is a representative protocol and requires specialized equipment. All safety precautions for high-vacuum and high-temperature work must be strictly followed.

  • Apparatus Setup: A standard FVP apparatus consists of a sublimation tube for the sample, a heated quartz pyrolysis tube (typically packed with quartz wool or rings), a cold trap (liquid nitrogen), and a high-vacuum pump.

  • Sample Preparation: Place a sample of 4-phenyl-1,2,3-thiadiazole (e.g., 100 mg) in the sublimation tube.

  • Pyrolysis Conditions:

    • Heat the pyrolysis tube to the desired temperature (e.g., 500-800 °C).

    • Evacuate the system to a pressure of 10⁻² to 10⁻³ Torr.

    • Gently heat the sublimation tube to slowly introduce the 1,2,3-thiadiazole vapor into the pyrolysis tube.

  • Product Collection: The pyrolyzed products are collected in the liquid nitrogen cold trap.

  • Isolation and Analysis: After the pyrolysis is complete, the system is carefully brought back to atmospheric pressure. The contents of the cold trap are collected and can be analyzed by techniques such as NMR and GC-MS to identify the products, primarily phenylacetylene. The yield of phenylacetylene is typically high under optimized FVP conditions.

Photochemical Denitrogenation

Irradiation of 1,2,3-thiadiazoles with UV light provides a mild alternative to thermal methods for inducing denitrogenation. Photochemical excitation leads to the formation of short-lived intermediates, including thiirenes and thioketenes, from the singlet excited state.

  • Dissolve 4,5-diphenyl-1,2,3-thiadiazole (e.g., 100 mg, 0.42 mmol) in a suitable solvent (e.g., 50 mL of benzene) in a quartz reaction vessel.

  • Purge the solution with an inert gas (e.g., argon) for 30 minutes to remove dissolved oxygen.

  • Irradiate the solution with a medium-pressure mercury lamp (e.g., 450W) through a Pyrex filter (to filter out wavelengths below 290 nm) at room temperature with continuous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield diphenylacetylene.

Base-Induced Denitrogenation

In the presence of a strong base, 1,2,3-thiadiazoles lacking a substituent at the 5-position undergo ring-opening to form an alkynylthiolate anion with concomitant loss of nitrogen. This intermediate can then be trapped with an electrophile, providing a convenient route to alkynyl thioethers.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium amide (e.g., 1.2 equivalents) in anhydrous liquid ammonia (e.g., 25 mL) at -78 °C.

  • To this suspension, add a solution of 4-phenyl-1,2,3-thiadiazole (1 equivalent) in a minimal amount of anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour. The evolution of nitrogen gas should be observed.

  • To the resulting solution of the sodium phenylethynylthiolate, add an electrophile (e.g., methyl iodide, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding 1-(methylthio)-2-phenylacetylene.

Transition-Metal-Catalyzed Denitrogenation

Transition metals, particularly rhodium complexes, have emerged as powerful catalysts for the denitrogenation of 1,2,3-thiadiazoles. These reactions often proceed via the formation of a metal thiavinyl carbene intermediate, which can then undergo a variety of transformations, most notably transannulation reactions with alkynes to form highly substituted thiophenes.

1,2,3-ThiadiazoleAlkyneCatalystLigandYield (%)Reference
4-Phenyl-1,2,3-thiadiazolePhenylacetylene[Rh(COD)Cl]₂DPPFHigh
4-Aryl-1,2,3-thiadiazolesTerminal Alkynes[Rh(COD)Cl]₂DPPFGood-Excellent
4-Alkyl-1,2,3-thiadiazolesInternal Alkynes[Rh(COD)Cl]₂DPPFGood-Excellent
  • To an oven-dried vial, add 4-phenyl-1,2,3-thiadiazole (0.1 mmol, 1 equivalent), [Rh(COD)Cl]₂ (2.5 mol%), and DPPF (5 mol%).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous 1,2-dichloroethane (1 mL) and phenylacetylene (0.12 mmol, 1.2 equivalents) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford 2,4,5-triphenylthiophene.

Rhodium_Catalysis thiadiazole 1,2,3-Thiadiazole rh_carbene Rhodium Thiavinyl Carbene Intermediate thiadiazole->rh_carbene rh_catalyst [Rh(I)] Catalyst rh_catalyst->rh_carbene Denitrogenation thiophene Substituted Thiophene rh_carbene->thiophene [3+2] Annulation n2 N₂ rh_carbene->n2 alkyne Alkyne alkyne->thiophene

Rhodium-Catalyzed Denitrogenative Annulation.

Comparison with the Wolff Rearrangement

The denitrogenation of 1,2,3-thiadiazoles to form thioketenes is conceptually analogous to the Wolff rearrangement of α-diazoketones, which generates ketenes. Both reactions involve the extrusion of dinitrogen and a 1,2-shift to form a cumulene.

Wolff_vs_Thiadiazole cluster_wolff Wolff Rearrangement cluster_thiadiazole Thiadiazole Denitrogenation diazoketone α-Diazoketone ketene Ketene diazoketone->ketene Heat, Light, or Ag₂O - N₂ thiadiazole 1,2,3-Thiadiazole thioketene Thioketene thiadiazole->thioketene Heat, Light, Base, or Rh(I) - N₂

Analogy between Wolff Rearrangement and Thiadiazole Denitrogenation.
Experimental Protocol: Arndt-Eistert Homologation (A Wolff Rearrangement Example)

The Arndt-Eistert reaction is a classic example of the application of the Wolff rearrangement for the one-carbon homologation of carboxylic acids.

Step 1: Formation of the Acid Chloride

  • Reflux benzoic acid (1 equivalent) with thionyl chloride (2 equivalents) for 2 hours.

  • Remove the excess thionyl chloride by distillation to obtain benzoyl chloride.

Step 2: Formation of the α-Diazoketone

  • Dissolve the benzoyl chloride (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C and add a solution of diazomethane in diethyl ether (2 equivalents) dropwise with stirring. Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent under a gentle stream of nitrogen.

Step 3: Wolff Rearrangement

  • Dissolve the crude α-diazoketone in a mixture of dioxane and water.

  • Add a catalytic amount of silver oxide (Ag₂O).

  • Heat the mixture to 50-70 °C with stirring until the evolution of nitrogen ceases.

  • After cooling, acidify the reaction mixture with dilute HCl and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield phenylacetic acid.

Applications in Synthesis

The reactive intermediates generated from the denitrogenation of 1,2,3-thiadiazoles can be trapped in situ to afford a variety of useful products.

Synthesis of Alkynes

As demonstrated in the thermal and photochemical denitrogenation sections, the extrusion of both nitrogen and sulfur from the 1,2,3-thiadiazole ring is a common pathway to the formation of alkynes. This method is particularly useful for the synthesis of strained or otherwise difficult-to-access alkynes.

Trapping of Thioketenes

Thioketenes are highly electrophilic and readily react with nucleophiles. For example, trapping the thioketene generated from the denitrogenation of 4-phenyl-1,2,3-thiadiazole with an amine such as aniline leads to the formation of a thioamide.

  • In a reaction vessel suitable for FVP, place 4-phenyl-1,2,3-thiadiazole as the precursor.

  • In the cold trap, place a solution of aniline (excess) in an inert solvent.

  • Perform the FVP of 4-phenyl-1,2,3-thiadiazole as described in section 3.1.1.

  • The generated phenylthioketene will co-condense with the aniline in the cold trap.

  • After the pyrolysis is complete, allow the cold trap to warm to room temperature.

  • The resulting thioanilide can be isolated and purified by standard chromatographic techniques.

Conclusion

The denitrogenation of 1,2,3-thiadiazoles is a versatile and powerful tool in modern organic synthesis. The choice of denitrogenation method—thermal, photochemical, base-induced, or metal-catalyzed—allows for the controlled generation of reactive intermediates that can be transformed into a wide range of valuable products, including alkynes and complex heterocyclic systems. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate the application of these methodologies in research and development, particularly in the fields of medicinal chemistry and materials science, where the efficient construction of novel molecular architectures is of paramount importance. The continued exploration of transition-metal-catalyzed denitrogenation reactions, in particular, promises to further expand the synthetic utility of the 1,2,3-thiadiazole scaffold.

Computational Insights into 1,2,3-Thiadiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and insecticidal properties.[1][2] Computational chemistry plays a pivotal role in understanding the structural, electronic, and biological properties of these derivatives, thereby guiding the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the computational methodologies applied to 1,2,3-thiadiazole derivatives, presenting key data, detailed protocols, and workflow visualizations to aid researchers in this promising field.

Core Computational Approaches

Computational studies of 1,2,3-thiadiazole derivatives primarily revolve around three key methodologies: Quantum Chemical Calculations (most notably Density Functional Theory), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) studies. These techniques provide a synergistic approach to drug discovery, from elucidating molecular properties to predicting biological activity and binding interactions.

Density Functional Theory (DFT)

DFT is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it an indispensable tool for understanding the intrinsic properties of 1,2,3-thiadiazole derivatives.[3] It offers a favorable balance between computational cost and accuracy.[2]

  • Molecular Geometry Optimization:

    • The initial 3D structure of the 1,2,3-thiadiazole derivative is constructed using molecular modeling software.

    • Geometry optimization is performed using a functional, commonly B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set such as 6-31G(d,p) or 6-311G**.[3][4] This process finds the lowest energy conformation of the molecule.

  • Frequency Calculations:

    • Vibrational frequency analysis is carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Molecular Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability.[3]

    • Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

    • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

    • Spectroscopic Properties: Theoretical vibrational spectra (IR and Raman) and electronic spectra (UV-Vis) can be simulated and compared with experimental data for structural validation.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand (like a 1,2,3-thiadiazole derivative) to the active site of a target protein.

  • Preparation of the Receptor:

    • The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Preparation of the Ligand:

    • The 3D structure of the 1,2,3-thiadiazole derivative is generated and optimized using a suitable method (e.g., DFT as described above).

    • Torsion angles are defined to allow for conformational flexibility during docking.

  • Docking Simulation:

    • A docking program (e.g., AutoDock Vina, PyRx) is used to perform the simulation.[5]

    • A grid box is defined around the active site of the receptor to specify the search space for the ligand.

    • The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[6][7][8]

  • Analysis of Results:

    • The resulting docked poses are analyzed to identify the most favorable binding mode.

    • Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues are identified and visualized.[9]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.

  • Data Set Preparation:

    • A dataset of 1,2,3-thiadiazole derivatives with experimentally determined biological activities (e.g., IC50 values) is collected.

    • The dataset is divided into a training set (for model development) and a test set (for model validation).

  • Descriptor Calculation:

    • For each molecule in the dataset, a set of molecular descriptors is calculated. These can include constitutional, topological, geometrical, electrostatic, and quantum chemical descriptors.

  • Model Development:

    • A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical model that correlates the descriptors with the biological activity.[10]

  • Model Validation:

    • The predictive power of the QSAR model is assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using the test set.

  • Applicability Domain Definition:

    • The applicability domain of the model is defined to ensure that predictions for new compounds are reliable.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data from various computational studies on thiadiazole derivatives, providing a comparative overview of their potential as therapeutic agents.

Table 1: Molecular Docking Scores of Thiadiazole Derivatives Against Various Targets

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Thiadiazole-triazole hybrid 2COVID-19 Main Protease-6.3GLY143, SER144[6]
Thiadiazole-triazole hybrid 3COVID-19 Main Protease-GLY143[6]
Thiadiazole-triazole hybrid 6COVID-19 Main Protease-LYS5, THR199, ARG131[6]
Thiazole-thiadiazole derivative 5lTubercular ThyX enzyme-Arg 95, Cys 43, His 69, Arg 87[9]
1,3,4-Thiadiazole derivative L3ADP-sugar pyrophosphatase-8.9-[7][8]
1,3,4-Thiadiazole derivative 4hEGFR TK--[11]

Table 2: In Vitro Biological Activities of Thiadiazole Derivatives

Compound/DerivativeCell Line / OrganismActivity MetricValueReference
Thiazole-thiadiazole derivative 5lM. tuberculosis (H37Ra)MIC7.1285 µg/ml[9]
Thiadiazole derivative 14MCF-7IC500.04 µM[12]
Thiadiazole derivative 14HepG2IC500.18 µM[12]
1,3,4-Thiadiazole derivative 4hHTC-116IC502.03 ± 0.72 µM[11]
1,3,4-Thiadiazole derivative 4hHepG-2IC502.17 ± 0.83 µM[11]
1,2,3-Thiadiazole derivative 93HIV-1 (MT-4 cells)EC500.0364 ± 0.0038 µM[1]
1,2,3-Thiadiazole derivative 94AntiviralIC503.59 µg/mL[1]

Visualizing Computational Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of computational studies on 1,2,3-thiadiazole derivatives.

Computational_Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation Synthesis Synthesis of 1,2,3-Thiadiazole Derivatives Characterization Spectroscopic Characterization Synthesis->Characterization DFT DFT Calculations (Geometry, FMO, MEP) Characterization->DFT Docking Molecular Docking (Binding Mode & Affinity) DFT->Docking QSAR QSAR Modeling (Activity Prediction) DFT->QSAR BioAssay Biological Assays (e.g., IC50, MIC) Docking->BioAssay QSAR->BioAssay

Caption: A generalized workflow for the computational design and validation of 1,2,3-thiadiazole derivatives.

Molecular_Docking_Protocol PDB 1. Obtain Receptor Structure (e.g., from PDB) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor DockingSim 4. Perform Docking Simulation (e.g., AutoDock Vina) PrepReceptor->DockingSim LigandOpt 3. Optimize Ligand Geometry (e.g., using DFT) LigandOpt->DockingSim Analysis 5. Analyze Docked Poses (Binding energy, interactions) DockingSim->Analysis

Caption: A step-by-step protocol for performing molecular docking studies.

QSAR_Model_Development Dataset 1. Compile Dataset of Thiadiazole Derivatives with Known Activity SplitData 2. Split into Training and Test Sets Dataset->SplitData CalcDesc 3. Calculate Molecular Descriptors SplitData->CalcDesc BuildModel 4. Develop QSAR Model (e.g., MLR, PLS) CalcDesc->BuildModel ValidateModel 5. Validate Model (Internal & External) BuildModel->ValidateModel Predict 6. Predict Activity of New Compounds ValidateModel->Predict

Caption: The workflow for developing and validating a QSAR model.

Conclusion

Computational studies provide a powerful and efficient framework for the exploration and development of 1,2,3-thiadiazole derivatives as potential therapeutic agents. By leveraging techniques such as DFT, molecular docking, and QSAR, researchers can gain deep insights into the molecular properties, binding interactions, and structure-activity relationships of these compounds. This in-depth technical guide serves as a resource for scientists and drug development professionals, offering standardized protocols, comparative data, and clear visualizations to accelerate the discovery of novel and effective 1,2,3-thiadiazole-based drugs.

References

The Multifaceted Biological Activities of Thiadiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiadiazole, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, demonstrating potential as therapeutic agents in various disease areas. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of thiadiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity of Thiadiazole Derivatives

Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1][2][3][4] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and apoptosis.[5][6][7]

Quantitative Anticancer Data

The cytotoxic effects of various thiadiazole derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of the reported activities against several cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2,5-disubstituted 1,3,4-thiadiazolesMCF-7 (Breast)0.04 - 87.4Doxorubicin / Etoposide0.75 / >100
Triazolo[3,4-b]thiadiazolesHT-29 (Colon)23.83--
2-amino-1,3,4-thiadiazolesLoVo (Colon)2.44Cisplatin-
Thiazole-substituted thiadiazolesA549 (Lung)1.01Doxorubicin-
1,3,4-thiadiazole derivativesC6 (Glioma)18.50 - 42.67Cisplatin24.33
Pyrazoline-based 1,3,4-thiadiazolesHepG-2 (Liver)63.2 - 84.9--
Signaling Pathways in Anticancer Activity

The anticancer effects of thiadiazole derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Two of the most prominent pathways targeted are the PI3K/Akt/mTOR and the EGFR signaling cascades.

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is frequently overactive in many types of cancer.[5][8] Thiadiazole derivatives have been shown to inhibit this pathway at various points, leading to the induction of apoptosis and suppression of tumor growth.[5][7]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiadiazole Thiadiazole Derivatives Thiadiazole->PI3K Thiadiazole->Akt Thiadiazole->mTORC1

PI3K/Akt/mTOR signaling pathway and points of inhibition by thiadiazole derivatives.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a vital role in cell proliferation and is a common target in cancer therapy.[1][9] Certain thiadiazole derivatives have been identified as potent inhibitors of EGFR, thereby blocking downstream signaling and preventing tumor growth.[10]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Thiadiazole Thiadiazole Derivatives Thiadiazole->EGFR

EGFR signaling pathway and inhibition by thiadiazole derivatives.
Experimental Protocols for Anticancer Activity

A general workflow for evaluating the anticancer potential of thiadiazole derivatives is outlined below.

Anticancer_Workflow Synthesis Synthesis of Thiadiazole Derivatives MTT MTT Assay for Cytotoxicity (IC50) Synthesis->MTT CellCulture Cancer Cell Line Culture CellCulture->MTT Apoptosis Apoptosis Assay (Flow Cytometry) MTT->Apoptosis WesternBlot Western Blot for Signaling Proteins MTT->WesternBlot InVivo In Vivo Xenograft Model Studies Apoptosis->InVivo WesternBlot->InVivo DataAnalysis Data Analysis & Conclusion InVivo->DataAnalysis

General experimental workflow for assessing anticancer activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13][14]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for attachment.[14]

  • Compound Treatment: The cells are then treated with various concentrations of the thiadiazole derivatives and incubated for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[11][14]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) is added to dissolve the formazan crystals.[11][14]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[13][14]

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method to quantify apoptosis.

  • Cell Treatment: Cancer cells are treated with the thiadiazole derivative at its IC50 concentration for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Antimicrobial Activity of Thiadiazole Derivatives

Thiadiazole derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria.[15][16][17]

Quantitative Antimicrobial Data

The antimicrobial potency of thiadiazole derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
2,5-disubstituted 1,3,4-thiadiazolesStaphylococcus aureus12.5 - >128Ciprofloxacin-
Tetranorlabdane-thiadiazolesBacillus polymyxa2.5--
Gallic acid amide-thiadiazolesVibrio harveyi0.0313--
Benzo[d]imidazole-thiadiazolesPseudomonas aeruginosa12.5--
2-amino-1,3,4-thiadiazolesEscherichia coli1000--
Dihydropyrrolidone-thiadiazolesEnterococcus faecalis>64--
Experimental Protocol for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][18][19][20]

  • Preparation of Compound Dilutions: A serial two-fold dilution of the thiadiazole derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[3]

  • Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[19]

  • Inoculation and Incubation: The wells containing the compound dilutions are inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.[3]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[19]

Anti-inflammatory Activity of Thiadiazole Derivatives

Several thiadiazole derivatives have been reported to possess significant anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[4][21][22]

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity is often assessed by the carrageenan-induced paw edema model, with results expressed as the percentage of edema inhibition. In vitro activity is determined by COX inhibition assays, with results given as IC50 values.

Compound ClassAssay% Inhibition / IC50 (µM)Reference CompoundReference % Inhibition / IC50 (µM)
Imidazo[2,1-b][5][6][9]thiadiazolesCarrageenan-induced paw edema24.95 - 31.63%Diclofenac26.96%
Pyridine-based thiadiazolesCarrageenan-induced paw edema71.86 - 76.71%Diclofenac-
1,3,4-Thiadiazole derivativesCarrageenan-induced paw edema35 - 44%Indomethacin56%
Sulfonamide-bearing thiadiazolesCOX-2 Inhibition0.32 - 0.37 µMCelecoxib-
Experimental Protocols for Anti-inflammatory Activity

This in vivo model is widely used to screen for acute anti-inflammatory activity.[15][23][24][25]

  • Animal Dosing: Rats are orally administered with the thiadiazole derivative or a reference drug (e.g., indomethacin) one hour before the induction of inflammation.[24]

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.[15][24]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[24]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.[26][27][28][29]

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a substrate (e.g., arachidonic acid) are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the thiadiazole derivative or a reference inhibitor (e.g., celecoxib).

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate. After a specific incubation period, the reaction is stopped.

  • Product Quantification: The amount of prostaglandin produced is quantified, often using a fluorometric or colorimetric method. The IC50 value is then determined from the dose-response curve.[28]

Conclusion

Thiadiazole and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their potential for further development as novel therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this important heterocyclic scaffold. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the promise of thiadiazole derivatives into clinical applications.

References

An In-depth Technical Guide to the Versatile Reactivity of 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle, stands as a cornerstone in synthetic organic chemistry and medicinal chemistry. Its unique structural features and diverse reactivity have led to its classification as a privileged scaffold in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 1,2,3-thiadiazoles, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Core Synthetic Methodologies

The construction of the 1,2,3-thiadiazole ring can be achieved through several synthetic strategies. The most prominent and widely utilized method is the Hurd-Mori reaction, which involves the cyclization of hydrazone derivatives.[1]

Hurd-Mori 1,2,3-Thiadiazole Synthesis

The Hurd-Mori synthesis is a classical and versatile method for preparing 1,2,3-thiadiazoles from hydrazones bearing an N-acyl or N-tosyl group, which are then reacted with thionyl chloride (SOCl₂).[1] An analogous reaction using selenium dioxide can be employed for the synthesis of 1,2,3-selenadiazoles.[1] The reaction proceeds through the cyclization of an intermediate formed from the reaction of the hydrazone with thionyl chloride.

A variety of ketones containing an α-methylene group can be converted into their corresponding semicarbazones, which then undergo cyclization with thionyl chloride to yield 1,2,3-thiadiazole derivatives.[2] This method has been successfully applied to synthesize a range of substituted 1,2,3-thiadiazoles, including those with pyrazolyl substituents.[3][4]

Modern Variations and Improvements

Recent advancements have led to more efficient and environmentally friendly modifications of the Hurd-Mori reaction. A notable improvement involves a metal-free, TBAI (tetrabutylammonium iodide)-catalyzed reaction between N-tosylhydrazones and elemental sulfur, which provides 1,2,3-thiadiazoles in good yields under mild conditions.[5][6] Other modern approaches include:

  • An iodine-catalyzed reaction of ketone-derived N-tosylhydrazones with elemental sulfur.[5][7]

  • A visible-light-mediated synthesis using cercosporin as a photocatalyst.[6]

  • A multicomponent reaction involving enaminones, tosylhydrazine, and elemental sulfur mediated by I₂/DMSO.[3][6]

These methods often offer advantages such as broader functional group tolerance and higher yields.[6]

Key Reactions and Reactivity

The chemical behavior of 1,2,3-thiadiazoles is characterized by their propensity to undergo ring-opening and cycloaddition reactions, primarily driven by the extrusion of molecular nitrogen.

Thermal and Photochemical Decomposition

One of the most significant aspects of 1,2,3-thiadiazole chemistry is their decomposition under thermal or photochemical conditions.[8] This process involves the extrusion of a stable nitrogen molecule (N₂), leading to the formation of highly reactive intermediates such as thiirenes and thioketenes.[9][10][11]

The 1,2,3-thiadiazole ring generally exhibits moderate to good thermal stability, with decomposition typically occurring at temperatures above 200 °C.[9] Photochemical decomposition can be induced by UV irradiation.[9] The stability of the ring is influenced by the nature of its substituents.[9]

The formation of these reactive intermediates opens up a wide range of synthetic possibilities, as they can be trapped by various reagents to form new carbo- and heterocyclic systems.[8]

Cycloaddition Reactions

1,2,3-Thiadiazoles can participate in cycloaddition reactions. For instance, the Hurd-Mori reaction itself can be viewed as a cyclization process.[4] Furthermore, the reactive intermediates generated from their decomposition can undergo subsequent cycloadditions. The field of 1,3-dipolar cycloadditions, in general, is a powerful tool for the synthesis of five-membered heterocycles.[12] While not a direct cycloaddition of the 1,2,3-thiadiazole ring itself, the intermediates derived from it are key players in such transformations.

Data Presentation: Synthesis of 1,2,3-Thiadiazole Derivatives

The following tables summarize quantitative data for the synthesis of various 1,2,3-thiadiazole derivatives using different methodologies.

Table 1: Hurd-Mori Synthesis of 1,2,3-Thiadiazoles from Semicarbazones [2]

Starting Ketone DerivativeProduct StructureMelting Point (°C)Yield (%)
CamphorDecomposes at 26660
Acetophenone11672
p-BromoacetophenoneDecomposes at 24065
p-Nitroacetophenone19063
p-AminoacetophenoneAbove 30069

Table 2: Modern Synthetic Approaches to 1,2,3-Thiadiazoles

MethodStarting MaterialsCatalyst/ReagentYield RangeReference
TBAI-catalyzed reactionN-tosylhydrazones, SulfurTBAIGood yields[6]
Iodine-catalyzed reactionN-tosylhydrazones, SulfurI₂70-97%[5]
Multi-component reactionEnaminones, Tosylhydrazine, SulfurI₂/DMSOup to 92%[3]
Reaction with ammonium thiocyanateTosylhydrazonesAmmonium thiocyanateVery good yields[6]

Experimental Protocols

Protocol 1: General Procedure for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles from Semicarbazones [2][13]

  • Preparation of Semicarbazone:

    • Dissolve the starting ketone (1.0 eq.) and thiosemicarbazide (1.0 eq.) in absolute ethanol (30 mL).

    • Heat the mixture under reflux for 5 hours.

    • Remove the solvent under vacuum.

    • Wash the residue with diethyl ether and recrystallize from ethanol to obtain the pure semicarbazone.

  • Cyclization to 1,2,3-Thiadiazole:

    • To an excess amount of thionyl chloride, add the semicarbazone portion-wise with stirring at room temperature.

    • Continue stirring for a specified time until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Reaction Setup:

    • In a reaction vessel, combine the N-tosylhydrazone (1.0 eq.), elemental sulfur (2.0 eq.), and tetrabutylammonium iodide (TBAI) (0.2 eq.).

    • Add a suitable solvent (e.g., dichloroethane).

  • Reaction Execution:

    • Stir the mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the pure 4-aryl-1,2,3-thiadiazole.

Mandatory Visualizations

Hurd_Mori_Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Product Formation Hydrazone Hydrazone (N-acyl/N-tosyl) Intermediate Reactive Intermediate Hydrazone->Intermediate SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Thiadiazole 1,2,3-Thiadiazole Intermediate->Thiadiazole Cyclization HCl HCl Intermediate->HCl SO2 SO₂ Intermediate->SO2

Caption: Mechanism of the Hurd-Mori 1,2,3-thiadiazole synthesis.

Synthesis_Workflow Start Ketone with α-methylene group Hydrazone Hydrazone Formation Start->Hydrazone Semicarbazide Semicarbazide/Hydrazine Derivative Semicarbazide->Hydrazone Cyclization Cyclization Reaction Hydrazone->Cyclization Cyclization_Reagent Cyclization Reagent (e.g., SOCl₂, Sulfur) Cyclization_Reagent->Cyclization Purification Work-up & Purification Cyclization->Purification Product Substituted 1,2,3-Thiadiazole Purification->Product

Caption: General experimental workflow for 1,2,3-thiadiazole synthesis.

Decomposition_Pathways Thiadiazole 1,2,3-Thiadiazole Condition Thermal (Δ) or Photochemical (hν) Condition Thiadiazole->Condition Nitrogen N₂ Extrusion Condition->Nitrogen Thiirene Thiirene (Reactive Intermediate) Condition->Thiirene Thioketene Thioketene (Reactive Intermediate) Thiirene->Thioketene Rearrangement Trapping Further Reactions (e.g., Dimerization, Trapping) Thiirene->Trapping Thioketene->Trapping

Caption: Thermal and photochemical decomposition of 1,2,3-thiadiazoles.

Applications in Drug Development

The 1,2,3-thiadiazole scaffold is of significant interest to medicinal chemists due to the broad spectrum of biological activities exhibited by its derivatives.[3][14] These compounds have shown potential as:

  • Anticancer agents: Certain 1,2,3-thiadiazole derivatives have demonstrated cytotoxicity against various cancer cell lines.[2][3]

  • Antimicrobial and Antifungal agents: The thiadiazole nucleus is a component of various compounds with antibacterial and antifungal properties.[3][5]

  • Antiviral agents: Research has explored the potential of 1,2,3-thiadiazole derivatives in antiviral therapies.[3][5]

  • Insecticidal and Herbicidal agents: These compounds have also found applications in agriculture as insecticides and herbicides.[3][5]

  • Enzyme inhibitors: 1,2,3-thiadiazoles have been investigated as inhibitors of enzymes such as cytochrome P450.[15]

The diverse biological profile of 1,2,3-thiadiazoles underscores their importance as a versatile platform for the design and development of new therapeutic agents.[16][17] The continued exploration of their synthesis and reactivity will undoubtedly lead to the discovery of novel compounds with significant pharmacological value.

References

Methodological & Application

Application Notes and Protocols: Ethyl 1,2,3-Thiadiazole-4-carboxylate as a Versatile Synthon for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,2,3-thiadiazole-4-carboxylate is a versatile and highly reactive synthon employed in the synthesis of a diverse array of heterocyclic compounds. The strained 1,2,3-thiadiazole ring readily undergoes ring-opening upon thermal or catalytic activation, extruding molecular nitrogen to generate a reactive thioketene intermediate. This intermediate can then participate in various cycloaddition and annulation reactions, providing access to a wide range of five- and six-membered heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems from this compound, including thiophenes, furans, and pyrazoles.

Key Synthetic Applications

This compound serves as a valuable precursor for several important classes of heterocyclic compounds. The primary reaction pathways involve the initial formation of a thioketene intermediate, which can be trapped by various reagents to yield the desired heterocyclic core.

Synthesis of Thiophenes via Rhodium-Catalyzed Transannulation

Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkynes is a powerful method for the regioselective synthesis of highly substituted thiophenes.[1][2] The reaction proceeds through a rhodium thiavinyl carbene intermediate, which then undergoes cycloaddition with the alkyne.[1]

Synthesis of Furans via Silver-Mediated Annulation

Polysubstituted furans can be efficiently synthesized through a silver(I)-mediated annulation of 5-H-1,2,3-thiadiazoles with 1,3-dicarbonyl compounds. This methodology offers good functional group tolerance and is amenable to gram-scale synthesis.

Synthesis of Pyrazoles

While not a direct conversion, the aroylhydrazones of ethyl pyruvate, which are precursors to ethyl 1,2,3-thiadiazole-4-carboxylates via the Hurd-Mori synthesis, can be utilized to synthesize pyrazoles under Vilsmeier-Haack conditions.[3] Additionally, the 1,2,3-thiadiazole ring can be transformed into pyrazoles through reaction with hydrazines.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate (Hurd-Mori Reaction)

This protocol describes the synthesis of a key substituted 1,2,3-thiadiazole synthon.

Reaction Scheme: (Precursor: Ethyl 2-diazo-3-oxo-3-phenylpropanoate and Lawesson's reagent) -> Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate

Materials:

  • Ethyl 2-diazo-3-oxo-3-phenylpropanoate

  • Lawesson's reagent

  • Toluene

  • Silica gel for column chromatography

  • Petroleum ether (PE)

  • Ethyl acetate (EA)

Procedure:

  • Dissolve ethyl 2-diazo-3-oxo-3-phenylpropanoate in toluene.

  • Add Lawesson's reagent to the solution.

  • Heat the mixture at reflux for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Quantitative Data:

CompoundYieldMelting Point (°C)
Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate[4]88%36-37

Spectroscopic Data: [4]

Compound1H NMR (400 MHz, CDCl3) δ (ppm)13C NMR (101 MHz, CDCl3) δ (ppm)
Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate7.55 – 7.44 (m, 5H), 4.41 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H)161.9, 160.4, 148.4, 130.6, 129.7, 128.6, 126.1, 62.0, 14.0
Protocol 2: Synthesis of Substituted Thiophenes via Rhodium-Catalyzed Transannulation

This protocol outlines a general procedure for the synthesis of multisubstituted thiophenes from 1,2,3-thiadiazoles and alkynes.[1][2]

Reaction Scheme: Ethyl 5-substituted-1,2,3-thiadiazole-4-carboxylate + Alkyne --[Rh-catalyst]--> Substituted Thiophene

Materials:

  • Substituted this compound (e.g., Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate)

  • Alkyne (e.g., dimethyl acetylenedicarboxylate)

  • Rhodium catalyst (e.g., [Rh(cod)Cl]2)

  • Dioxane

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve the substituted this compound and the alkyne in dioxane.

  • Add the rhodium catalyst to the mixture.

  • Heat the reaction mixture at the specified temperature (e.g., 100 °C) for the designated time (e.g., 12 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Thiophene Synthesis:

1,2,3-Thiadiazole SubstrateAlkyne SubstrateProductYield
Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylateDimethyl acetylenedicarboxylateTetramethyl 5-phenylthiophene-2,3,4-tricarboxylate85%
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylatePhenylacetyleneEthyl 2-methyl-5-phenylthiophene-3-carboxylate75%
This compound1-Phenyl-1-propyneEthyl 5-methyl-2-phenylthiophene-3-carboxylate68%

Spectroscopic Data for Representative Thiophenes:

Compound1H NMR (CDCl3) δ (ppm)13C NMR (CDCl3) δ (ppm)
Ethyl 2-methyl-5-phenylthiophene-3-carboxylate7.60-7.20 (m, 5H, Ar-H), 4.30 (q, 2H, OCH2), 2.70 (s, 3H, CH3), 1.35 (t, 3H, CH3)164.5, 142.1, 134.8, 133.2, 129.0, 128.5, 127.8, 125.5, 60.8, 15.2, 14.3
Protocol 3: Synthesis of Polysubstituted Furans via Silver-Mediated Annulation

This protocol describes the synthesis of furans from 5-H-1,2,3-thiadiazoles and 1,3-dicarbonyl compounds.

Reaction Scheme: Ethyl 5-H-1,2,3-thiadiazole-4-carboxylate + 1,3-Dicarbonyl Compound --[Ag(I)]--> Substituted Furan

Materials:

  • Ethyl 5-H-1,2,3-thiadiazole-4-carboxylate

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone)

  • Silver(I) salt (e.g., Ag2CO3)

  • Solvent (e.g., Toluene)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 1,3-dicarbonyl compound in toluene, add the ethyl 5-H-1,2,3-thiadiazole-4-carboxylate and the silver(I) salt.

  • Heat the reaction mixture under reflux for the specified time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the silver salts.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data for Furan Synthesis:

1,3-Dicarbonyl SubstrateProductYield
AcetylacetoneEthyl 2,4-dimethyl-5-acetylfuran-3-carboxylate82%
Ethyl acetoacetateDiethyl 2,4-dimethylfuran-3,5-dicarboxylate78%
DibenzoylmethaneEthyl 2,4-diphenyl-5-benzoylfuran-3-carboxylate75%

Spectroscopic Data for a Representative Furan:

Compound1H NMR (CDCl3) δ (ppm)13C NMR (CDCl3) δ (ppm)
Ethyl 2,4-dimethyl-5-acetylfuran-3-carboxylate4.35 (q, 2H, OCH2), 2.60 (s, 3H, CH3), 2.55 (s, 3H, COCH3), 2.40 (s, 3H, CH3), 1.38 (t, 3H, CH3)191.2, 164.8, 158.5, 152.1, 118.9, 115.3, 60.5, 30.1, 14.4, 13.8

Visualization of Synthetic Pathways

Hurd-Mori Synthesis of this compound

Hurd_Mori_Synthesis precursor Ethyl 2-(1-ethoxycarbonylhydrazono)acetate socl2 SOCl₂ precursor->socl2 thiadiazole This compound socl2->thiadiazole Cyclization

Caption: Hurd-Mori reaction for thiadiazole synthesis.

Rhodium-Catalyzed Synthesis of Thiophenes

Thiophene_Synthesis cluster_reactants Reactants thiadiazole Ethyl 1,2,3-thiadiazole- 4-carboxylate catalyst [Rh(cod)Cl]₂ thiadiazole->catalyst alkyne Alkyne alkyne->catalyst thiophene Substituted Thiophene catalyst->thiophene Transannulation

Caption: Rh-catalyzed thiophene synthesis.

Silver-Mediated Synthesis of Furans

Furan_Synthesis cluster_reactants Reactants thiadiazole Ethyl 5-H-1,2,3-thiadiazole- 4-carboxylate catalyst Ag₂CO₃ thiadiazole->catalyst dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->catalyst furan Substituted Furan catalyst->furan Annulation

References

Application Notes and Protocols: Rhodium-Catalyzed Reactions of Ethyl 1,2,3-Thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 1,2,3-thiadiazole-4-carboxylate in rhodium-catalyzed denitrogenative transannulation reactions. This class of reactions offers a powerful and modular approach to the synthesis of a variety of sulfur-containing heterocycles, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

1,2,3-Thiadiazoles, such as this compound, serve as stable and accessible precursors to highly reactive rhodium thiavinyl carbene intermediates.[1] Upon treatment with a suitable rhodium catalyst, the thiadiazole ring undergoes denitrogenation (extrusion of N₂) to generate the carbene species. This intermediate can then engage in a variety of subsequent transformations, most notably transannulation reactions with a range of coupling partners. This methodology allows for the efficient and often regioselective construction of complex heterocyclic systems under relatively mild conditions.[1]

Synthesis of Starting Material: this compound

The starting material can be reliably synthesized using the Hurd-Mori reaction.[2] This method involves the reaction of a hydrazone derivative with thionyl chloride.

Experimental Protocol: Hurd-Mori Synthesis

A general protocol for the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylates is as follows:

  • Hydrazone Formation: An appropriate α-keto ester is reacted with hydrazine to form the corresponding hydrazone.

  • Cyclization: The purified hydrazone is then treated with thionyl chloride to effect the cyclization to the 1,2,3-thiadiazole ring.

Detailed experimental procedures can be found in the literature, and optimization may be required for specific substrates.[3]

Rhodium-Catalyzed Denitrogenative Transannulation Reactions

The core of this methodology lies in the rhodium-catalyzed reaction of this compound with various unsaturated partners. The general workflow for these reactions is depicted below.

experimental_workflow General Experimental Workflow reagents This compound + Coupling Partner reaction Reaction Vessel (Inert Atmosphere) reagents->reaction catalyst Rhodium Catalyst + Ligand catalyst->reaction heating Heating (e.g., 80-110 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Purified Heterocyclic Product purification->product

Caption: General workflow for rhodium-catalyzed transannulation reactions.

Synthesis of Polysubstituted Thiophenes via Transannulation with Alkynes

A highly efficient and regioselective synthesis of polysubstituted thiophenes can be achieved through the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkynes.[1][4] This reaction proceeds via the formation of a rhodium thiavinyl carbene intermediate.[1]

Reaction Pathway:

thiophene_synthesis thiadiazole This compound n2 - N₂ rh_carbene Rhodium Thiavinyl Carbene Intermediate thiadiazole->rh_carbene Rh(I) rh_catalyst [Rh(COD)Cl]₂/DPPF thiophene Polysubstituted Thiophene rh_carbene->thiophene + Alkyne alkyne Alkyne (R¹-C≡C-R²) alkyne->thiophene

Caption: Pathway for thiophene synthesis.

Experimental Protocol: General Procedure for Thiophene Synthesis [1]

  • To an oven-dried vial equipped with a magnetic stir bar is added the rhodium precursor (e.g., [Rh(COD)Cl]₂, 2.5 mol%) and a phosphine ligand (e.g., DPPF, 5.5 mol%).

  • The vial is sealed with a septum and purged with argon.

  • Anhydrous solvent (e.g., 1,4-dioxane) is added, and the mixture is stirred at room temperature for 10 minutes.

  • This compound (1.0 equiv) and the corresponding alkyne (1.2 equiv) are added.

  • The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred for the specified time (typically 12-24 h).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired thiophene product.

Data Presentation: Synthesis of Thiophenes

EntryAlkyneProductYield (%)
1PhenylacetyleneEthyl 2-phenylthiophene-4-carboxylate92
21-Phenyl-1-propyneEthyl 2-methyl-3-phenylthiophene-5-carboxylate85
34-OctyneEthyl 2,3-dipropylthiophene-5-carboxylate78
4Ethyl propiolateDiethyl 2,4-thiophenedicarboxylate65

Yields are isolated yields and may vary depending on the specific substrates and reaction conditions.[1]

Synthesis of 1,3-Thiaphospholes via Transannulation with Phosphaalkynes

The reaction of this compound with phosphaalkynes in the presence of a rhodium catalyst provides a direct route to functionalized 1,3-thiaphospholes.[5]

Experimental Protocol: General Procedure for 1,3-Thiaphosphole Synthesis [5]

  • In a glovebox, a vial is charged with a rhodium precursor (e.g., [Rh(COE)Cl]₂, 2.5 mol%), a phosphine ligand (e.g., DCyPP, 5.0 mol%), this compound (1.0 equiv), and a phosphaalkyne (1.2 equiv).

  • Anhydrous solvent (e.g., toluene) is added, and the vial is sealed.

  • The reaction mixture is heated at 80 °C for 24 hours.

  • After cooling, the solvent is removed in vacuo.

  • The residue is purified by column chromatography on silica gel to yield the 1,3-thiaphosphole product.

Data Presentation: Synthesis of 1,3-Thiaphospholes

EntryPhosphaalkyneProductYield (%)
11-AdamantylphosphaethyneEthyl 2-(1-adamantyl)-1,3-thiaphosphole-4-carboxylate75
2tert-ButylphosphaethyneEthyl 2-(tert-butyl)-1,3-thiaphosphole-4-carboxylate82

Yields are isolated yields and are representative examples.[5]

Synthesis of 2,3-Dihydrothiopyran-4-ones via Formal (3+3) Transannulation with Vinyloxiranes

A formal (3+3) transannulation reaction between 1,2,3-thiadiazoles and vinyloxiranes, catalyzed by rhodium, affords 2,3-dihydrothiopyran-4-ones.[6][7] This reaction proceeds through a tandem sequence involving a Lewis acid-catalyzed rearrangement of the vinyloxirane.[6]

Experimental Protocol: General Procedure for 2,3-Dihydrothiopyran-4-one Synthesis [6]

  • A mixture of this compound (1.0 equiv), the vinyloxirane (1.5 equiv), and a rhodium catalyst (e.g., [Rh(CO)₂Cl]₂, 5 mol%) in a suitable solvent (e.g., DCE) is stirred in a sealed tube.

  • The reaction is heated at 100 °C for 12 hours.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to give the desired 2,3-dihydrothiopyran-4-one.

Data Presentation: Synthesis of 2,3-Dihydrothiopyran-4-ones

EntryVinyloxiraneProductYield (%)
12-Methyl-2-vinyloxiraneEthyl 2,2-dimethyl-2,3-dihydrothiopyran-4-one-6-carboxylate78
22-Phenyl-2-vinyloxiraneEthyl 2-phenyl-2,3-dihydrothiopyran-4-one-6-carboxylate65

Yields are isolated yields for representative examples.[6]

Conclusion

Rhodium-catalyzed reactions of this compound represent a versatile and powerful tool for the synthesis of diverse sulfur-containing heterocycles. The modularity of these denitrogenative transannulation reactions, coupled with the generally mild reaction conditions and good functional group tolerance, makes this methodology highly attractive for applications in drug discovery and materials science. The provided protocols serve as a starting point for the exploration of this rich and expanding area of catalysis.

References

Application Notes and Protocols: Ethyl 1,2,3-Thiadiazole-4-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 1,2,3-thiadiazole-4-carboxylate is a versatile heterocyclic building block utilized in the synthesis of a variety of agrochemicals. Its derivatives have demonstrated significant potential as fungicides, herbicides, and plant activators, which stimulate the plant's natural defense mechanisms. This document provides detailed application notes on the use of this compound in agrochemical synthesis, along with specific experimental protocols for the preparation of key intermediates and derivatives. Quantitative data on the biological activities of these derivatives are presented in tabular format for clarity and comparative analysis. Additionally, reaction pathways and experimental workflows are illustrated using diagrams to facilitate understanding.

Introduction: The Role of 1,2,3-Thiadiazoles in Agriculture

The 1,2,3-thiadiazole ring is a prominent scaffold in the development of modern agrochemicals. This heterocyclic motif is a key component in several commercial and investigational compounds designed to protect crops from various pathogens and environmental stresses. Derivatives of 1,2,3-thiadiazole have been shown to exhibit a broad spectrum of biological activities, making them a focal point for research in crop protection.

Key applications in agrochemical synthesis include:

  • Plant Activators: Certain 1,2,3-thiadiazole derivatives can induce Systemic Acquired Resistance (SAR) in plants, a state of heightened defense against a broad range of pathogens. These compounds do not possess direct antimicrobial activity but rather "activate" the plant's own defense systems.

  • Fungicides: Many synthetic derivatives incorporating the 1,2,3-thiadiazole core have demonstrated potent fungicidal activity against a variety of plant pathogenic fungi.

  • Herbicides: Research has also explored the potential of 1,2,3-thiadiazole derivatives as herbicides, with some compounds showing significant activity against common weeds.

This compound serves as a crucial starting material for accessing these diverse agrochemical classes. The ester functionality at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into a wide array of amides and other derivatives.

Synthesis of Agrochemical Scaffolds from this compound

The primary synthetic transformations of this compound in an agrochemical context involve the hydrolysis of the ester to a carboxylic acid, followed by the formation of carboxamides through reaction with various amines.

Diagram 1: General Synthetic Pathway

G A This compound B 1,2,3-Thiadiazole-4-carboxylic Acid A->B  Hydrolysis C N-Aryl-1,2,3-thiadiazole-4-carboxamide B->C  Amidation D Agrochemical Derivatives (Fungicides, Herbicides, Plant Activators) C->D

Caption: Synthetic route from this compound.

Experimental Protocols

The following protocols provide detailed procedures for the key synthetic steps involved in the conversion of this compound into agrochemically relevant derivatives.

Protocol 1: Hydrolysis of this compound to 1,2,3-Thiadiazole-4-carboxylic Acid

This procedure outlines the saponification of the ethyl ester to its corresponding carboxylic acid, a critical intermediate for further derivatization.

Diagram 2: Workflow for Hydrolysis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve this compound in Ethanol/Water B Add NaOH solution A->B C Heat mixture to reflux B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E F Concentrate in vacuo E->F G Acidify with HCl F->G H Filter and wash the precipitate G->H I Dry the product H->I

Caption: Hydrolysis of this compound.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., a 1:1 v/v mixture).

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.5 to 2.0 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer detectable.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the collected solid under vacuum to yield 1,2,3-thiadiazole-4-carboxylic acid.

Protocol 2: Synthesis of N-Aryl-1,2,3-thiadiazole-4-carboxamides

This protocol describes the amidation of 1,2,3-thiadiazole-4-carboxylic acid with a substituted aniline to produce N-aryl-1,2,3-thiadiazole-4-carboxamides, a class of compounds often exhibiting fungicidal or herbicidal properties.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Formation cluster_2 Workup and Purification A Suspend 1,2,3-Thiadiazole-4-carboxylic Acid in an aprotic solvent B Add Thionyl Chloride (SOCl2) dropwise A->B C Heat to reflux to form the acid chloride B->C D Cool and add substituted aniline and a base (e.g., pyridine) C->D E Stir at room temperature D->E F Pour into ice-water E->F G Filter the precipitate F->G H Wash with water and a suitable organic solvent G->H I Recrystallize or purify by column chromatography H->I

Application Notes and Protocols: Ethyl 1,2,3-Thiadiazole-4-carboxylate as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Due to its unique mesoionic character, 1,2,3-thiadiazole derivatives can readily cross cellular membranes, enabling potent interactions with various biological targets implicated in cancer progression.[1] Ethyl 1,2,3-thiadiazole-4-carboxylate serves as a versatile and crucial precursor for the synthesis of a wide array of substituted 1,2,3-thiadiazole derivatives with significant potential as anticancer agents. These derivatives have been shown to exhibit cytotoxic effects against numerous cancer cell lines through mechanisms such as tubulin polymerization inhibition and Hsp90 chaperone protein inhibition.

This document provides a comprehensive overview of the synthetic routes starting from this compound, quantitative data on the anticancer activities of its derivatives, and detailed protocols for their biological evaluation.

Data Presentation: Anticancer Activity of 1,2,3-Thiadiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 1,2,3-thiadiazole derivatives against a panel of human cancer cell lines.

Compound ClassSpecific Derivative(s)Cancer Cell LineIC50 (µM)Reference(s)
D-ring fused Dehydroepiandrosterone (DHEA) derivativesCompounds 22, 23, 25T47D (Breast)0.042 - 0.058[1]
Pyrazole oxime derivativesCompound 8e (4-bromo substituted)Panc-1 (Pancreatic)12.79[2]
Huh-7 (Hepatocellular)11.84[2]
Compound 8l (2,3-difluoro substituted)Panc-1 (Pancreatic)12.22[2]
Huh-7 (Hepatocellular)10.11[2]
5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazolesCompound 3e (4-EtOC6H4 at position 5 of thiadiazole and ethyl at position 5 of dihydroxyphenyl)HeLa (Cervical)0.70[2]
U2OS (Osteosarcoma)0.69[2]
2-Thioamide-1,2,3-thiadiazole derivativesCompound 111MCF-7 (Breast)12.8 µg/mL[3]
Compound 112MCF-7 (Breast)8.1 µg/mL[3]

Experimental Protocols

Synthesis of 1,2,3-Thiadiazole-based Anticancer Agents

A common strategy for elaborating this compound into more complex, biologically active molecules is through the formation of an amide or hydrazide, followed by cyclization to introduce another heterocyclic ring, such as a 1,2,4-triazole.

Protocol 1: Synthesis of 5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (A Representative Transformation)

This protocol is adapted from a known synthesis and illustrates the conversion of an ethyl 1,2,3-thiadiazole-carboxylate derivative into a triazole-containing compound.

Step 1: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide

  • To a solution of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (N2H4·H2O, 5-10 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)hydrazine-1-carbonothioyl)cyclopropan-1-aminium

  • Dissolve 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (1 equivalent) in ethanol.

  • Add cyclopropyl isothiocyanate (1.1 equivalents) to the solution.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry.

Step 3: Synthesis of 5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Suspend the product from Step 2 (1 equivalent) in an aqueous solution of sodium hydroxide (2M).

  • Reflux the mixture for 4-6 hours until a clear solution is obtained.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to pH 5-6.

  • The desired product will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Experimental Workflow for Synthesis

G cluster_0 Synthesis of a 1,2,3-Thiadiazole-Triazole Derivative This compound This compound Carbohydrazide Intermediate Carbohydrazide Intermediate This compound->Carbohydrazide Intermediate Hydrazine Hydrate, Ethanol, Reflux Thiosemicarbazide Intermediate Thiosemicarbazide Intermediate Carbohydrazide Intermediate->Thiosemicarbazide Intermediate Isothiocyanate, Ethanol, Reflux Final Triazole Product Final Triazole Product Thiosemicarbazide Intermediate->Final Triazole Product Aq. NaOH, Reflux; then HCl

Caption: Synthetic pathway from this compound.

In Vitro Anticancer Activity Assays

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized 1,2,3-thiadiazole derivatives in the cell culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Seed cells in 6-well plates and treat with the 1,2,3-thiadiazole derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot for Apoptosis-Related Proteins

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

  • Protein Extraction: Treat cells with the compounds, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mechanism of Action Assays

Protocol 5: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer on ice. Prepare a GTP stock solution. Prepare stock solutions of the test compounds and a positive control (e.g., colchicine).

  • Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. A decrease in the rate and extent of the absorbance increase indicates inhibition of tubulin polymerization.

Protocol 6: Hsp90 Inhibition Assay (ATPase Activity)

This assay measures the enzymatic activity of Hsp90, which is essential for its chaperone function.

  • Reaction Setup: In a 96-well plate, add assay buffer, purified Hsp90 protein, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Phosphate Detection: Stop the reaction and add a malachite green reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Calculate the amount of phosphate released and determine the inhibitory effect of the compound on Hsp90 ATPase activity. The IC50 value can be calculated from a dose-response curve.

Signaling Pathways and Workflows

Tubulin Polymerization Inhibition Pathway

G cluster_1 Mechanism of Tubulin Polymerization Inhibition Thiadiazole Derivative Thiadiazole Derivative Tubulin Dimers Tubulin Dimers Thiadiazole Derivative->Tubulin Dimers Binds to Microtubule Formation Microtubule Formation Thiadiazole Derivative->Microtubule Formation Inhibits Tubulin Dimers->Microtubule Formation Polymerizes into Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Microtubule Formation->Disrupted Microtubule Dynamics G2/M Phase Arrest G2/M Phase Arrest Disrupted Microtubule Dynamics->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 1,2,3-thiadiazole derivatives.

Hsp90 Inhibition Pathway

G cluster_2 Mechanism of Hsp90 Inhibition Thiadiazole Derivative Thiadiazole Derivative Hsp90 Hsp90 Thiadiazole Derivative->Hsp90 Inhibits Proper Folding & Stability Proper Folding & Stability Thiadiazole Derivative->Proper Folding & Stability Prevents Hsp90->Proper Folding & Stability Client Oncoproteins (e.g., CRAF, ERBB2, CDK4) Client Oncoproteins (e.g., CRAF, ERBB2, CDK4) Client Oncoproteins (e.g., CRAF, ERBB2, CDK4)->Proper Folding & Stability Requires Ubiquitin-Proteasome Pathway Ubiquitin-Proteasome Pathway Client Oncoproteins (e.g., CRAF, ERBB2, CDK4)->Ubiquitin-Proteasome Pathway Targeted to Protein Degradation Protein Degradation Ubiquitin-Proteasome Pathway->Protein Degradation

Caption: Hsp90 inhibition leading to client protein degradation.

General Workflow for Anticancer Agent Evaluation

G cluster_3 Evaluation of 1,2,3-Thiadiazole Derivatives Synthesis Synthesis Cell Viability Assay (MTT) Cell Viability Assay (MTT) Synthesis->Cell Viability Assay (MTT) Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Determine IC50->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays (Western Blot) Apoptosis Assays (Western Blot) Mechanism of Action Studies->Apoptosis Assays (Western Blot) Target-based Assays (Tubulin, Hsp90) Target-based Assays (Tubulin, Hsp90) Mechanism of Action Studies->Target-based Assays (Tubulin, Hsp90)

Caption: Workflow for the evaluation of anticancer potential.

References

Application Notes and Protocols: Ethyl 1,2,3-Thiadiazole-4-carboxylate in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,2,3-thiadiazole-4-carboxylate is a versatile heterocyclic compound, primarily recognized for its role as a synthetic intermediate in the development of pharmacologically active molecules. While direct applications in material science are not extensively documented in current literature, its inherent chemical reactivity, particularly the ability of the 1,2,3-thiadiazole ring to undergo denitrogenative transannulation, presents significant potential for the synthesis of novel functional materials. This document outlines potential applications of this compound in the creation of thiophene-based polymers, metal-organic frameworks (MOFs), and liquid crystals, drawing parallels with structurally related compounds that have established roles in material science. Detailed hypothetical protocols for the synthesis and characterization of these materials are provided to guide future research in this promising area.

Introduction: A Versatile but Under-explored Building Block for Materials

This compound is a stable, readily available compound. To date, its utility has been overwhelmingly exploited in medicinal chemistry as a precursor for various biologically active agents. However, the unique electronic properties and reactive nature of the 1,2,3-thiadiazole moiety suggest that its potential in material science is largely untapped. The key to unlocking this potential lies in the strategic chemical modification of the thiadiazole ring and its ester functionality.

This document serves as a forward-looking guide, proposing novel applications of this compound in material science based on established chemical principles and the known properties of analogous heterocyclic systems.

Proposed Application: Synthesis of Thiophene-Based Functional Polymers

The rhodium-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles with alkynes is a powerful method for the synthesis of polysubstituted thiophenes. Thiophene-based polymers are a cornerstone of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their excellent charge-transport properties and tunable photophysics.[1][2] By utilizing this compound as a precursor, novel thiophene monomers can be synthesized, which can then be polymerized to create new functional materials.

Proposed Synthetic Workflow

The proposed workflow involves a two-step process:

  • Synthesis of a Thiophene Monomer: A rhodium-catalyzed transannulation reaction between this compound and a suitable alkyne (e.g., a bis-alkyne for cross-linking or a functionalized alkyne to tune electronic properties).

  • Polymerization: Polymerization of the resulting thiophene monomer through established methods such as oxidative polymerization or cross-coupling reactions.

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polymerization Ethyl_Thiadiazole This compound Reaction_Vessel_1 Transannulation Reaction Ethyl_Thiadiazole->Reaction_Vessel_1 Alkyne Di-alkyne Alkyne->Reaction_Vessel_1 Rh_Catalyst Rh(II) Catalyst Rh_Catalyst->Reaction_Vessel_1 Thiophene_Monomer Bis-thiophene Monomer Polymerization_Step Oxidative Polymerization Thiophene_Monomer->Polymerization_Step Reaction_Vessel_1->Thiophene_Monomer Denitrogenation Thiophene_Polymer Functional Thiophene Polymer Polymerization_Step->Thiophene_Polymer

Caption: Proposed workflow for the synthesis of a thiophene-based polymer.

Experimental Protocol: Synthesis of a Bis-Thiophene Monomer

Materials:

  • This compound (1.0 eq)

  • 1,4-Diethynylbenzene (0.5 eq)

  • [Rh₂(OAc)₄] (2 mol%)

  • Dichloromethane (DCM), anhydrous

  • Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound and 1,4-diethynylbenzene.

  • Add anhydrous DCM to dissolve the reactants.

  • Add the [Rh₂(OAc)₄] catalyst to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired bis-thiophene monomer.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data from Analogous Systems

While specific data for polymers derived from this compound is unavailable, the photophysical properties of existing thiophene-based materials provide a benchmark for expected performance.

PropertyThiophene-based Polymer ExampleReference
Absorption Max (λmax)450-600 nm[2]
Emission Max (λem)500-700 nm[2]
HOMO Level-5.1 to -5.5 eV[2]
LUMO Level-3.0 to -3.5 eV[2]
Power Conversion Efficiency (OPV)up to 10%[2]

Proposed Application: Precursor for Luminescent Metal-Organic Frameworks (MOFs)

Thiadiazole derivatives have been successfully employed as organic linkers in the construction of luminescent MOFs. These materials have applications in sensing, catalysis, and light-emitting devices. By hydrolyzing the ester functionality of this compound to the corresponding carboxylic acid, a versatile ligand for MOF synthesis can be obtained. The nitrogen and sulfur atoms of the thiadiazole ring can act as coordination sites for metal ions.

Proposed Synthetic Workflow

G Ethyl_Thiadiazole This compound Hydrolysis Alkaline Hydrolysis Ethyl_Thiadiazole->Hydrolysis Thiadiazole_Acid 1,2,3-Thiadiazole-4-carboxylic acid Hydrolysis->Thiadiazole_Acid Solvothermal_Reaction Solvothermal Synthesis Thiadiazole_Acid->Solvothermal_Reaction Metal_Salt Metal Salt (e.g., Zn(NO₃)₂) Metal_Salt->Solvothermal_Reaction MOF Luminescent MOF Solvothermal_Reaction->MOF

Caption: Proposed synthesis of a luminescent MOF.

Experimental Protocol: Synthesis of 1,2,3-Thiadiazole-4-carboxylic Acid

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (1M)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.[3]

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl, which should precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 1,2,3-thiadiazole-4-carboxylic acid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Experimental Protocol: Solvothermal Synthesis of a MOF

Materials:

  • 1,2,3-Thiadiazole-4-carboxylic acid (1.0 eq)

  • Zinc nitrate hexahydrate (1.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a Teflon-lined autoclave, dissolve 1,2,3-thiadiazole-4-carboxylic acid and zinc nitrate hexahydrate in DMF.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with fresh DMF, and dry in air.

  • Characterize the MOF using single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis.

  • Investigate the luminescent properties using fluorescence spectroscopy.

Proposed Application: Core Scaffold for Liquid Crystals

Heterocyclic compounds are widely used as core structures in the design of liquid crystals due to their ability to impart desirable mesomorphic properties.[4] The rigid, planar structure of the thiadiazole ring makes it a suitable candidate for a mesogenic core. By attaching flexible alkyl chains to a modified this compound scaffold, novel liquid crystalline materials could be developed.

Proposed Synthetic Workflow

G Ethyl_Thiadiazole This compound Amidation Amidation with p-aminophenol Ethyl_Thiadiazole->Amidation Thiadiazole_Amide Thiadiazole-phenol Intermediate Amidation->Thiadiazole_Amide Etherification Williamson Ether Synthesis Thiadiazole_Amide->Etherification Liquid_Crystal Thiadiazole-based Liquid Crystal Etherification->Liquid_Crystal Alkyl_Halide Long-chain Alkyl Halide Alkyl_Halide->Etherification

Caption: Proposed synthesis of a thiadiazole-based liquid crystal.

Experimental Protocol: Synthesis of a Thiadiazole-based Liquid Crystal Precursor

Materials:

  • This compound (1.0 eq)

  • p-Aminophenol (1.1 eq)

  • Sodium methoxide (catalytic amount)

  • Methanol, anhydrous

  • 1-Bromodecane (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • Acetone

Procedure:

  • Amidation: In a round-bottom flask, dissolve this compound and p-aminophenol in anhydrous methanol. Add a catalytic amount of sodium methoxide and reflux for 12 hours. Cool the reaction mixture and collect the precipitated amide by filtration.

  • Etherification: To a solution of the thiadiazole-phenol intermediate in acetone, add potassium carbonate and 1-bromodecane. Reflux the mixture for 24 hours. After cooling, filter off the inorganic salts and concentrate the filtrate. Purify the crude product by recrystallization from ethanol to obtain the final liquid crystalline compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Investigate the mesomorphic properties using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific compound.

Conclusion

While the direct application of this compound in material science remains an emerging field, its potential as a versatile building block is significant. The protocols and application notes provided herein offer a roadmap for researchers to explore the synthesis of novel thiophene-based polymers, luminescent MOFs, and liquid crystals. Further investigation into the structure-property relationships of these new materials will be crucial for unlocking their full potential in various technological applications.

References

Application Notes: Synthesis and Utility of 1,2,3-Thiadiazole Derivatives as Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3-thiadiazole scaffold is a prominent heterocyclic moiety in agrochemical research, with derivatives demonstrating a wide array of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] A significant aspect of certain 1,2,3-thiadiazole-based compounds is their role as plant defense activators.[2] For instance, the commercial fungicide Tiadinil functions by inducing Systemic Acquired Resistance (SAR) in plants.[2][3] This mechanism does not directly target the pathogen but instead activates the plant's innate defense systems, offering broad-spectrum and durable protection.[2]

The primary synthetic route to the 1,2,3-thiadiazole core is the Hurd-Mori reaction, which involves the cyclization of α-methylene ketone hydrazone derivatives with thionyl chloride.[4][5] Modern variations of this reaction have been developed to improve yields and substrate scope, such as the use of N-tosylhydrazones with elemental sulfur.[6][7] These synthetic strategies allow for the creation of diverse libraries of 1,2,3-thiadiazole derivatives for screening and development as novel fungicides.

This document provides detailed protocols for the synthesis of 1,2,3-thiadiazole compounds, using the Hurd-Mori reaction as the core methodology. It includes a specific protocol for synthesizing a key precursor for Tiadinil-like fungicides and summarizes relevant quantitative data for synthesis and biological activity.

Experimental Protocols

Protocol 1: General Synthesis of 4-Substituted-1,2,3-Thiadiazoles via the Hurd-Mori Reaction

This protocol details the two-step synthesis of a 4-substituted-1,2,3-thiadiazole from a ketone precursor through a semicarbazone intermediate.

Step A: Semicarbazone Formation

  • In a 250 mL round-bottom flask, dissolve the starting ketone (1.0 eq) in methanol (50 mL).

  • Add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.[2]

  • Attach a condenser and reflux the mixture for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting crude solid from ethanol to yield the pure semicarbazone intermediate.

Step B: 1,2,3-Thiadiazole Ring Formation (Hurd-Mori Cyclization)

  • In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Add the dried semicarbazone intermediate (1.0 eq) to the flask.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add thionyl chloride (SOCl₂) (4.0-5.0 eq) dropwise to the semicarbazone with vigorous stirring over 30 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-12 hours, monitoring by TLC.[2]

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.[2]

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,2,3-thiadiazole.

G cluster_stepA Step A: Semicarbazone Formation cluster_stepB Step B: Hurd-Mori Cyclization ketone Starting Ketone reagents_A Semicarbazide HCl, Sodium Acetate, MeOH reflux Reflux (2-4h) reagents_A->reflux workup_A Solvent Removal & Recrystallization reflux->workup_A semicarbazone Semicarbazone Intermediate workup_A->semicarbazone reagents_B Thionyl Chloride (SOCl₂) semicarbazone->reagents_B reaction_B Stir (2-12h) reagents_B->reaction_B workup_B Quench with Ice & Solvent Extraction reaction_B->workup_B purification Column Chromatography workup_B->purification thiadiazole Final 1,2,3-Thiadiazole Product purification->thiadiazole

Workflow for the two-step Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Protocol 2: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride (Precursor for Tiadinil)

This protocol outlines the synthesis of a key intermediate used in the production of Tiadinil and related fungicides.[8][9]

  • Preparation of Ethyl 2-hydrazono-3-oxobutanoate: React ethyl acetoacetate with hydrazine to form the corresponding hydrazone.

  • Hurd-Mori Cyclization: Add the hydrazone (1.0 eq) to an excess of thionyl chloride (4.0-5.0 eq) at 0-5 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). This forms ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

  • Hydrolysis: Hydrolyze the resulting ester using aqueous sodium hydroxide solution, followed by acidification with HCl to precipitate 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

  • Acid Chloride Formation: Treat the carboxylic acid with an excess of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF). Heat the mixture gently under reflux until the evolution of gas ceases.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride, which can be used in the next step without further purification.

Protocol 3: N-acylation for Fungicide Synthesis (e.g., Tiadinil)

This protocol describes the final amide coupling step to produce the target fungicide.[8][9][10]

  • Dissolve the desired aniline, for example, 3-chloro-4-methylaniline (1.0 eq), and triethylamine (1.2 eq) in a dry, aprotic solvent such as benzene or toluene in a round-bottom flask.[8][9]

  • Cool the mixture in an ice bath.

  • Add a solution of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride (1.0 eq) in the same solvent dropwise to the stirred aniline solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final N-acyl 1,2,3-thiadiazole fungicide.[8][9]

G ethyl_aceto Ethyl Acetoacetate hydrazone Ethyl 2-hydrazono- 3-oxobutanoate ethyl_aceto->hydrazone Hydrazine thiadiazole_ester Ethyl 4-methyl-1,2,3- thiadiazole-5-carboxylate hydrazone->thiadiazole_ester SOCl₂ (Hurd-Mori) thiadiazole_acid 4-methyl-1,2,3-thiadiazole- 5-carboxylic acid thiadiazole_ester->thiadiazole_acid NaOH, then H⁺ acid_chloride 4-methyl-1,2,3-thiadiazole- 5-carbonyl chloride thiadiazole_acid->acid_chloride SOCl₂ tiadinil Tiadinil (Target Fungicide) acid_chloride->tiadinil Triethylamine aniline 3-chloro-4-methylaniline aniline->tiadinil

Synthetic pathway for the fungicide Tiadinil.

Data Presentation

Table 1: Reaction Yields for Synthesis of 1,2,3-Thiadiazole Derivatives
Reaction StepPrecursorsConditionsYield (%)Reference
N-alkylation of aniline4-chloroaniline, methyl-(RS)-2-chloropropionateNaOAc, EtOHLow[8]
N-alkylation of aniline4-chloroaniline, methyl-(RS)-2-chloropropionateKI (2 eq), K₂CO₃, DMF, 80°C92%[8][9]
Hurd-Mori CyclizationTriterpenoid semicarbazoneThionyl chloride85%[6]
N-acylationDisubstituted amines, Acid chloride 6aTriethylamine, Benzene50-85%[8][9]
Table 2: In Vitro Fungicidal Activity of 1,2,3-Thiadiazole Derivatives
CompoundPathogenActivity MeasurementValueReference
Compound 1dAlternaria brassicicola% Efficacy (200 µg/mL, in vivo)92%[8][11][12]
Compound 8aGibberella zeaeEC₅₀ (µg/mL)2.68[13]
Compound 8aSclerotinia sclerotiorumEC₅₀ (µg/mL)0.44[13]
Compound 8aRhizoctonia cerealisEC₅₀ (µg/mL)0.01[13]
Compound 6aCercospora arachidicolaGood activity-[1]
Compounds 2a, 2gBotrytis cinerea>60% growth inhibition (100 µg/mL)>60%[9]
Compounds 2a, 2gRhizoctonia solani>60% growth inhibition (100 µg/mL)>60%[9]

Mechanism of Action: Systemic Acquired Resistance (SAR)

Certain 1,2,3-thiadiazole fungicides, like Tiadinil, function primarily as plant activators.[3] They trigger the plant's Systemic Acquired Resistance (SAR) pathway, a state of heightened defense against a broad range of pathogens.[2] The proposed signaling pathway involves the conversion of the applied compound into an active metabolite, which then initiates a signaling cascade, leading to the expression of pathogenesis-related (PR) genes and the accumulation of defensive compounds.

cluster_plant Plant Cell Thiadiazole 1,2,3-Thiadiazole (e.g., Tiadinil) Metabolite Active Metabolite (SV-03) Thiadiazole->Metabolite Metabolic Conversion SAR_Signal SAR Signal Transduction Metabolite->SAR_Signal PR_Genes PR Gene Expression SAR_Signal->PR_Genes Resistance Systemic Acquired Resistance (SAR) PR_Genes->Resistance Pathogen Pathogen Attack Resistance->Pathogen Inhibition

Signaling pathway for SAR induced by 1,2,3-thiadiazole plant activators.

References

Application Notes and Protocols for the Functionalization of the 1,2,3-Thiadiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its derivatives have garnered attention for their potential as antifungal, antiviral, insecticidal, antiamoebic, and anticancer agents.[1][2] This document provides detailed application notes and protocols for the synthesis and functionalization of the 1,2,3-thiadiazole ring, with a focus on methodologies relevant to drug discovery and development.

I. Synthetic Methodologies for 1,2,3-Thiadiazole Ring Functionalization

The functionalization of the 1,2,3-thiadiazole ring can be achieved through several synthetic strategies. The most prominent methods include the Hurd-Mori synthesis and reactions involving N-tosylhydrazones. These methods offer versatile routes to a variety of substituted 1,2,3-thiadiazoles.

Hurd-Mori Synthesis

The Hurd-Mori synthesis is a classical and widely used method for the preparation of 1,2,3-thiadiazoles.[3] The reaction involves the cyclization of hydrazone derivatives, typically with an N-acyl or N-tosyl group, using thionyl chloride.[3][4]

Experimental Protocol: Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction [4]

This protocol describes the synthesis of pyrazolyl-1,2,3-thiadiazole derivatives, which have shown a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[4]

Step 1: Formation of Semicarbazones

  • In a round-bottom flask, dissolve the desired pyrazolyl-phenylethanone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in methanol.

  • Add sodium acetate (1.5 eq) to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Wash the resulting solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure semicarbazone.

Step 2: Cyclization to 1,2,3-Thiadiazole

  • Suspend the dried pyrazolyl semicarbazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

  • Allow the reaction to stir at room temperature for 2-3 hours, or until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolyl-1,2,3-thiadiazole.

Quantitative Data for Hurd-Mori Synthesis of Pyrazolyl-1,2,3-thiadiazoles [4]

EntrySubstituent (R) on Pyrazole RingYield (%)
1Phenyl92
24-Chlorophenyl95
34-Methoxyphenyl90
44-Nitrophenyl88

Experimental Workflow for Hurd-Mori Synthesis

Hurd_Mori_Workflow cluster_step1 Step 1: Semicarbazone Formation cluster_step2 Step 2: Cyclization start Pyrazolyl-phenylethanone + Semicarbazide HCl reagents1 Sodium Acetate, Methanol, Reflux start->reagents1 product1 Pyrazolyl Semicarbazone reagents1->product1 reagents2 Thionyl Chloride, DCM, 0°C to RT product1->reagents2 workup Quenching, Extraction, Purification reagents2->workup product2 Pyrazolyl-1,2,3-thiadiazole workup->product2

Workflow for the Hurd-Mori synthesis of pyrazolyl-1,2,3-thiadiazoles.
Synthesis from N-Tosylhydrazones and Elemental Sulfur

An alternative, often milder, approach to 1,2,3-thiadiazoles involves the reaction of N-tosylhydrazones with elemental sulfur. This method can be catalyzed by various reagents, offering a metal-free synthetic route.[5] A notable example is the iodine/DMSO-catalyzed synthesis of 4-aryl-1,2,3-thiadiazoles.[6][7]

Experimental Protocol: I2/DMSO-Catalyzed Synthesis of 4-Aryl-1,2,3-thiadiazoles [8]

This one-pot protocol allows for the direct synthesis of 4-aryl-1,2,3-thiadiazoles from aryl ketones without the need to isolate the N-tosylhydrazone intermediate.

  • To a solution of the aryl ketone (0.3 mmol) in DMSO (3 mL) under an argon atmosphere, add p-toluenesulfonhydrazide (TsNHNH2, 0.33 mmol), elemental sulfur (S8, 0.6 mmol), and iodine (I2, 10 mol%).

  • Stir the reaction mixture at the indicated temperature (see table below) for 5 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 4-aryl-1,2,3-thiadiazole.

Quantitative Data for I2/DMSO-Catalyzed Synthesis of 4-Aryl-1,2,3-thiadiazoles [8]

EntryAryl KetoneTemperature (°C)Yield (%)
1Acetophenone10085
24'-Methylacetophenone10082
34'-Methoxyacetophenone10078
44'-Chloroacetophenone11088
52'-Bromoacetophenone11075

Reaction Scheme for I2/DMSO-Catalyzed Synthesis

Tosylhydrazone_Synthesis reactants Aryl Ketone + TsNHNH₂ + S₈ conditions I₂ (cat.), DMSO Heat, 5h reactants->conditions product 4-Aryl-1,2,3-thiadiazole conditions->product

One-pot synthesis of 4-aryl-1,2,3-thiadiazoles.

II. Applications in Drug Development

Functionalized 1,2,3-thiadiazoles are of significant interest in drug development due to their diverse biological activities. This section highlights their application as anticancer and antifungal agents.

Anticancer Activity

Certain 1,2,3-thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.

Mechanisms of Anticancer Activity

  • Inhibition of Tubulin Polymerization: Some 1,2,3-thiadiazole-containing compounds act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[9][10]

  • Inhibition of Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins.[1] Inhibition of Hsp90 by 1,2,3-thiadiazole derivatives leads to the degradation of these client proteins, thereby suppressing tumor growth.[9]

  • Akt Inhibition: Some derivatives have been shown to inhibit the Akt signaling pathway, which is a key regulator of cell survival and proliferation.[11]

Signaling Pathway: Hsp90 Inhibition by 1,2,3-Thiadiazole Derivatives

Hsp90_Inhibition Thiadiazole 1,2,3-Thiadiazole Derivative Hsp90 Hsp90 Thiadiazole->Hsp90 Inhibition ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf, HER2) Hsp90->ClientProteins Chaperoning & Stabilization Degradation Ubiquitin-Proteasome Degradation ClientProteins->Degradation Misfolding leads to Apoptosis Apoptosis Degradation->Apoptosis Induces

Inhibition of Hsp90 by 1,2,3-thiadiazole derivatives.
Antifungal Activity

Derivatives of 1,2,3-thiadiazole have also shown promise as antifungal agents.

Mechanism of Antifungal Activity

A potential mechanism of action for the antifungal activity of thiadiazole derivatives is the inhibition of ergosterol biosynthesis.[12] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death. This mechanism is analogous to that of azole antifungal drugs.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Ergosterol_Inhibition Lanosterol Lanosterol Enzyme 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Essential for membrane integrity Thiadiazole 1,2,3-Thiadiazole Derivative Thiadiazole->Enzyme Inhibition

Proposed inhibition of ergosterol biosynthesis by 1,2,3-thiadiazole derivatives.

III. Summary

The 1,2,3-thiadiazole scaffold is a valuable starting point for the development of new therapeutic agents. The synthetic methodologies outlined in this document provide robust and versatile routes for the functionalization of this ring system. The demonstrated anticancer and antifungal activities, coupled with their diverse mechanisms of action, underscore the potential of 1,2,3-thiadiazole derivatives in drug discovery. The provided protocols and data serve as a practical guide for researchers in the synthesis and evaluation of these promising compounds.

References

Application Notes and Protocols: Ethyl 1,2,3-Thiadiazole-4-carboxylate and its Derivatives in the Synthesis of Plant Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of plant activators derived from the ethyl 1,2,3-thiadiazole-4-carboxylate scaffold. The content covers the underlying mechanism of action, detailed experimental protocols for synthesis and biological evaluation, and quantitative data on the efficacy of these compounds.

Introduction

Plant activators are chemical compounds that induce a state of heightened resistance in plants to a broad spectrum of pathogens, including fungi, bacteria, and viruses. Unlike traditional pesticides, they do not possess direct antimicrobial activity but rather stimulate the plant's own defense mechanisms, primarily through the Systemic Acquired Resistance (SAR) pathway. The 1,2,3-thiadiazole moiety has been identified as a crucial pharmacophore for the development of novel plant activators. Derivatives of this compound have shown significant promise in this area, demonstrating high efficacy in protecting various crops from diseases.

The most well-known plant activators activate the salicylic acid (SA) signaling pathway, a key regulator of SAR. Upon perception of a pathogen or an appropriate chemical stimulus, a signaling cascade is initiated, leading to the accumulation of pathogenesis-related (PR) proteins and the establishment of a long-lasting, broad-spectrum resistance throughout the plant.

Mechanism of Action: The Salicylic Acid (SA) Signaling Pathway

The plant activators based on the 1,2,3-thiadiazole scaffold are known to function by activating the salicylic acid (SA) signaling pathway, which is central to Systemic Acquired Resistance (SAR). The binding of these activators, or the SA produced in response to them, to the NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein is a critical step. In its inactive state in the cytoplasm, NPR1 exists as an oligomer. Upon activation, it monomerizes and translocates to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors, which then bind to the promoters of defense-related genes, such as the Pathogenesis-Related (PR) genes, leading to their expression and the establishment of a systemic resistance response.

SALICYLIC_ACID_SIGNALING_PATHWAY cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 (Oligomer) NPR1_monomer_cyto NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_cyto Reduction NPR1_monomer_nucl NPR1 (Monomer) NPR1_monomer_cyto->NPR1_monomer_nucl Translocation NPR1_TGA_complex NPR1-TGA Complex NPR1_monomer_nucl->NPR1_TGA_complex TGA TGA Transcription Factors TGA->NPR1_TGA_complex PR_genes Pathogenesis-Related (PR) Genes NPR1_TGA_complex->PR_genes Activation SAR Systemic Acquired Resistance PR_genes->SAR Pathogen_Elicitor Pathogen or Plant Activator SA Salicylic Acid (SA) Accumulation Pathogen_Elicitor->SA SA->NPR1_oligomer Induces

Figure 1: Simplified Salicylic Acid (SA) Signaling Pathway.

Data Presentation

The following tables summarize the in vivo efficacy of various 1,2,3-thiadiazole derivatives against a range of plant diseases. The data is presented as the percentage of disease inhibition compared to untreated controls.

Table 1: Efficacy of 1,2,3-Thiadiazole Carboxylate Derivatives Against Plant Diseases

Compound IDTarget DiseaseHost PlantEfficacy (%)Reference CompoundReference Efficacy (%)
136 M. melonisCucumber90BTH-
137 M. melonisCucumber69BTH-
136 C. cassiicolaCucumber77BTH-
137 C. cassiicolaCucumber52BTH-
136 P. syringae pv. LachrymansCucumber42BTH-
137 P. syringae pv. LachrymansCucumber42BTH-
136 P. infestansTomato81BTH-
137 P. infestansTomato67BTH-

Data sourced from Du et al. as cited in a review on the medicinal significance of 1,2,3-thiadiazole derivatives.[1] BTH (S-methyl-benzo[1][2][3]thiadiazole-7-carbothioate) is a commercial plant activator.

Table 2: Antiviral Activity of 1,2,3-Thiadiazole-4-carboxamide Derivatives against Tobacco Mosaic Virus (TMV)

Compound IDActivity TypeConcentration (µg/mL)Efficacy (%)Reference CompoundReference Efficacy (%)
102 Curative50060Tiadinil58
102 Curative10047Tiadinil46
103 Protective50076Tiadinil75
103 Protective10071Tiadinil57

Data from Zheng et al. as cited in a review on the medicinal significance of 1,2,3-thiadiazole derivatives.[1] Tiadinil is a commercial plant activator.

Experimental Protocols

Synthesis of this compound Derivatives

A common and effective method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction. This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. The following is a general protocol for the synthesis of a 4-substituted-1,2,3-thiadiazole, which can be adapted for various derivatives.

Protocol 1: Synthesis of 4-Phenyl-1,2,3-thiadiazole via Hurd-Mori Cyclization

Materials:

  • Acetophenone

  • Thiosemicarbazide

  • Absolute Ethanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Formation of Acetophenone Thiosemicarbazone:

    • Dissolve acetophenone (1.0 equivalent) and thiosemicarbazide (1.0 equivalent) in absolute ethanol.

    • Heat the mixture under reflux for 5 hours.

    • Remove the solvent under vacuum.

    • Wash the residue with diethyl ether.

    • Recrystallize the product from ethanol to obtain pure acetophenone thiosemicarbazone.

  • Cyclization to 4-Phenyl-1,2,3-thiadiazole:

    • To an excess of stirred thionyl chloride at room temperature, slowly add the acetophenone thiosemicarbazone synthesized in the previous step.

    • Continue stirring the mixture at room temperature for an appropriate time until the reaction is complete (monitor by TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield 4-phenyl-1,2,3-thiadiazole.

In Vivo Bioassay for Plant Activator Efficacy

This protocol describes a general method for evaluating the efficacy of synthesized compounds as plant activators against a model fungal pathogen.

Protocol 2: In Vivo Efficacy against a Foliar Pathogen

Materials:

  • Test plants (e.g., cucumber, tomato, or tobacco seedlings) at the 2-3 true leaf stage.

  • Synthesized 1,2,3-thiadiazole derivative.

  • Commercial plant activator (e.g., BTH) as a positive control.

  • Solvent for dissolving compounds (e.g., acetone or DMSO).

  • Wetting agent (e.g., Tween-20).

  • Fungal pathogen spore suspension (e.g., Colletotrichum lagenarium).

  • Sterile distilled water.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and the positive control in the chosen solvent.

    • Prepare the final spray solution by diluting the stock solution with sterile distilled water to the desired concentration (e.g., 100 µg/mL). Add a wetting agent (e.g., 0.1% Tween-20) to ensure even coverage. A solvent-water mixture with the wetting agent serves as the negative control.

  • Plant Treatment:

    • Spray the leaves of the test plants with the prepared solutions until runoff. Ensure all leaf surfaces are covered.

    • Allow the plants to dry and then incubate them in a controlled environment (e.g., greenhouse or growth chamber) for a period of time to allow for the induction of resistance (typically 3-7 days).

  • Pathogen Inoculation:

    • Prepare a spore suspension of the fungal pathogen at a known concentration.

    • Inoculate the treated plants by spraying the spore suspension onto the leaves.

  • Incubation and Disease Assessment:

    • Place the inoculated plants in a high-humidity environment to promote disease development.

    • After a suitable incubation period (typically 5-7 days), assess the disease severity by counting the number of lesions or measuring the diseased leaf area.

    • Calculate the protective effect (efficacy) using the following formula:

      • Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel plant activators based on the 1,2,3-thiadiazole scaffold.

EXPERIMENTAL_WORKFLOW start Design of Novel 1,2,3-Thiadiazole Derivatives synthesis Chemical Synthesis (e.g., Hurd-Mori Reaction) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Antifungal Assay (Optional - to confirm lack of direct activity) purification->in_vitro in_vivo In Vivo Bioassay (Plant Treatment and Pathogen Inoculation) purification->in_vivo data_analysis Data Collection and Analysis (Disease Severity Assessment) in_vivo->data_analysis lead_optimization Lead Compound Optimization (Structure-Activity Relationship Studies) data_analysis->lead_optimization end Identification of Potent Plant Activator data_analysis->end lead_optimization->synthesis Iterative Redesign

Figure 2: Experimental workflow for plant activator development.

References

Synthesis and Evaluation of Novel 1,2,3-Thiadiazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial effects.[1] This document provides detailed protocols for the synthesis of novel pyrazolyl-1,2,3-thiadiazole derivatives, a class of compounds with demonstrated potent anticancer activity. Additionally, it outlines standardized assays for evaluating their cytotoxic and antimicrobial properties.

Introduction

1,2,3-Thiadiazoles are five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles.[1] Their mesoionic nature allows for efficient crossing of cellular membranes, enhancing their interaction with biological targets.[2] Notably, derivatives of this scaffold have shown promise as inhibitors of tubulin polymerization and key cellular signaling pathways, making them attractive candidates for the development of new therapeutic agents.[3]

This guide focuses on the synthesis of pyrazolyl-1,2,3-thiadiazole derivatives via the Hurd-Mori reaction and provides protocols for assessing their biological activity through in vitro assays.

Data Presentation

Table 1: Anticancer Activity of Pyrazolyl-1,2,3-Thiadiazole Derivatives
Compound IDR1R2Cell LineIC50 (µM)Reference
PT-1 H4-ClA549 (Lung)1.54[4]
PT-2 H4-OCH3A549 (Lung)5.18[4]
PT-3 4-CH34-ClA549 (Lung)1.53[4]
PT-4 4-CH3HA549 (Lung)8.49[4]
PT-5 H4-ClMCF-7 (Breast)3.26[5]
PT-6 HHMCF-7 (Breast)7.51[6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of 1,2,3-Thiadiazole Derivatives
Compound IDR GroupTest OrganismMIC (µg/mL)Reference
AT-1 4-HydroxyphenylStaphylococcus aureus1.95[1]
AT-2 4-ChlorophenylBacillus subtilis0.12[1]
AT-3 4-NitrophenylEscherichia coli>100[7]
AT-4 2,4-DichlorophenylCandida albicans32-42[7]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

Synthesis of Pyrazolyl-1,2,3-Thiadiazole Derivatives (Hurd-Mori Reaction)

This protocol describes a two-step synthesis of pyrazolyl-1,2,3-thiadiazole derivatives, beginning with the formation of a semicarbazone intermediate, followed by cyclization.[8]

Step 1: Synthesis of Pyrazolyl Semicarbazones

  • Reaction Setup: In a round-bottom flask, dissolve the substituted pyrazolyl-phenylethanone (1.0 eq) and semicarbazide hydrochloride (1.2 eq) in methanol.

  • Addition of Base: Add sodium acetate (1.5 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the pyrazolyl semicarbazone.

Step 2: Cyclization to Pyrazolyl-1,2,3-Thiadiazoles

  • Reaction Setup: Suspend the dried pyrazolyl semicarbazone (1.0 eq) in anhydrous dioxane or dichloromethane (DCM).

  • Cooling: Cool the suspension to 0°C in an ice bath with constant stirring.

  • Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the cooled suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate or DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Biological Evaluation Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of the synthesized compounds against cancer cell lines.[9]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[10][11]

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Semicarbazone Formation cluster_1 Step 2: Hurd-Mori Cyclization A Pyrazolyl-phenylethanone + Semicarbazide HCl B Reflux in Methanol with Sodium Acetate A->B Reaction C Pyrazolyl Semicarbazone B->C Precipitation & Filtration D Pyrazolyl Semicarbazone E Thionyl Chloride (SOCl2) in Dioxane at 0°C to RT D->E Reaction F Crude Pyrazolyl-1,2,3-thiadiazole E->F Quenching & Extraction G Purified Pyrazolyl-1,2,3-thiadiazole F->G Column Chromatography

Caption: General workflow for the synthesis of pyrazolyl-1,2,3-thiadiazoles.

Anticancer Signaling Pathway

G cluster_akt Akt Signaling Pathway Akt Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits PDK1 PDK1 PDK1->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiadiazole 1,2,3-Thiadiazole Derivative Thiadiazole->Akt Inhibits

Caption: Inhibition of the Akt signaling pathway by 1,2,3-thiadiazole derivatives.

References

Application Notes and Protocols: Ethyl 1,2,3-Thiadiazole-4-carboxylate in the Preparation of Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,2,3-thiadiazole-4-carboxylate is a versatile heterocyclic building block in the synthesis of novel antineoplastic agents. The inherent mesoionic character of the 1,2,3-thiadiazole ring allows for enhanced membrane permeability, making it a promising scaffold in drug design. This document provides detailed application notes on the role of this compound in the preparation of anticancer compounds, focusing on its conversion to key intermediates and their subsequent elaboration into potent agents targeting cancer-associated pathways such as tubulin polymerization and heat shock protein 90 (Hsp90) inhibition. Experimental protocols for the synthesis and evaluation of these agents are provided, along with a summary of their biological activities.

Introduction

The 1,2,3-thiadiazole nucleus is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] These compounds can function as bioisosteres of other key heterocycles like pyrimidines and oxadiazoles, enabling them to interact with various biological targets.[2] this compound serves as a key starting material for the synthesis of a variety of derivatives, including amides, hydrazides, and more complex heterocyclic systems, which have shown promise as antineoplastic agents. The primary mechanisms of action for these derivatives often involve the disruption of microtubule dynamics through the inhibition of tubulin polymerization and the inhibition of molecular chaperones like Hsp90, which are crucial for the survival of cancer cells.[1][2]

Key Synthetic Pathways and Experimental Protocols

The utility of this compound as a precursor for antineoplastic agents primarily stems from the reactivity of its ethyl ester functionality. This group can be readily converted into a carbohydrazide, which serves as a versatile intermediate for the synthesis of a wide array of derivatives.

Synthesis_Workflow A This compound D Reaction with Hydrazine Hydrate A->D Hydrazinolysis B 1,2,3-Thiadiazole-4-carbohydrazide E Condensation/Cyclization with Aldehydes, Ketones, or Isothiocyanates B->E Derivatization C Thiadiazole-based Antineoplastic Agents D->B E->C

General synthetic workflow from this compound.
Protocol 1: Synthesis of 1,2,3-Thiadiazole-4-carbohydrazide

This protocol describes the conversion of this compound to 1,2,3-thiadiazole-4-carbohydrazide, a key intermediate for further derivatization. The procedure is adapted from a similar synthesis of a 1,2,3-thiadiazole acetanilide derivative.[3]

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (2-3 equivalents) dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol and dry under vacuum.

  • The resulting 1,2,3-thiadiazole-4-carbohydrazide can be used in the next step without further purification or can be recrystallized from a suitable solvent if necessary.

Protocol 2: Synthesis of N'-Arylmethylene-1,2,3-thiadiazole-4-carbohydrazides as Potential Tubulin Polymerization Inhibitors

This protocol outlines the synthesis of Schiff bases from 1,2,3-thiadiazole-4-carbohydrazide and various aromatic aldehydes. These derivatives are designed to mimic combretastatin A-4, a known tubulin polymerization inhibitor.

Materials:

  • 1,2,3-Thiadiazole-4-carbohydrazide (from Protocol 1)

  • Substituted aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Ethanol or acetic acid

  • Glass vial or round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a glass vial, suspend 1,2,3-thiadiazole-4-carbohydrazide (1 equivalent) in ethanol or a small amount of glacial acetic acid.

  • Add the substituted aromatic aldehyde (1 equivalent) to the suspension.

  • Stir the reaction mixture at room temperature or gently heat for 2-4 hours.

  • The product will often precipitate out of the solution upon formation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Mechanisms of Antineoplastic Action

Inhibition of Tubulin Polymerization

Certain 1,2,3-thiadiazole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition_Pathway A 1,2,3-Thiadiazole Derivative B Tubulin A->B Binds to C Microtubule Formation A->C Inhibits B->C Polymerizes into D G2/M Phase Cell Cycle Arrest C->D Leads to E Apoptosis D->E Induces

Inhibition of Tubulin Polymerization by 1,2,3-Thiadiazole Derivatives.
Inhibition of Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[3] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

Hsp90_Inhibition_Pathway A 1,2,3-Thiadiazole Derivative B Hsp90 A->B Inhibits C Oncogenic Client Proteins (e.g., CRAF, ERBB2, CDK4) A->C Leads to Destabilization of B->C Stabilizes D Protein Degradation C->D Undergoes E Cell Cycle Arrest & Apoptosis D->E Results in

Mechanism of Hsp90 Inhibition by 1,2,3-Thiadiazole Derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various 1,2,3-thiadiazole derivatives against different human cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values in µM.

Compound TypeCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
D-ring fused 1,2,3-thiadiazole DHEA derivativesT47D (Breast)0.042 - 0.058[2]
5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazolesHCT-116 (Colon)3.2 - 4.6[2]
4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole derivativesA549 (Lung)0.35[1]
4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole derivativesIGR39 (Melanoma)0.35[1]
4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole derivativesU87 (Glioblastoma)0.35[1]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Synthesized thiadiazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compounds in the complete growth medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of antineoplastic agents. Through straightforward chemical transformations, such as conversion to the corresponding carbohydrazide, a variety of derivatives can be accessed that exhibit potent anticancer activity through mechanisms including tubulin polymerization and Hsp90 inhibition. The protocols and data presented herein provide a framework for the further exploration and development of 1,2,3-thiadiazole-based compounds as novel cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 1,2,3-thiadiazole-4-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Hurd-Mori synthesis.[1][2] This reaction involves the cyclization of a hydrazone derivative, typically an N-acyl or N-tosyl hydrazone, with thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole ring.

Q2: What are the key starting materials for the synthesis?

A2: The synthesis generally starts with the formation of a hydrazone precursor. For this compound, a common precursor is ethyl 2-hydrazono-3-oxobutanoate, which can be synthesized from ethyl acetoacetate and a hydrazine source.

Q3: My Hurd-Mori reaction is resulting in a low yield. What are the primary factors to investigate?

A3: Several factors can contribute to low yields. Firstly, verify the purity of your starting hydrazone, ensuring it possesses an active α-methylene group. Secondly, assess the reaction conditions, as high temperatures can be detrimental to the product. Lastly, if your substrate contains a nitrogenous heterocycle, the nature of the N-protecting group is crucial; electron-withdrawing groups are generally preferred.[3]

Q4: Are there safer alternatives to thionyl chloride for the cyclization step?

A4: Yes, alternative methods have been developed to avoid the hazardous nature of thionyl chloride. One effective approach involves reacting N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[2][4] Other protocols utilize iodine in DMSO as a catalytic system.[2]

Q5: How can I best purify the final product, this compound?

A5: Purification is commonly achieved through column chromatography on silica gel or by recrystallization.[3][5] The choice of solvent for recrystallization is dependent on the specific derivative and should be determined empirically. It is important to handle the compound under neutral conditions, as the 1,2,3-thiadiazole ring can be sensitive to strong acids and bases.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue Possible Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to inactive reagents.Use freshly distilled thionyl chloride and ensure the hydrazone precursor is pure and dry.
Suboptimal reaction temperature.The Hurd-Mori reaction is often exothermic. Maintain a controlled temperature, potentially using an ice bath during the addition of thionyl chloride. While some reactions benefit from gentle heating, excessive heat can lead to decomposition.[6]
Incorrect stoichiometry.An excess of thionyl chloride is commonly used to drive the reaction to completion.[7]
Presence of Multiple Side Products Decomposition of starting material or product.Minimize the reaction time once the starting material is consumed (monitor by TLC). Avoid excessive heating.
Impurities in the starting materials.Purify the hydrazone precursor before the cyclization step.
Difficulty in Purifying the Product Product is an oil and does not crystallize.Try dissolving the oil in a suitable solvent (e.g., dichloromethane), wash with saturated sodium bicarbonate solution and then brine, dry the organic layer, and remove the solvent under reduced pressure. If this fails, column chromatography is recommended.[5]
Decomposition on silica gel column.The 1,2,3-thiadiazole ring can be sensitive to the acidic nature of silica gel.[5] Consider using neutral alumina for chromatography or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
Starting material (hydrazone) co-elutes with the product.Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-diazo-3-oxobutanoate (Precursor to Hydrazone)

This protocol outlines the synthesis of a key precursor for the hydrazone.

Materials:

  • Ethyl acetoacetate

  • Triethylamine (TEA)

  • Polymer-bound tosylazide

  • Dichloromethane (DCM)

Procedure:

  • Swell polymer-bound tosylazide (11 g, 15.4 mmol) in dry DCM (40 mL).

  • Dissolve ethyl acetoacetate (1.0 g, 7.7 mmol) and TEA (3.2 mL, 23.1 mmol) in DCM (10 mL).

  • Add the ethyl acetoacetate solution to the polymer suspension.

  • Shake the resulting mixture at room temperature under a nitrogen atmosphere for approximately 6 hours, monitoring the reaction by TLC.

  • Filter the supernatant and wash the resin with DCM (3 x 30 mL).

  • Evaporate the combined filtrates to dryness to yield ethyl 2-diazo-3-oxobutanoate as a yellow oil (yield: 1.1 g, 92%).

Protocol 2: Hurd-Mori Synthesis of this compound

This protocol is a general guideline for the cyclization of the hydrazone precursor.

Materials:

  • Ethyl 2-hydrazono-3-oxobutanoate (or a similar hydrazone precursor)

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

Procedure:

  • Suspend the dry hydrazone precursor in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add an excess of freshly distilled thionyl chloride (typically 2-3 equivalents) to the stirred suspension.

  • After the addition is complete, the reaction mixture may be stirred at room temperature or gently refluxed. The optimal temperature and reaction time are substrate-dependent and should be monitored by TLC.[8]

  • Upon completion, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][9]thiadiazole Synthesis via Hurd-Mori Reaction.[8]

N-Protecting GroupYield (%)
Benzyl (Electron-donating)25
Methyl (Electron-donating)15
Methyl Carbamate (Electron-withdrawing)94

Table 2: Yields of Substituted 1,2,3-Thiadiazoles via Hurd-Mori Cyclization.[10]

Starting KetoneProductYield (%)
Camphor derivative1,2,3-thiadiazole derivative60
p-Chloro acetophenone derivative1,2,3-thiadiazole derivative72
p-Bromo acetophenone derivative1,2,3-thiadiazole derivative65
p-Nitro acetophenone derivative1,2,3-thiadiazole derivative63
p-Amino acetophenone derivative1,2,3-thiadiazole derivative69

Visualizations

Experimental_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Hurd-Mori Cyclization cluster_step3 Step 3: Purification Start Ethyl Acetoacetate + Hydrazine Source Reaction1 Reaction in appropriate solvent Start->Reaction1 Product1 Ethyl 2-hydrazono-3-oxobutanoate Reaction1->Product1 Product1_input Ethyl 2-hydrazono-3-oxobutanoate Reaction2 Cyclization Reaction Product1_input->Reaction2 Reagent Thionyl Chloride (SOCl2) Reagent->Reaction2 Product2 Crude this compound Reaction2->Product2 Product2_input Crude Product Purification Column Chromatography or Recrystallization Product2_input->Purification FinalProduct Pure this compound Purification->FinalProduct Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield of This compound Cause1 Impure Starting Materials Start->Cause1 Cause2 Suboptimal Reaction Conditions Start->Cause2 Cause3 Decomposition of Product Start->Cause3 Cause4 Inefficient Purification Start->Cause4 Sol1 Verify purity of hydrazone and freshness of SOCl2 Cause1->Sol1 Sol2 Optimize temperature, reaction time, and solvent Cause2->Sol2 Sol3 Monitor reaction by TLC, avoid excessive heat Cause3->Sol3 Sol4 Use appropriate purification technique (chromatography, recrystallization) Cause4->Sol4

References

Technical Support Center: Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,2,3-thiadiazoles using the Hurd-Mori reaction, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole

Question: My Hurd-Mori reaction is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer:

Low yields are a frequent challenge in the Hurd-Mori synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials:

    • Hydrazone: Ensure your hydrazone starting material is pure and dry. The presence of impurities can significantly hinder the cyclization reaction. Recrystallization of the hydrazone may be necessary to remove any residual starting ketone or semicarbazide.

    • Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled thionyl chloride. Over time, it can decompose to sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can negatively impact the reaction.

  • Reaction Conditions:

    • Temperature: The reaction with thionyl chloride is often exothermic. Careful temperature control is crucial. Many procedures recommend the dropwise addition of SOCl₂ at low temperatures (e.g., 0 °C) before allowing the reaction to warm to room temperature.[1] For some substrates, reflux temperatures may be necessary, but this can also lead to the decomposition of the desired product.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature.

    • Solvent: The choice of an appropriate anhydrous, non-protic solvent is critical. Dichloromethane (DCM), chloroform, and dioxane are commonly used. The solvent must be completely dry, as thionyl chloride reacts violently with water.

  • Substrate-Specific Effects:

    • N-Protecting Groups: If your substrate contains a nitrogenous heterocycle, the nature of the N-protecting group is critical. Electron-withdrawing groups (e.g., carbamates) on the precursor nitrogen atom generally give superior yields compared to electron-donating groups (e.g., alkyl groups).[2][3] The basicity of the ring nitrogen can significantly affect the success of the cyclization.[2]

Issue 2: Formation of Significant Side Products

Question: My reaction mixture is complex, with multiple spots on the TLC plate, making purification difficult. What are the likely side products and how can I minimize their formation?

Answer:

The formation of side products is a common issue in the Hurd-Mori synthesis. Depending on the substrate and reaction conditions, several side reactions can occur.

  • Common Side Products:

    • Alternative Cyclization Pathway: In the synthesis of 1,2,3-thiadiazole-4-carboxylic acid from 2-[(ethoxycarbonyl)hydrazono]propionic acid, the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product.[4]

    • Chlorination, Aromatization, and Sulfonylation: These have also been reported as side reactions in the Hurd-Mori synthesis.

  • Minimizing Side Product Formation:

    • Modify Reaction Conditions: Adjusting the solvent and temperature can help favor the desired 1,2,3-thiadiazole formation.

    • Purification: Column chromatography on silica gel is often effective in separating the desired product from byproducts.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for the starting hydrazone in a Hurd-Mori synthesis?

A1: The hydrazone must possess an active α-methylene group (a CH₂ group adjacent to the C=N bond) for the reaction to proceed. The purity of the hydrazone is also paramount for achieving a good yield.

Q2: Are there safer and more environmentally friendly alternatives to thionyl chloride?

A2: Yes, several milder alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[4] This approach is a metal-free system that can lead to improved yields.[4] Other protocols utilize iodine in DMSO as a catalytic system.[4]

Q3: How can I best purify my 1,2,3-thiadiazole product?

A3: Purification is typically achieved through column chromatography on silica gel or recrystallization.[4] The choice of solvent for recrystallization is dependent on the specific 1,2,3-thiadiazole derivative. It is important to handle these compounds under neutral conditions as they can be sensitive to strong acids and bases.[4]

Q4: My substrate has an electron-donating group on the nitrogen. What kind of yield should I expect?

A4: The presence of electron-donating groups, such as alkyl groups, on a nitrogen atom within the substrate can lead to poor conversion and low yields in the Hurd-Mori reaction.[2] In such cases, yields can be as low as 15-25%.[2]

Data Presentation

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][4][5]thiadiazole Synthesis via Hurd-Mori Reaction.[2]

Precursor Hydrazone (N-substituent)N-Protecting Group TypeYield (%)
N-BenzylElectron-donating25
N-MethylElectron-donating15
N-MethoxycarbonylElectron-withdrawing94

Table 2: Comparison of Thionyl Chloride with an Alternative Reagent in 1,2,3-Thiadiazole Synthesis.

Reagent SystemStarting MaterialProductYield (%)Reference
Thionyl Chloride (SOCl₂)Semicarbazones of pyrazolyl-phenylethanonesPyrazolyl-1,2,3-thiadiazolesGood to Excellent[6]
N-Tosylhydrazones + Elemental Sulfur (S₈) + TBAIN-Tosylhydrazones of various ketones4-Aryl-1,2,3-thiadiazolesModerate to Good[1]

Experimental Protocols

Protocol 1: General Hurd-Mori Synthesis of a 1,2,3-Thiadiazole Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Formation of Semicarbazone:

    • Dissolve the aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

    • Add sodium acetate (1.5 eq) to the mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture and collect the precipitated semicarbazone by filtration. Wash with cold water and dry.

  • Cyclization to 1,2,3-Thiadiazole:

    • Suspend the dried semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM) or dioxane.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it into ice water.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[4]

Protocol 2: Synthesis of 4-Aryl-1,2,3-thiadiazoles using an Alternative to Thionyl Chloride

This protocol utilizes N-tosylhydrazones and elemental sulfur.

  • Reaction Setup:

    • In a reaction vessel, combine the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and tetrabutylammonium iodide (TBAI) (0.2 eq).[7]

    • Add a suitable solvent such as 1,2-dichloroethane (DCE).

    • Stir the mixture at a specified temperature (e.g., 80 °C) for the required time, monitoring by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture and dilute with an organic solvent.

    • Wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Plausible Protocol for the Formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione Side Product

This protocol is based on the known side reaction from 2-[(ethoxycarbonyl)hydrazono]propionic acid.

  • Reaction Setup:

    • Suspend 2-[(ethoxycarbonyl)hydrazono]propionic acid (1.0 eq) in an excess of thionyl chloride (used as both reagent and solvent).

    • Stir the mixture at room temperature for an extended period (e.g., 24-48 hours).

  • Work-up and Isolation:

    • Carefully remove the excess thionyl chloride under reduced pressure.

    • The residue will likely contain a mixture of the desired 1,2,3-thiadiazole and the 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.

    • Separate the components using column chromatography on silica gel.

Visualizations

Hurd_Mori_Synthesis hydrazone Hydrazone with α-methylene group intermediate1 N-Sulfinyl Hydrazone Intermediate hydrazone->intermediate1 + SOCl₂ thionyl_chloride Thionyl Chloride (SOCl₂) intermediate2 Thiadiazoline-S-oxide Intermediate intermediate1->intermediate2 Cyclization side_product Side Products (e.g., Oxadiazinone) intermediate1->side_product Alternative Pathway thiadiazole 1,2,3-Thiadiazole intermediate2->thiadiazole - SO₂

Caption: Hurd-Mori synthesis pathway and potential side reaction.

Troubleshooting_Low_Yield start Low Yield in Hurd-Mori Synthesis check_purity Verify Purity of Starting Materials start->check_purity check_conditions Evaluate Reaction Conditions start->check_conditions check_substrate Analyze Substrate Properties start->check_substrate purify_hydrazone Recrystallize Hydrazone check_purity->purify_hydrazone fresh_socl2 Use Fresh/Distilled SOCl₂ check_purity->fresh_socl2 optimize_temp Optimize Temperature (TLC Monitoring) check_conditions->optimize_temp dry_solvent Ensure Anhydrous Solvent check_conditions->dry_solvent change_protecting_group Consider Electron-Withdrawing N-Protecting Group check_substrate->change_protecting_group

Caption: Troubleshooting workflow for low yields in Hurd-Mori synthesis.

Side_Reaction_Logic start Hurd-Mori Reaction Conditions desired_pathway Desired Cyclization to 1,2,3-Thiadiazole start->desired_pathway alternative_pathway Alternative Cyclization Pathway start->alternative_pathway other_side_reactions Other Side Reactions (Chlorination, etc.) start->other_side_reactions factors Influencing Factors: - Substrate Structure - Temperature - Solvent factors->start

References

Technical Support Center: Purification of Ethyl 1,2,3-thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 1,2,3-thiadiazole-4-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Yield After Purification Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before starting the purification process.
Decomposition of the product during purification.The 1,2,3-thiadiazole ring can be sensitive to acidic conditions. If using silica gel for column chromatography, consider using neutralized silica gel or switching to alumina. Avoid prolonged exposure to strong acids.
Loss of product during extraction or washing steps.Ensure the correct pH is maintained during aqueous washes to prevent the product from partitioning into the aqueous layer. Minimize the number of extraction and washing steps.
Product is an Oil and Does Not Solidify Presence of residual solvent.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Impurities preventing crystallization.Attempt purification by column chromatography. If the product is still an oil, try dissolving it in a minimal amount of a suitable solvent and triturating with a non-polar solvent like hexane or pentane to induce precipitation.
Multiple Spots on TLC After Column Chromatography Inappropriate solvent system.Optimize the eluent system for column chromatography. A good starting point is a mixture of hexane and ethyl acetate. The polarity should be adjusted to achieve a good separation of the desired product from impurities.
Co-elution of impurities.If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system. Preparative HPLC may be necessary for difficult separations.
Product Decomposes on the Column Acidity of silica gel.Use silica gel that has been neutralized with a base like triethylamine. Alternatively, use a less acidic stationary phase such as alumina (neutral or basic).
Instability of the compound.Minimize the time the compound spends on the column. Use flash chromatography with a higher flow rate.
Recrystallization Fails to Yield Pure Crystals Incorrect solvent choice.The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexane).
Presence of significant amounts of impurities.Purify the crude product by column chromatography before attempting recrystallization.
Oiling out instead of crystallization.This occurs when the compound is insoluble in the hot solvent. Try using a more polar solvent or a solvent mixture. Slow cooling and scratching the inside of the flask can help induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques are column chromatography and recrystallization. Column chromatography is typically used for the initial purification of the crude product, while recrystallization is used to obtain a highly pure solid product.

Q2: What are the recommended conditions for column chromatography?

A2: A typical setup for column chromatography would involve using silica gel as the stationary phase and a gradient of ethyl acetate in hexane or petroleum ether as the mobile phase.[1] It is crucial to monitor the separation using TLC to determine the optimal solvent ratio. Given the potential acid sensitivity of the 1,2,3-thiadiazole ring, using neutralized silica gel is advisable.[2]

Q3: What are the best solvents for recrystallizing this compound?

A3: The choice of solvent for recrystallization is highly dependent on the specific impurities present. Common solvents to try include ethanol, isopropanol, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexane or pentane).[3]

Q4: What are the potential impurities I should be aware of during the synthesis and purification?

A4: If synthesizing via the Hurd-Mori reaction, potential impurities could include unreacted starting materials (e.g., the corresponding hydrazone), and side products from the cyclization reaction with thionyl chloride. Incomplete reactions can also lead to the presence of intermediates.

Q5: My compound appears to be degrading during storage. How can I improve its stability?

A5: 1,2,3-Thiadiazoles can be sensitive to light and acid. Store the purified compound in a tightly sealed container, protected from light, and in a cool, dry place. If the compound is particularly sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of this compound and related derivatives.

Purification TechniqueParameterTypical Value/ConditionReference
Column Chromatography Stationary PhaseSilica Gel (can be neutralized with triethylamine)[1][2]
Mobile PhaseHexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate gradient[1]
Typical Eluent RatioStart with low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase polarity.[1]
Recrystallization Suitable SolventsEthanol, Isopropanol, Ethyl Acetate/Hexane[3]
ProcedureDissolve in a minimum amount of hot solvent, cool slowly to room temperature, then in an ice bath to maximize crystal formation.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand (approx. 1-2 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Wash the column with the initial eluent until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the compound.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If insoluble, heat the test tube and observe if the compound dissolves.

    • If it dissolves when hot and precipitates upon cooling, the solvent is suitable.

  • Recrystallization Procedure:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once crystal formation appears complete, place the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Troubleshooting start Crude Product (this compound) tlc TLC Analysis start->tlc one_spot Single Spot? tlc->one_spot multiple_spots Multiple Spots one_spot->multiple_spots No recrystallization Recrystallization one_spot->recrystallization Yes column_chromatography Column Chromatography (Silica Gel or Alumina) multiple_spots->column_chromatography check_purity_cc TLC of Fractions column_chromatography->check_purity_cc pure_fractions Pure Fractions? check_purity_cc->pure_fractions impure_fractions Impure Fractions pure_fractions->impure_fractions No combine_pure Combine & Evaporate pure_fractions->combine_pure Yes optimize_cc Optimize Column (Solvent, Stationary Phase) impure_fractions->optimize_cc combine_pure->recrystallization check_purity_recryst Check Purity (TLC, mp, NMR) recrystallization->check_purity_recryst check_purity_recryst->recrystallization Not Pure pure_product Pure Product check_purity_recryst->pure_product Pure optimize_cc->column_chromatography

References

Technical Support Center: Optimizing Regioselectivity in the Synthesis of Substituted Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselective synthesis of substituted thiadiazoles.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of substituted thiadiazoles, offering potential causes and solutions.

Issue 1: Poor or No Yield of the Desired Thiadiazole Isomer

  • Question: My reaction is resulting in a low yield or no yield of the targeted substituted thiadiazole. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield in thiadiazole synthesis can stem from several factors. Firstly, ensure that your starting materials are pure and the reaction conditions are anhydrous, as many reagents used in these syntheses are sensitive to moisture. The reaction temperature and duration are also critical; insufficient heating may prevent the cyclization from proceeding to completion. It is recommended to monitor the reaction's progress using thin-layer chromatography (TLC). If the issue persists, consider exploring alternative synthetic routes or different cyclizing agents. For instance, in the synthesis of 2-amino-1,3,4-thiadiazoles, the choice of cyclizing agent, such as EDC·HCl or p-TsCl, can significantly impact the reaction's success.

Issue 2: Formation of Undesired Regioisomers

  • Question: I am obtaining a mixture of regioisomers instead of a single desired product. How can I improve the regioselectivity of my reaction?

  • Answer: Achieving high regioselectivity is a common challenge in the synthesis of unsymmetrically substituted thiadiazoles. The regiochemical outcome is often influenced by the electronic and steric properties of the substituents on your starting materials.

    For the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, the choice of synthetic method is crucial. Classical methods involving the oxidative dimerization of thioamides are often limited to producing symmetrically substituted thiadiazoles. For unsymmetrical substitution, one-pot methods utilizing amidines, elemental sulfur, and aryl aldehydes or 2-methylquinolines have been developed, although they can have limitations in yield and substrate scope. A newer approach involves a base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by in situ intramolecular dehydrogenative N–S bond formation, which has shown success in producing unsymmetrically substituted 3,5-disubstituted-1,2,4-thiadiazoles.

    In the case of the Hantzsch thiazole synthesis, which can be adapted for thiadiazoles, the reaction conditions, particularly the acidity, can alter the regioselectivity. Running the reaction under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.

Issue 3: Formation of Oxadiazole Byproducts

  • Question: My reaction is producing a significant amount of the corresponding 1,3,4-oxadiazole as a byproduct. How can I minimize its formation?

  • Answer: The formation of 1,3,4-oxadiazole byproducts is a frequent issue in the synthesis of 1,3,4-thiadiazoles, particularly when using reagents that can promote either dehydration or desulfurization. The choice of solvent and catalyst can be pivotal in directing the reaction towards the desired thiadiazole.

    For instance, in the acid-catalyzed cyclization of alkyl 2-(methylthio)-2-thioxoacetates with acyl hydrazides, using p-toluenesulfonic acid (p-TSA) in water preferentially leads to the 1,3,4-thiadiazole through dehydrative cyclization. Conversely, using acetic acid can favor the formation of the 1,3,4-oxadiazole via desulfurative cyclization. Similarly, when starting from alkyl 2-amino-2-thioxoacetates, the solvent and acid catalyst system can be tuned to selectively yield either the thiadiazole or the oxadiazole. The use of Lawesson's reagent is another strategy that can favor the formation of thiadiazoles over oxadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles?

A1: The primary factors include the synthetic strategy employed and the nature of the starting materials. For instance, traditional methods based on the oxidative dimerization of thioamides typically yield symmetrically substituted 1,2,4-thiadiazoles. To achieve unsymmetrical substitution, methods involving the reaction of amidines with a sulfur source and an aldehyde or nitrile are often used. The electronic properties of the substituents on the starting materials can also direct the cyclization process. Recent advancements include electrochemical methods and base-promoted intramolecular N-S bond formation, which offer alternative routes to control regioselectivity.

Q2: How can I control the regioselectivity in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles?

A2: A highly effective method for the regioselective synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of precursors like alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates with acyl hydrazides. The regioselectivity is controlled by the reaction conditions, particularly the choice of acid catalyst and solvent. For example, using p-TSA in water promotes a dehydrative cyclization to the thiadiazole, while other conditions might favor a desulfurative pathway leading to oxadiazoles.

Q3: What are the common starting materials for the synthesis of substituted thiadiazoles?

A3: A variety of starting materials can be used depending on the desired thiadiazole isomer and substitution pattern. Common precursors include:

  • For 1,3,4-thiadiazoles: Thiosemicarbazides, acyl hydrazides, dithiocarbazates, and thiohydrazides are frequently employed. Aldehydes are also common starting materials in reactions with thiosemicarbazide.

  • For 1,2,4-thiadiazoles: Thioamides are classic precursors for oxidative dimerization to form symmetrical 3,5-disubstituted-1,2,4-thiadiazoles. For unsymmetrical products, amidines, amines, and a sulfur source like carbon disulfide are often used.

Q4: Can you provide a general troubleshooting workflow for optimizing regioselectivity?

A4: A logical workflow for troubleshooting regioselectivity issues is crucial. The following diagram illustrates a typical decision-making process:

troubleshooting_workflow Troubleshooting Workflow for Regioselectivity start Low Regioselectivity Observed check_reaction Review Reaction Conditions (Solvent, Temp, Catalyst) start->check_reaction check_reagents Verify Purity of Starting Materials start->check_reagents modify_conditions Modify Reaction Conditions check_reaction->modify_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents evaluate_results Evaluate Regioisomeric Ratio modify_conditions->evaluate_results purify_reagents->evaluate_results literature_review Consult Literature for Alternative Methods evaluate_results->literature_review Unsuccessful success Desired Regioselectivity Achieved evaluate_results->success Successful change_method Implement New Synthetic Strategy literature_review->change_method change_method->evaluate_results

Caption: Troubleshooting workflow for regioselectivity.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselective Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles and 1,3,4-Oxadiazoles

Starting MaterialCatalystSolventProductYield (%)
Alkyl 2-(methylthio)-2-thioxoacetate + Acyl Hydrazidep-TSAWater2,5-Disubstituted-1,3,4-thiadiazoleHigh
Alkyl 2-(methylthio)-2-thioxoacetate + Acyl HydrazideAcOHDioxane2,5-Disubstituted-1,3,4-oxadiazoleHigh
Alkyl 2-amino-2-thioxoacetate + Acyl Hydrazidep-TSAWater2,5-Disubstituted-1,3,4-thiadiazole87-90
Alkyl 2-amino-2-thioxoacetate + Acyl HydrazideAcOHDioxane2,5-Disubstituted-1,3,4-oxadiazoleHigh

Table 2: Reagent-Based Control of Cyclization for 2-Amino-Substituted 1,3,4-Thiadiazoles and 1,3,4-Oxadiazoles from a Thiosemicarbazide Intermediate

Reagent/ConditionsProductRegioselectivity
EDC·HCl in DMSO2-Amino-1,3,4-oxadiazoleHigh
p-TsCl, Triethylamine in NMP2-Amino-1,3,4-thiadiazoleHigh

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

  • To a solution of alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol, 1 equiv) and the corresponding acyl hydrazide (1.0 mmol, 1 equiv) in water (2 mL), add p-toluenesulfonic acid (

Technical Support Center: Synthesis of Ethyl 1,2,3-Thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Ethyl 1,2,3-thiadiazole-4-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used method for the synthesis of this compound and other 1,2,3-thiadiazole derivatives is the Hurd-Mori synthesis. This reaction involves the cyclization of a hydrazone derivative, typically derived from a ketone with an α-methylene group, using thionyl chloride (SOCl₂).[1]

Q2: What are the potential byproducts in the synthesis of this compound via the Hurd-Mori reaction?

While the Hurd-Mori synthesis is generally efficient, several byproducts can form. The primary documented byproduct in the synthesis of a closely related compound, 1,2,3-thiadiazole-4-carboxylic acid, is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[2] By analogy, the corresponding ethyl ester derivative is a probable byproduct in the synthesis of this compound. Other potential impurities can arise from incomplete reaction, degradation of the starting material or product, and side reactions of the hydrazone precursor.

Q3: How can I minimize the formation of byproducts?

Minimizing byproduct formation can be achieved by carefully controlling the reaction conditions. Key parameters include:

  • Temperature: The reaction should be carried out at a low temperature, typically starting at 0°C, and then slowly allowed to warm to room temperature. This helps to control the exothermic nature of the reaction with thionyl chloride.[2]

  • Purity of Starting Materials: Use of highly pure hydrazone precursor is crucial. Impurities in the starting material can lead to a variety of side products.

  • Anhydrous Conditions: Thionyl chloride reacts violently with water. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents and glassware.

  • Stoichiometry: The molar ratio of thionyl chloride to the hydrazone should be carefully controlled. An excess of thionyl chloride is often used, but a large excess may lead to degradation.

Q4: My reaction yield is very low. What are the possible causes?

Low yields are a common issue and can be attributed to several factors:

  • Suboptimal Hydrazone Precursor: The electronic properties of the substituents on the hydrazone can significantly impact the reaction outcome. Electron-withdrawing groups on the precursor generally lead to higher yields.

  • Decomposition of the Product: The 1,2,3-thiadiazole ring is sensitive to both acidic and basic conditions. Harsh work-up procedures can lead to ring cleavage and decomposition of the desired product.

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature can result in a low conversion of the starting material.

  • Moisture in the Reaction: As mentioned, the presence of water will consume the thionyl chloride and inhibit the desired cyclization.

Q5: What are the recommended purification methods for this compound?

The most common method for purifying this compound is column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product. The choice of solvent for recrystallization will depend on the specific impurities present.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive starting material (hydrazone).2. Presence of moisture.3. Insufficient thionyl chloride.4. Reaction temperature too low.1. Verify the structure and purity of the hydrazone precursor by NMR and melting point.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Use a slight excess of freshly distilled thionyl chloride.4. After initial cooling, allow the reaction to warm to room temperature and stir for an extended period (monitor by TLC).
Formation of a Major Byproduct 1. Incorrect reaction temperature.2. Side reaction of the hydrazone.1. Maintain a low temperature during the addition of thionyl chloride.2. Consider the possibility of the formation of an oxadiazine byproduct. Modify the work-up to facilitate its removal or optimize reaction conditions to disfavor its formation.
Product Decomposition during Work-up 1. Use of strong acids or bases.2. Prolonged exposure to acidic or basic conditions.1. Use a mild work-up procedure. Neutralize the reaction mixture by pouring it onto ice and then carefully adding a saturated solution of sodium bicarbonate.2. Minimize the time the product is in contact with acidic or basic aqueous layers.
Complex Mixture of Products 1. Impure starting materials.2. Reaction temperature too high, leading to decomposition.3. Incorrect stoichiometry.1. Purify the hydrazone precursor before use.2. Run the reaction at a lower temperature.3. Carefully control the amount of thionyl chloride added.

Experimental Protocols

General Protocol for the Hurd-Mori Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Ethyl 2-(ethoxycarbonylhydrazono)propanoate (hydrazone precursor)

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the ethyl 2-(ethoxycarbonylhydrazono)propanoate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Hurd-Mori Synthesis

G Troubleshooting Low Yield start Low Yield Observed check_reagents Check Starting Materials (Hydrazone Purity, Anhydrous Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_workup Evaluate Work-up Procedure (pH, Duration) start->check_workup reagents_ok Reagents OK check_reagents->reagents_ok conditions_ok Conditions OK check_conditions->conditions_ok workup_ok Work-up OK check_workup->workup_ok reagents_ok->check_conditions Yes optimize_reagents Purify Hydrazone Use Fresh Anhydrous Solvent reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Temperature Profile Increase Reaction Time conditions_ok->optimize_conditions No optimize_workup Use Milder Quench (NaHCO3) Minimize Contact Time workup_ok->optimize_workup No end Improved Yield workup_ok->end Yes optimize_reagents->end optimize_conditions->end optimize_workup->end

Caption: Troubleshooting logic for low yield in the Hurd-Mori synthesis.

Signaling Pathway for Systemic Acquired Resistance (SAR) Induced by Thiadiazole Derivatives

1,2,3-Thiadiazole derivatives, such as benzothiadiazole (BTH), are known to induce Systemic Acquired Resistance (SAR) in plants, a broad-spectrum disease resistance.[3][4] This process involves a complex signaling cascade.

SAR_Pathway Systemic Acquired Resistance (SAR) Pathway Thiadiazole Thiadiazole Derivative (e.g., BTH) SA Salicylic Acid (SA) Accumulation Thiadiazole->SA Induces NPR1_inactive NPR1 (inactive) in cytoplasm NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active Translocation TGA TGA Transcription Factors NPR1_active->TGA Interacts with SA->NPR1_inactive Triggers conformational change PR_Genes Pathogenesis-Related (PR) Gene Expression (PR-1, PR-2, PR-5) TGA->PR_Genes Activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to

References

Technical Support Center: Overcoming Scale-Up Challenges in 1,2,3-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and scale-up of 1,2,3-thiadiazoles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1,2,3-thiadiazoles, with a focus on the widely used Hurd-Mori reaction.

Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole Product

Question: I am attempting a Hurd-Mori synthesis using a hydrazone and thionyl chloride, but the yield is very low or non-existent. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the Hurd-Mori synthesis is a frequent challenge. Here is a systematic guide to troubleshooting the issue:

  • Purity of Starting Materials:

    • Hydrazone: Ensure your hydrazone starting material is pure and completely dry. Impurities can significantly interfere with the cyclization reaction.[1] Recrystallization of the hydrazone may be necessary.

    • Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled thionyl chloride. Over time, it can decompose into SO₂ and HCl, which can adversely affect the reaction.[1]

  • Reaction Temperature: The reaction with thionyl chloride is often highly exothermic. Careful temperature control is critical, especially during the addition of SOCl₂. Many protocols recommend adding the reagent dropwise at low temperatures (e.g., 0 °C) before allowing the reaction to warm to room temperature. For certain substrates, reflux temperatures may be required for cyclization, but this can also lead to product decomposition if the thiadiazole is not stable at higher temperatures. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Solvent Selection: The choice of solvent is crucial. Anhydrous (dry) solvents are essential as thionyl chloride reacts violently with water. Dichloromethane (DCM) and chloroform are commonly used solvents for this reaction.

  • Nature of Substituents: The electronic properties of the substituents on your starting materials can have a significant impact on the reaction's success.

    • Electron-Withdrawing Groups: These groups on the hydrazone precursor can enhance the success of the cyclization.

    • Electron-Donating Groups: Conversely, these groups can result in poor conversion and lower yields. If your substrate has strong electron-donating groups, exploring alternative synthetic routes or significant modification of the reaction conditions may be necessary.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction mixture shows multiple spots on the TLC plate, and isolating the pure 1,2,3-thiadiazole derivative is proving difficult. What are the best strategies for purification?

Answer: The formation of multiple products can stem from side reactions or decomposition of the target compound. Here are some strategies for purification and minimizing byproducts:

  • Common Side Products: In the Hurd-Mori synthesis, the formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a potential side product.[1][2]

  • Work-up Procedure: After the reaction is complete, it is crucial to carefully quench any excess thionyl chloride. This is typically done by slowly pouring the reaction mixture into crushed ice.[1] Subsequent washing with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities.

  • Purification Techniques:

    • Column Chromatography: This is a standard method for separating the desired product from impurities. Silica gel is commonly used as the stationary phase, with a mobile phase gradient of ethyl acetate in a non-polar solvent like hexane.[2]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[1]

    • Distillation: For liquid 1,2,3-thiadiazoles, distillation can be used for purification. However, it is important to keep the temperature below 200°C to prevent thermal decomposition.[1]

Frequently Asked Questions (FAQs)

Q1: I have a successful lab-scale procedure for 1,2,3-thiadiazole synthesis. What are the key considerations and potential issues when scaling up to pilot or production scale?

A1: Scaling up the Hurd-Mori reaction presents several challenges, primarily related to safety and reaction control:

  • Heat Management: The reaction is exothermic, and on a large scale, efficient heat removal is critical to prevent a thermal runaway. Ensure the reactor has adequate cooling capacity and a sufficient surface area-to-volume ratio for effective heat exchange.

  • Reagent Addition: The rate of addition of thionyl chloride must be carefully controlled to manage the exothermic reaction and the evolution of HCl and SO₂ gases. A slow, subsurface addition is often preferred in large reactors.

  • Gas Escrubbing: The reaction generates significant amounts of HCl and SO₂ gases, which are corrosive and toxic. A robust gas scrubbing system is mandatory to neutralize these off-gases.

  • Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and prevent localized hotspots, which can lead to side reactions and decomposition.

  • Material Compatibility: Ensure all reactor components and transfer lines are compatible with the corrosive nature of thionyl chloride and the acidic reaction mixture.

Q2: Are there safer alternatives to thionyl chloride for the synthesis of 1,2,3-thiadiazoles?

A2: Yes, due to the hazardous nature of thionyl chloride, several milder and more environmentally friendly alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[2][3] Other protocols utilize iodine in DMSO as a catalytic system.[2] These methods often offer improved safety profiles and may be more suitable for large-scale production.

Q3: How do I handle and dispose of thionyl chloride safely on a larger scale?

A3: Thionyl chloride is a highly reactive and corrosive substance that requires strict safety protocols:

  • Handling: Always handle thionyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5] Ensure an emergency shower and eyewash station are readily accessible.

  • Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from water, bases, and other incompatible materials.[6]

  • Disposal: Unused or waste thionyl chloride must be quenched carefully by slowly adding it to a stirred, cooled solution of a weak base, such as sodium bicarbonate. This should be done in a fume hood. The neutralized solution can then be disposed of as hazardous waste according to institutional guidelines.[6]

Data Presentation

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2]thiadiazole Synthesis via Hurd-Mori Reaction

N-Protecting GroupYield (%)
Methyl Carbamate (electron-withdrawing)94
Alkyl Groups (electron-donating)Low to no yield

Data adapted from a study on the synthesis of pyrrolo[2,3-d][1][2]thiadiazole-6-carboxylates, demonstrating the significant influence of electronic effects on the cyclization efficiency.[7]

Experimental Protocols

Protocol 1: General Procedure for the Hurd-Mori Synthesis of a 4-Aryl-1,2,3-thiadiazole

This protocol is a general guideline and may require optimization for specific substrates.

Part A: Formation of the Semicarbazone Precursor

  • Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

  • Add sodium acetate (1.5 eq) to the mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the starting ketone is consumed, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the semicarbazone by vacuum filtration, wash with cold water, and dry under vacuum.[2]

Part B: Cyclization to the 1,2,3-Thiadiazole

  • Suspend the dried semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Hurd_Mori_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization cluster_workup Work-up & Purification Ketone Aryl Ketone Semicarbazone Semicarbazone Ketone->Semicarbazone Semicarbazide Semicarbazide HCl Semicarbazide->Semicarbazone Base Sodium Acetate Base->Semicarbazone Thiadiazole 1,2,3-Thiadiazole Semicarbazone->Thiadiazole ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Thiadiazole Quench Quench (Ice) Thiadiazole->Quench Extraction Extraction (DCM) Quench->Extraction Wash Wash (NaHCO₃) Extraction->Wash Purification Purification Wash->Purification

Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Troubleshooting_Low_Yield Start Low or No Yield Purity Check Purity of Starting Materials (Hydrazone, SOCl₂) Start->Purity Temp Optimize Reaction Temperature (Low temp addition, monitor with TLC) Start->Temp Solvent Ensure Anhydrous Solvent Start->Solvent Substituents Evaluate Substituent Effects (Electron-withdrawing is favorable) Start->Substituents Alternative Consider Alternative Synthesis Route Substituents->Alternative If unfavorable (electron-donating)

Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.

References

Stability issues of Ethyl 1,2,3-thiadiazole-4-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Ethyl 1,2,3-thiadiazole-4-carboxylate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound, particularly concerning its stability in acidic and basic media.

Issue 1: Low or No Yield of the Corresponding Carboxylic Acid After Basic Hydrolysis

Question: I am trying to hydrolyze this compound to 1,2,3-thiadiazole-4-carboxylic acid using aqueous sodium hydroxide, but I am observing low to no yield of the desired product and the appearance of multiple unknown peaks in my LC-MS analysis. What could be the problem?

Answer:

This issue likely stems from the instability of the 1,2,3-thiadiazole ring under basic conditions. While basic hydrolysis is a standard method for converting esters to carboxylic acids, strong bases can cause cleavage of the 1,2,3-thiadiazole ring itself. This can lead to a complex mixture of degradation products instead of the desired carboxylic acid.

Troubleshooting Steps:

  • Use Milder Basic Conditions: Instead of strong bases like sodium hydroxide or potassium hydroxide, consider using milder bases such as lithium hydroxide (LiOH) or sodium carbonate (Na₂CO₃). These reagents can often effect ester hydrolysis with a reduced risk of ring degradation.

  • Control Reaction Temperature: Perform the hydrolysis at a lower temperature (e.g., 0°C to room temperature). Elevated temperatures can accelerate both the desired hydrolysis and the undesired ring-opening side reactions.

  • Monitor Reaction Progress Closely: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1][2], to monitor the reaction. This will help you to stop the reaction once the starting material is consumed and before significant degradation of the product occurs.

  • Consider an Alternative Hydrolysis Method: If basic conditions consistently lead to degradation, acid-catalyzed hydrolysis may be a more suitable approach, although it is a reversible reaction.

Issue 2: Incomplete Hydrolysis Under Acidic Conditions

Question: I am attempting to hydrolyze this compound using dilute hydrochloric acid, but the reaction is very slow and does not go to completion, even after prolonged heating. How can I improve the conversion?

Answer:

Acid-catalyzed ester hydrolysis is an equilibrium process.[2][3] The slow and incomplete reaction is likely due to the equilibrium nature of the reaction, where the reverse reaction (esterification) competes with the forward reaction (hydrolysis).

Troubleshooting Steps:

  • Use a Large Excess of Water: To shift the equilibrium towards the products (carboxylic acid and ethanol), use a large excess of water. This can be achieved by using a more dilute acid solution.

  • Increase the Reaction Temperature: While monitoring for potential degradation, cautiously increasing the reaction temperature can enhance the reaction rate. Refluxing the reaction mixture is a common practice.

  • Choose a Suitable Acid Catalyst: While hydrochloric acid can be effective, other acids like sulfuric acid or p-toluenesulfonic acid can also be used and may offer different catalytic efficiencies.

  • Remove the Alcohol Byproduct: If feasible within your experimental setup, removing the ethanol as it is formed can also drive the equilibrium towards the products.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the 1,2,3-thiadiazole ring itself under acidic and basic conditions?

A1: The 1,2,3-thiadiazole ring is generally more susceptible to degradation under basic conditions than acidic conditions. Strong bases can induce ring cleavage, leading to the formation of various degradation products. Under acidic conditions, the ring is generally more stable, though prolonged exposure to strong acids and high temperatures should be approached with caution as with many heterocyclic systems.

Q2: What are the potential degradation products of this compound under harsh basic conditions?

A2: Under strong basic conditions, the 1,2,3-thiadiazole ring can undergo cleavage. While specific degradation pathways for this exact molecule are not extensively detailed in the literature, analogous reactions of other 1,2,3-thiadiazoles suggest that ring-opening can occur, potentially leading to the formation of alkynylthiolates and other fragmented species.

Q3: Can I expect the ester to be the only labile group under mild acidic or basic conditions?

A3: Under mild conditions, the ethyl ester group is expected to be the most reactive site for hydrolysis. The primary concern is to find a balance where the ester is hydrolyzed efficiently without causing significant degradation of the thiadiazole ring. Careful monitoring of the reaction is crucial to ensure the integrity of the heterocyclic core.

Q4: Are there any recommended analytical methods to monitor the stability of this compound?

A4: Yes, several analytical techniques are well-suited for this purpose:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a powerful tool for separating and quantifying the starting material, the carboxylic acid product, and any degradation products.[1][2]

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final product and identify the structure of any major degradation products if they can be isolated.

  • Mass Spectrometry (MS): LC-MS is particularly useful for identifying the molecular weights of the parent compound and its degradation products, providing valuable clues about the degradation pathway.[4]

Data Presentation

The following tables provide a template for summarizing quantitative data from stability studies. Researchers can adapt these tables to their specific experimental conditions.

Table 1: Stability of this compound under Acidic Conditions

Acid (Concentration)Temperature (°C)Time (hours)% this compound Remaining% 1,2,3-Thiadiazole-4-carboxylic Acid Formed% Degradation Products
1M HCl2524
1M HCl5024
3M H₂SO₄2524
3M H₂SO₄5024

Table 2: Stability of this compound under Basic Conditions

Base (Concentration)Temperature (°C)Time (hours)% this compound Remaining% 1,2,3-Thiadiazole-4-carboxylate Salt Formed% Degradation Products
1M NaOH01
1M NaOH251
0.5M LiOH251
1M Na₂CO₃5024

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable co-solvent (e.g., ethanol, THF) if necessary.

  • Addition of Acid: Add an excess of dilute aqueous acid (e.g., 1-3 M HCl or H₂SO₄).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 50-100°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete or has reached equilibrium, cool the mixture to room temperature. If a co-solvent was used, remove it under reduced pressure. Neutralize the solution carefully with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Addition of Base: Add an aqueous solution of a base (e.g., 1 M NaOH or LiOH) to the solution of the ester at the desired temperature (e.g., 0°C or room temperature).

  • Reaction: Stir the mixture vigorously.

  • Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up: Once the reaction is complete, remove any organic co-solvent under reduced pressure.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract it with an organic solvent.

Visualizations

Hydrolysis_Troubleshooting Troubleshooting Hydrolysis Issues cluster_basic Basic Hydrolysis cluster_acidic Acidic Hydrolysis Low Yield Low Yield / Degradation Strong Base Issue: Strong Base (e.g., NaOH, KOH) Low Yield->Strong Base High Temp B Issue: High Temperature Low Yield->High Temp B Sol Monitor B Solution: Monitor Closely (TLC/HPLC) Low Yield->Sol Monitor B Sol Mild Base Solution: Use Milder Base (LiOH, Na2CO3) Strong Base->Sol Mild Base Sol Low Temp B Solution: Lower Temperature (0°C to RT) High Temp B->Sol Low Temp B Incomplete Rxn Incomplete Reaction Equilibrium Issue: Equilibrium Limitation Incomplete Rxn->Equilibrium Sol High Temp A Solution: Increase Temperature (with caution) Incomplete Rxn->Sol High Temp A Sol Excess Water Solution: Use Excess Water Equilibrium->Sol Excess Water Sol Remove EtOH Solution: Remove Ethanol (if possible) Equilibrium->Sol Remove EtOH

Caption: Troubleshooting guide for hydrolysis of this compound.

Stability_Monitoring_Workflow Workflow for Stability Monitoring Start Prepare Solution of This compound in Test Medium (Acidic/Basic) Incubate Incubate at Controlled Temperature Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Quantify Quantify Parent Compound, Product, and Degradants Analyze->Quantify Data Tabulate Data and Determine Degradation Rate Quantify->Data End Assess Stability Data->End

Caption: Experimental workflow for monitoring the stability of the target compound.

References

Troubleshooting low conversion rates in thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiadiazole Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low conversion rates in thiadiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My thiadiazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in thiadiazole synthesis can often be attributed to several key factors:

  • Reagent Quality: The purity of your starting materials is critical. For instance, in the Hurd-Mori synthesis, using freshly distilled or a new bottle of thionyl chloride (SOCl₂) is important as it can decompose upon exposure to moisture. Similarly, the purity of the starting hydrazone or thiosemicarbazide is essential, as impurities can lead to unwanted side reactions.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent are crucial parameters that significantly impact the outcome. Many thiadiazole syntheses require specific temperature control, such as initial cooling followed by refluxing. Anhydrous (dry) solvents are often necessary, especially when using water-sensitive reagents like thionyl chloride.

  • Substituent Effects: The electronic nature of the substituents on your starting materials can have a significant effect. Electron-withdrawing groups on the precursors often lead to higher yields, while electron-donating groups can result in lower conversion rates.[1][2][3][4]

  • Incomplete Reactions: The reaction may not have proceeded to completion. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of side products can consume your starting materials and complicate the purification process. Common side products can include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to your initial reactants.

  • Formation of Oxadiazoles: In some syntheses, particularly when using certain dehydrating agents, the corresponding 1,3,4-oxadiazole derivative can form as a byproduct.[5]

  • Isomeric Products: Depending on the substitution pattern of your reactants, the formation of isomeric thiadiazole products is a possibility.

Q3: How can I improve the purification of my thiadiazole product?

A3: Purification is crucial to remove unreacted starting materials, reagents, and any side products. Common purification methods include:

  • Work-up Procedure: After the reaction, a careful work-up is necessary. This often involves quenching the reaction mixture with water or ice, followed by neutralization with a mild base like sodium bicarbonate. Extraction with an appropriate organic solvent is then performed.

  • Recrystallization: This is a widely used and effective method for purifying solid organic compounds. The choice of solvent is critical and may need to be determined empirically.

  • Column Chromatography: For complex mixtures or when high purity is required, column chromatography on silica gel is a standard purification technique.

Q4: Are there alternative, more environmentally friendly reagents I can use instead of hazardous ones like thionyl chloride?

A4: Yes, greener alternatives to hazardous reagents have been developed. For instance, in the Hurd-Mori synthesis, thionyl chloride can be replaced with milder and more eco-friendly options. One such method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during specific thiadiazole synthesis methods.

Issue 1: Low Yield in Hantzsch Thiazole Synthesis
  • Symptoms: After the reaction of an α-haloketone and a thioamide, the yield of the desired thiazole is low.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Poor Quality of Starting Materials Ensure the purity of the α-haloketone and thioamide. Impurities can lead to unwanted side reactions.
Suboptimal Reaction Conditions Optimize the reaction temperature, time, and solvent. The reaction is often heated to reflux for several hours.[7][8][9]
Incomplete Reaction Monitor the reaction progress using TLC to ensure it goes to completion. The disappearance of starting material spots and the appearance of the product spot are indicative of reaction progression.
Side Reactions The formation of byproducts can be minimized by carefully controlling reaction conditions and ensuring the purity of reactants.
Issue 2: Low Conversion in Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
  • Symptoms: The cyclization of a hydrazone derivative with thionyl chloride results in a poor yield of the 1,2,3-thiadiazole.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Decomposed Thionyl Chloride Use freshly distilled or a new bottle of thionyl chloride, as it is sensitive to moisture.
Incorrect Temperature Profile The reaction often requires initial cooling, followed by warming or reflux. The optimal temperature can be substrate-dependent.
Presence of Moisture Ensure the use of anhydrous solvents like Dichloromethane (DCM) or chloroform, as water reacts with thionyl chloride.
Unfavorable Substituent Groups Electron-donating groups on the precursor can lead to poor conversion. Consider if the electronic nature of your substrate is hindering the reaction.[1]
Issue 3: Low Yield in the Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles from Thiosemicarbazide
  • Symptoms: The reaction of a carboxylic acid with thiosemicarbazide gives a low yield of the desired 2-amino-1,3,4-thiadiazole.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Dehydrating Agent This cyclization requires a strong dehydrating agent. Commonly used agents include concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[10] The choice and amount are crucial.
Suboptimal Reaction Temperature Many of these reactions require heating to overcome the activation energy barrier for cyclization.[10]
Side Product Formation The formation of a significant number of side products can lower the yield of the desired product.[11]

Data on Substituent Effects

The electronic properties of substituents can significantly influence the yield of thiadiazole synthesis. The following table summarizes the general trend observed.

Substituent TypeGeneral Effect on YieldRationale
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl) Generally Higher Yields[2][4]These groups can facilitate the cyclization step of the reaction.
Electron-Donating Groups (e.g., -OCH₃, -CH₃) Generally Lower Yields[1][2][3]These groups can sometimes hinder the desired cyclization pathway.
Neutral Substituents (e.g., -H) Moderate to Good Yields[2]Provides a baseline for comparison.

Experimental Protocols

Protocol 1: General Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a thiazole ring system from an α-haloketone and a thioamide.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thioamide (e.g., thiourea)

  • Solvent (e.g., Methanol)

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a reaction vessel, combine the α-haloketone and the thioamide.

  • Add the solvent and a stir bar.

  • Heat the mixture with stirring for approximately 30 minutes.

  • Allow the reaction to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the collected solid with water.

  • Allow the product to air dry.

  • Determine the mass and calculate the percent yield.

Protocol 2: Hurd-Mori Synthesis of a 1,2,3-Thiadiazole

This protocol outlines the cyclization of a semicarbazone intermediate using thionyl chloride.[6][12][13]

Step A: Semicarbazone Formation

  • Dissolve the starting ketone in a suitable solvent like methanol.

  • Add semicarbazide hydrochloride and sodium acetate.

  • Stir the mixture at room temperature or with gentle reflux, monitoring by TLC.

  • Upon completion, cool the mixture to allow the semicarbazone product to precipitate.

  • Collect the solid by filtration, wash with cold water and a small amount of cold methanol, and dry under vacuum.

Step B: Hurd-Mori Cyclization

  • In a fume hood, carefully add the dried semicarbazone in small portions to an excess of thionyl chloride at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir, monitoring by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into ice-water to quench it.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazole

This protocol describes the synthesis from a carboxylic acid and thiosemicarbazide using a dehydrating agent.[14][15]

Materials:

  • Carboxylic acid

  • Thiosemicarbazide

  • Dehydrating agent (e.g., Phosphorus Pentachloride, Polyphosphoric Acid)

  • Alkaline solution (for work-up)

Procedure:

  • In a dry reaction vessel, add the thiosemicarbazide, carboxylic acid, and dehydrating agent.

  • Grind the mixture evenly at room temperature and allow it to stand.

  • After the reaction is complete, add an alkaline solution to the crude product until the pH is approximately 8-8.2.

  • Filter the resulting mixture.

  • Dry the filter cake and recrystallize to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Visual Guides

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_actions Corrective Actions cluster_outcome Outcome start Low Conversion Rate in Thiadiazole Synthesis reagent_quality Check Reagent Purity (e.g., Thionyl Chloride, Hydrazone) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Time, Solvent) start->reaction_conditions substituent_effects Analyze Substituent Electronic Effects start->substituent_effects purify_reagents Purify/Replace Reagents reagent_quality->purify_reagents optimize_conditions Optimize Reaction Parameters reaction_conditions->optimize_conditions modify_substrate Consider Substrate Modification (if possible) substituent_effects->modify_substrate improved_yield Improved Yield purify_reagents->improved_yield optimize_conditions->improved_yield modify_substrate->improved_yield

Caption: A workflow for troubleshooting low conversion rates.

logical_relationships cluster_factors Influencing Factors cluster_parameters Specific Parameters cluster_outcome Outcome reagents Reagent Quality purity Purity reagents->purity moisture Moisture Content reagents->moisture conditions Reaction Conditions temperature Temperature conditions->temperature time Reaction Time conditions->time solvent Solvent Choice conditions->solvent substrate Substrate Structure substituents Electronic Effects of Substituents substrate->substituents yield Reaction Yield purity->yield moisture->yield temperature->yield time->yield solvent->yield substituents->yield

Caption: Factors influencing thiadiazole synthesis yield.

References

Minimizing byproduct formation in rhodium-catalyzed annulation of 1,2,3-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the rhodium-catalyzed annulation of 1,2,3-thiadiazoles. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of rhodium-catalyzed annulation of 1,2,3-thiadiazoles?

A1: This reaction is a powerful and modular method for the synthesis of highly substituted sulfur-containing heterocycles, most notably thiophenes.[1] It proceeds through the formation of a rhodium thiavinyl carbene intermediate following the denitrogenation of the 1,2,3-thiadiazole. This method is valued for its ability to construct complex cyclic systems from readily available starting materials under relatively mild conditions.

Q2: What are the most common byproducts observed in this reaction?

A2: The most frequently encountered byproduct is the undesired regioisomer of the target heterocycle.[2][3] The formation of regioisomers is highly dependent on the substitution patterns of both the 1,2,3-thiadiazole and the coupling partner (e.g., alkyne), as well as the choice of catalyst, ligand, and solvent. In some cases, particularly with substituted vinylic 1,2,3-thiadiazoles, furan derivatives can also be formed as byproducts.

Q3: How does the choice of ligand impact the reaction outcome?

A3: The ligand plays a critical role in controlling the regioselectivity of the annulation. Different ligands can influence the electronic and steric environment of the rhodium center, which in turn dictates the preferred pathway of the catalytic cycle. For instance, the use of DPPF (1,1'-bis(diphenylphosphino)ferrocene) as a ligand has been shown to promote high yields and regioselectivity in the synthesis of multisubstituted thiophenes.[1]

Q4: Can this methodology be applied to intramolecular reactions?

A4: Yes, intramolecular rhodium-catalyzed transannulation of alkynyl thiadiazoles is an effective method for the synthesis of a variety of 5,n-fused thiophenes, including those fused with lactams, lactones, or cyclic ethers.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low yield of the desired product and formation of a mixture of regioisomers.

  • Possible Cause A: Suboptimal Ligand Choice. The ligand has a profound effect on regioselectivity.

    • Solution: Screen a variety of phosphine ligands. For the synthesis of thiophenes from thiadiazoles and alkynes, DPPF is often a good starting point.[1] The electronic and steric properties of the ligand should be considered in relation to your specific substrates.

  • Possible Cause B: Inappropriate Solvent. The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of catalytic intermediates.

    • Solution: Experiment with a range of solvents with varying polarities. Dichloroethane (DCE) and chloroform are commonly used and have been shown to be effective.

  • Possible Cause C: Unfavorable Electronic or Steric Properties of Substrates. The substituents on both the 1,2,3-thiadiazole and the alkyne can significantly impact the regiochemical outcome.[2][3]

    • Solution: If possible, modify the electronic nature of the substituents. For example, the electronic properties of the C5-substituent on the 1,2,3-thiadiazole ring are known to influence reactivity. If substrate modification is not feasible, a more extensive optimization of the reaction conditions (ligand, solvent, temperature) will be necessary.

Problem 2: Formation of furan byproducts.

  • Possible Cause: Presence of a Vinylic Substituent on the 1,2,3-Thiadiazole. 4-vinyl-1,2,3-thiadiazoles bearing electron-donating groups at the C5-position can undergo an intramolecular transannulation to afford substituted furans, competing with the desired intermolecular annulation.

    • Solution: The choice of the rhodium catalyst and ligand system can direct the selectivity. For example, using [Rh(COD)2]BF4 may favor the intramolecular cyclization to furans, while a [Rh(COD)DPPF]BF4 catalytic system can suppress this pathway and promote the intermolecular transannulation with alkynes.

Problem 3: No reaction or incomplete conversion.

  • Possible Cause A: Catalyst Inactivity. The rhodium catalyst may have degraded or is not suitable for the specific transformation.

    • Solution: Ensure the catalyst is of high purity and handled under an inert atmosphere if it is air-sensitive. Consider screening different rhodium sources, such as [Rh(COD)Cl]2 or Rh2(OAc)4, depending on the specific annulation reaction.

  • Possible Cause B: Reaction Temperature is Too Low. The denitrogenation of the 1,2,3-thiadiazole and subsequent steps in the catalytic cycle may require a certain activation energy.

    • Solution: Gradually increase the reaction temperature. Some transformations may require heating to 80°C or higher. However, be aware that higher temperatures can sometimes lead to the formation of undesired byproducts.

  • Possible Cause C: Inefficient Formation of the Rhodium Thiavinyl Carbene. The initial step of the reaction, the formation of the rhodium thiavinyl carbene intermediate, may be sluggish.

    • Solution: The electronic nature of the substituent at the C5-position of the 1,2,3-thiadiazole can influence its reactivity. If possible, employing a thiadiazole with an electron-donating group at this position might enhance the rate of carbene formation.

Data Presentation

Table 1: Effect of Ligand and Solvent on Regioselectivity in a Representative Reaction

EntryRhodium Source (mol%)Ligand (mol%)SolventTemperature (°C)Yield of Product A (%)Yield of Regioisomer B (%)Ratio (A:B)
1[Rh(COD)Cl]2 (2.5)dppf (10)DCE8085517:1
2[Rh(COD)Cl]2 (2.5)Xantphos (10)DCE8070154.7:1
3[Rh(COD)Cl]2 (2.5)dppf (10)Toluene8075107.5:1
4[Rh(COD)Cl]2 (2.5)dppf (10)THF6560125:1

Note: This table is a generalized representation based on trends reported in the literature. Actual results will vary depending on the specific substrates used.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Annulation of a 1,2,3-Thiadiazole with an Alkyne:

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation of the Reaction Mixture:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 1,2,3-thiadiazole (1.0 equiv), the rhodium precursor (e.g., [Rh(COD)Cl]2, 2.5 mol%), and the phosphine ligand (e.g., dppf, 10 mol%).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent (e.g., DCE, to a concentration of 0.1 M) via syringe.

    • Add the alkyne (1.2-2.0 equiv) via syringe.

  • Reaction Execution:

    • Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80 °C).

    • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired product.

Visualizations

Catalytic Cycle Thiadiazole 1,2,3-Thiadiazole Intermediate1 Rh-Thiavinyl Carbene Thiadiazole->Intermediate1 + [Rh]-L_n Rh_catalyst [Rh]-L_n N2 N₂ Intermediate1->N2 Intermediate2 Rhodacyclobutene Intermediate Intermediate1->Intermediate2 + Alkyne Alkyne Alkyne Product Thiophene Product Intermediate2->Product Reductive Elimination Product->Rh_catalyst Releases Product

Caption: Proposed catalytic cycle for thiophene synthesis.

Troubleshooting Flowchart Start Reaction Issue Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield Byproducts Byproduct Formation Start->Byproducts Check_Catalyst Check Catalyst Activity & Loading Low_Yield->Check_Catalyst Regioisomers Regioisomers Observed Byproducts->Regioisomers Other_Byproducts Other Byproducts (e.g., Furans) Byproducts->Other_Byproducts Screen_Ligands Screen Ligands Regioisomers->Screen_Ligands Check_Vinylic Is Thiadiazole Vinylic? Other_Byproducts->Check_Vinylic Optimize_Temp Optimize Temperature Check_Catalyst->Optimize_Temp Screen_Solvents Screen Solvents Screen_Ligands->Screen_Solvents Check_Substrate Analyze Substrate Electronics/Sterics Screen_Solvents->Check_Substrate Experimental Workflow step1 Step 1 Reaction Setup - Add Thiadiazole, Rh-catalyst, Ligand - Inert Atmosphere (Ar/N₂) - Add Solvent & Alkyne step2 Step 2 Reaction - Heat to desired temperature - Stir for specified time - Monitor by TLC/GC-MS step1->step2 step3 Step 3 Work-up - Cool to room temperature - Concentrate under vacuum step2->step3 step4 Step 4 Purification - Flash Column Chromatography step3->step4 step5 Step 5 Analysis - NMR, MS, etc. step4->step5

References

Technical Support Center: Purifying Thiadiazole Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of thiadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a suitable recrystallization solvent for my thiadiazole derivative?

A1: The initial and most critical step is to determine the solubility of your compound in a range of solvents with varying polarities. An ideal solvent will dissolve the thiadiazole derivative completely when hot but poorly when cold. This differential solubility is the fundamental principle of recrystallization. Small-scale solubility tests with a few milligrams of your compound in about 0.5 mL of various solvents are recommended.

Q2: What are some commonly used solvents for recrystallizing thiadiazole derivatives?

A2: Thiadiazole derivatives encompass a wide range of polarities depending on their substituents. Commonly successful solvents include ethanol, methanol, ethyl acetate, acetone, and toluene. For more polar derivatives, mixtures of ethanol and water can be effective.[1][2] A benzene-chloroform mixture has also been reported for the purification of certain thiadiazole Schiff's bases.

Q3: My thiadiazole derivative is soluble in a solvent when hot, but no crystals form upon cooling. What should I do?

A3: This is a common issue that can often be resolved by inducing crystallization. Here are a few techniques to try:

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This will act as a nucleation site for crystal growth.

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to begin forming.

  • Reducing Solvent Volume: It's possible you've used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lowering the Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or even a freezer.

Q4: What is "oiling out," and how can I prevent it during the recrystallization of my thiadiazole derivative?

A4: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. To prevent this, you can:

  • Use a lower-boiling point solvent.

  • Add slightly more solvent to keep the compound dissolved at a lower temperature.

  • Allow the solution to cool more slowly. Insulating the flask can help with this.

  • Consider a different solvent or a mixed solvent system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield 1. Too much solvent was used. 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Premature crystallization during hot filtration. 4. Incomplete cooling.1. Concentrate the mother liquor by evaporation and attempt a second crystallization.[3] 2. Select a less polar solvent or use a mixed solvent system where your compound is less soluble. 3. Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. 4. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Formation of an Oil Instead of Crystals ("Oiling Out") 1. The solution is supersaturated at a temperature above the compound's melting point. 2. The rate of cooling is too fast. 3. High concentration of impurities.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] 2. Insulate the flask to slow down the cooling process. 3. Consider pre-purification by another method (e.g., column chromatography) if the compound is significantly impure.
Crystals Do Not Form Upon Cooling 1. The solution is not supersaturated. 2. Lack of nucleation sites.1. Evaporate some of the solvent to increase the concentration and try cooling again. 2. Introduce a seed crystal of the pure compound. 3. Scratch the inner surface of the flask with a glass rod.
Colored Impurities Remain in Crystals 1. The impurity co-crystallizes with the product. 2. The colored impurity is adsorbed onto the surface of the crystals.1. Try a different recrystallization solvent or a mixed solvent system. 2. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product.
Crystals are Very Fine or Powdery 1. The solution cooled too quickly.1. Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

Experimental Protocols

General Protocol for Single-Solvent Recrystallization of a Thiadiazole Derivative
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude thiadiazole derivative. Add a few drops of the chosen solvent and heat the mixture. If the compound dissolves readily in the hot solvent but is sparingly soluble at room temperature, it is a good candidate.

  • Dissolution: Place the crude thiadiazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

Table 1: Common Solvents for Recrystallization of Thiadiazole Derivatives

SolventBoiling Point (°C)Polarity IndexNotes on Use for Thiadiazoles
Water10010.2Suitable for highly polar thiadiazole derivatives, often used in a mixed solvent system with ethanol.[1]
Ethanol785.2A very common and effective solvent for a wide range of thiadiazole derivatives.[2]
Methanol656.6Similar to ethanol, effective for many thiadiazole derivatives.
Acetone565.1Good solvent for many organic compounds, can be used for thiadiazoles of intermediate polarity.[4]
Ethyl Acetate774.4A moderately polar solvent, can be a good choice for less polar thiadiazole derivatives.
Toluene1112.4Suitable for non-polar thiadiazole derivatives.
Hexane690.1Generally used as an anti-solvent in a mixed solvent system due to the low solubility of most thiadiazoles.
Dimethylformamide (DMF)1536.4A highly polar aprotic solvent, can dissolve a wide range of compounds. Often used when other solvents fail.

Visualizations

Recrystallization_Workflow start Start: Crude Thiadiazole Derivative solvent_selection 1. Solvent Selection (Small-scale solubility tests) start->solvent_selection dissolution 2. Dissolution (Dissolve in minimum hot solvent) solvent_selection->dissolution decolorization 3. Decolorization (Optional) (Add activated charcoal) dissolution->decolorization hot_filtration 4. Hot Filtration (Remove insoluble impurities) decolorization->hot_filtration crystallization 5. Crystallization (Slow cooling) hot_filtration->crystallization isolation 6. Isolation of Crystals (Vacuum filtration) crystallization->isolation washing 7. Washing (Rinse with cold solvent) isolation->washing drying 8. Drying (Obtain pure crystals) washing->drying end End: Pure Thiadiazole Derivative drying->end

Caption: A typical experimental workflow for the recrystallization of thiadiazole derivatives.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals low_yield Low Crystal Yield start->low_yield oiling_out Compound Oils Out start->oiling_out impure_product Product Still Impure start->impure_product solution_clear Is the solution clear? no_crystals->solution_clear too_much_solvent Check for excess solvent low_yield->too_much_solvent reheat_add_solvent Re-heat, add more solvent, cool slowly oiling_out->reheat_add_solvent change_solvent Change recrystallization solvent impure_product->change_solvent charcoal_treatment Use activated charcoal impure_product->charcoal_treatment add_seed Add seed crystal or scratch flask solution_clear->add_seed Yes reduce_solvent Reduce solvent volume and re-cool solution_clear->reduce_solvent No re_crystallize_filtrate Concentrate and re-crystallize filtrate too_much_solvent->re_crystallize_filtrate

Caption: A troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Controlling Regioselectivity in Denitrogenative Transannulation of 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the denitrogenative transannulation of 1,2,3-thiadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and control regioselectivity in this powerful synthetic transformation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Poor or No Regioselectivity

  • Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity is a common challenge and is influenced by several factors. Consider the following:

    • Electronic Effects of Substituents on the 1,2,3-Thiadiazole: The electronic nature of the substituent at the C5 position of the 1,2,3-thiadiazole ring plays a crucial role. Electron-donating groups tend to favor the formation of 2,3,4-substituted thiophenes, while strong electron-withdrawing groups generally lead to the 2,3,5-substituted regioisomer.[1]

    • Electronic and Steric Effects of Substituents on the Alkyne: The nature of the substituent on the alkyne partner is also a key determinant of regioselectivity. The electronic and steric properties of the alkyne substituent can significantly influence the outcome.[2][3] For instance, in Rh(I)-catalyzed reactions, a framework for predicting the regioselectivity based on the alkyne substituent has been developed.

    • Choice of Catalyst and Ligands: In transition-metal-catalyzed reactions, particularly with rhodium, the choice of ligand can have a profound impact on regioselectivity. It is advisable to screen different ligands to optimize the reaction for the desired regioisomer.

    • Reaction Conditions: Temperature and solvent can also influence the regioselectivity. It is recommended to perform a systematic optimization of these parameters.

Issue 2: Low or No Product Yield

  • Question: I am observing a very low yield or no formation of the desired thiophene product. What are the potential causes and solutions?

  • Answer: Low product yield can be attributed to several factors:

    • Purity of Starting Materials: Ensure that the 1,2,3-thiadiazole precursor and the alkyne are of high purity. Impurities can inhibit the catalyst or lead to side reactions. The Hurd-Mori synthesis is a common method for preparing 1,2,3-thiadiazoles.[4][5]

    • Catalyst Activity: If using a transition metal catalyst, ensure it is active. The catalyst may require activation or be sensitive to air and moisture.

    • Reaction Temperature: The denitrogenation of 1,2,3-thiadiazoles is often the rate-determining step and typically requires elevated temperatures. However, excessively high temperatures can lead to decomposition of the starting materials or products. Careful optimization of the reaction temperature is crucial.

    • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Anhydrous and degassed solvents are often necessary for catalyzed reactions.

Issue 3: Formation of Side Products

  • Question: My reaction is producing significant amounts of side products, complicating purification. What are the likely side products and how can their formation be minimized?

  • Answer: The formation of side products can arise from several competing reaction pathways:

    • Homocoupling of Alkynes: This is a common side reaction, especially in the presence of a transition metal catalyst. Using a stoichiometric amount of the alkyne or adding it slowly to the reaction mixture can sometimes minimize this.

    • Decomposition of the 1,2,3-Thiadiazole: At high temperatures, the 1,2,3-thiadiazole can decompose through alternative pathways, leading to various byproducts. Optimizing the reaction temperature and time can help to minimize decomposition.

    • Alternative Annulation Pathways: Depending on the substrate and catalyst system, other annulation products, such as furans, may be formed. The choice of ligand in rhodium-catalyzed systems can be critical in directing the reaction towards the desired thiophene product.

Frequently Asked Questions (FAQs)

  • Q1: What are the key factors that control the regioselectivity in the denitrogenative transannulation of 1,2,3-thiadiazoles?

  • A1: The regioselectivity is primarily controlled by the electronic and steric properties of the substituents on both the 1,2,3-thiadiazole and the alkyne coupling partner. In Rh(I)-catalyzed systems, the choice of ligand also plays a significant role.[1][2][3]

  • Q2: How do electron-donating and electron-withdrawing groups on the 1,2,3-thiadiazole affect regioselectivity?

  • A2: Generally, electron-donating groups on the C5-position of the 1,2,3-thiadiazole favor the formation of 2,3,4-substituted thiophenes, whereas strong electron-withdrawing groups tend to yield 2,3,5-substituted thiophenes.[1]

  • Q3: Can you provide a general guideline for predicting the major regioisomer based on the alkyne substituent in Rh(I)-catalyzed reactions?

  • A3: A framework for predicting the regioselectivity has been proposed. The electronic and steric nature of the alkyne substituent influences the migratory insertion and reductive elimination steps of the catalytic cycle, which in turn determines the final regiochemical outcome.[3] For a detailed prediction, it is recommended to consult the relevant literature that provides computational and experimental data.

  • Q4: What are the most common methods for synthesizing the 1,2,3-thiadiazole starting materials?

  • A4: The Hurd-Mori synthesis is a widely used and versatile method for the preparation of 1,2,3-thiadiazoles.[4][5] This method involves the cyclization of α-methylene-containing hydrazones with thionyl chloride. Other methods include the Pechmann synthesis and the Wolff synthesis.

  • Q5: Are there any safety precautions I should be aware of when working with 1,2,3-thiadiazoles and their reactions?

  • A5: Yes. The denitrogenative transannulation reaction involves the extrusion of nitrogen gas, which can lead to a pressure buildup in a closed system. It is crucial to perform these reactions in an open or well-ventilated system. Additionally, many of the reagents used, such as organometallic catalysts and thionyl chloride, are hazardous and should be handled with appropriate safety measures in a fume hood.

Data Presentation

Table 1: Effect of C5-Substituent on the 1,2,3-Thiadiazole on Regioselectivity in the Rh(I)-Catalyzed Transannulation with Phenylacetylene

EntryR¹ on 1,2,3-ThiadiazoleProduct(s)Ratio (2,3,4- : 2,3,5-)Combined Yield (%)
1Ph2,3,4- and 2,3,5-thiophenes1 : 1.585
24-MeO-C₆H₄2,3,4- and 2,3,5-thiophenes1.2 : 192
34-CF₃-C₆H₄2,3,4- and 2,3,5-thiophenes1 : 975
4CO₂Et2,3,5-thiophene> 1 : 2068
5H2,4- and 2,5-thiophenes-55

Data synthesized from literature reports. Actual yields and ratios may vary depending on specific reaction conditions.

Table 2: Effect of Alkyne Substituent on Regioselectivity in the Rh(I)-Catalyzed Transannulation of a 4-Phenyl-1,2,3-thiadiazole

EntryR² on AlkyneProduct(s)Ratio (Major : Minor)Combined Yield (%)
1Ph2,4,5- and 2,3,5-thiophenes1.5 : 188
24-MeO-C₆H₄2,4,5- and 2,3,5-thiophenes1.7 : 190
34-CF₃-C₆H₄2,4,5- and 2,3,5-thiophenes1 : 1.282
4n-Butyl2,4,5- and 2,3,5-thiophenes4 : 178
5SiMe₃2,4,5-thiophene> 20 : 170

Data synthesized from literature reports. Actual yields and ratios may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Hurd-Mori Synthesis of 4-Substituted-1,2,3-Thiadiazoles

  • Hydrazone Formation: To a solution of the corresponding ketone (1.0 equiv) in ethanol, add semicarbazide hydrochloride (1.1 equiv) and sodium acetate (1.5 equiv).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated hydrazone by filtration, wash with cold water, and dry under vacuum.

  • Cyclization: Suspend the dry hydrazone (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (2.0-3.0 equiv) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-1,2,3-thiadiazole.

Protocol 2: General Procedure for the Rh(I)-Catalyzed Denitrogenative Transannulation of a 1,2,3-Thiadiazole with a Terminal Alkyne

  • Reaction Setup: To an oven-dried Schlenk tube, add the 1,2,3-thiadiazole (1.0 equiv), [Rh(cod)Cl]₂ (2.5 mol%), and the desired phosphine ligand (e.g., DPEPhos, 5.5 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous and degassed solvent (e.g., toluene or THF) via syringe.

  • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-120 °C).

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the regioisomeric thiophene products.

  • Determine the regioselectivity by ¹H NMR analysis of the purified product mixture.

Mandatory Visualizations

Reaction_Pathway Thiadiazole 1,2,3-Thiadiazole Intermediate1 Rh-Thiavinyl Carbene Thiadiazole->Intermediate1 - N₂ Alkyne Alkyne Thiophene_A 2,3,4-Thiophene (Regioisomer A) Alkyne->Thiophene_A Thiophene_B 2,3,5-Thiophene (Regioisomer B) Alkyne->Thiophene_B Catalyst Rh(I) Catalyst Catalyst->Intermediate1 Intermediate1->Thiophene_A + Alkyne (Path A) Intermediate1->Thiophene_B + Alkyne (Path B) N2 N₂

Caption: General reaction pathway for the Rh(I)-catalyzed denitrogenative transannulation.

Troubleshooting_Workflow Start Low Regioselectivity Observed Check_Thiadiazole Analyze Thiadiazole Substituent (C5 Position) Start->Check_Thiadiazole Check_Alkyne Analyze Alkyne Substituent Start->Check_Alkyne Check_Ligand Screen Different Ligands Start->Check_Ligand EDG Electron-Donating Group? Check_Thiadiazole->EDG Electronic Effect EWG Electron-Withdrawing Group? Check_Thiadiazole->EWG Electronic Effect Sterics Steric Hindrance? Check_Alkyne->Sterics Steric/Electronic Effect Optimize_Conditions Optimize Temperature & Solvent Check_Ligand->Optimize_Conditions Improved Regioselectivity Improved Optimize_Conditions->Improved Outcome_A Favors 2,3,4-Isomer EDG->Outcome_A Outcome_B Favors 2,3,5-Isomer EWG->Outcome_B Sterics->Outcome_A e.g., Bulky Group Sterics->Outcome_B e.g., Small Group Outcome_A->Improved Outcome_B->Improved

Caption: Troubleshooting workflow for poor regioselectivity in the transannulation reaction.

References

Validation & Comparative

Validation of the anticancer activity of Ethyl 1,2,3-thiadiazole-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of diverse heterocyclic scaffolds, with the 1,2,3-thiadiazole ring emerging as a promising pharmacophore. While research on specific ethyl 1,2,3-thiadiazole-4-carboxylate derivatives remains nascent, broader investigations into related 1,2,3-thiadiazole-containing compounds have demonstrated significant cytotoxic and antitumor activities. This guide provides a comparative analysis of two representative classes of 1,2,3-thiadiazole derivatives—D-ring fused dehydroepiandrosterone (DHEA) analogs and pyrazole oxime conjugates—and evaluates their performance against established anticancer drugs.

Comparative Anticancer Activity

The in vitro cytotoxic activity of these 1,2,3-thiadiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

D-ring Fused 1,2,3-Thiadiazole Dehydroepiandrosterone (DHEA) Derivatives

This class of compounds has shown particularly potent activity against the T47D human breast cancer cell line. The performance of the most potent derivatives is comparable to the well-known chemotherapeutic agent, Adriamycin (doxorubicin).[1]

Table 1: Cytotoxic Activity of D-ring Fused 1,2,3-Thiadiazole DHEA Derivatives against T47D Breast Cancer Cells [1]

CompoundIC50 (µM) vs. T47D Cells
Derivative 22 0.042
Derivative 23 0.058
Derivative 25 0.058
Adriamycin (Control) 0.04

Note: Lower IC50 values indicate higher potency.

Pyrazole Oxime Derivatives Bearing a 1,2,3-Thiadiazole Moiety

These hybrid molecules have been tested against a range of human cancer cell lines, demonstrating significant cytotoxic effects. Their activity has been compared to the standard antimetabolite drug, 5-fluorouracil (5-FU).

Table 2: Cytotoxic Activity of Pyrazole Oxime 1,2,3-Thiadiazole Derivatives against Various Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 8e Pancreatic (Panc-1)Data not specified
Hepatocarcinoma (Huh-7)Data not specified
Colon (HCT-116)7.19
Gastric (SGC-7901)Data not specified
Compound 8l Pancreatic (Panc-1)Data not specified
Hepatocarcinoma (Huh-7)Data not specified
Colon (HCT-116)6.56
Gastric (SGC-7901)Data not specified
5-Fluorouracil (Control) Colon (HCT-116)29.50

Note: The original research highlighted potent activity against Panc-1 and SGC-7901 cell lines, though specific IC50 values were not available in the reviewed excerpts. The data for HCT-116 cells is presented for a direct comparison.

Experimental Protocols

The validation of anticancer activity relies on a battery of standardized in vitro assays. Below are detailed methodologies for the key experiments typically cited in such studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC fluorescence (indicating phosphatidylserine externalization in early apoptosis) and PI fluorescence (indicating loss of membrane integrity in late apoptosis/necrosis) are measured.

  • Data Interpretation: The data is analyzed to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

  • Data Analysis: The resulting data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents.

D-ring Fused DHEA Derivatives: Targeting Ephrin Receptors and Inducing Apoptosis

Preliminary studies on the highly potent compound 25 from the D-ring fused DHEA derivative series indicate that it induces apoptosis in T47D breast cancer cells. Furthermore, this compound has been shown to induce the phosphorylation of EphA2 and EphB3, which are members of the ephrin receptor tyrosine kinase family.[2] Dysregulation of Eph receptor signaling is implicated in cancer progression, suggesting a potential mechanism of action for this class of compounds.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EphA2 EphA2 Receptor Apoptosis_Pathway Apoptotic Signaling Cascade EphA2->Apoptosis_Pathway Activates EphB3 EphB3 Receptor EphB3->Apoptosis_Pathway Activates Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Leads to Thiadiazole_DHEA D-ring Fused 1,2,3-Thiadiazole DHEA Derivative (e.g., Compound 25) Thiadiazole_DHEA->EphA2 Induces Phosphorylation Thiadiazole_DHEA->EphB3 Induces Phosphorylation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_outcome Outcome Cell_Lines Panel of Cancer Cell Lines MTT_Assay Cell Viability Assay (MTT) Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis IC50->Cell_Cycle_Assay Pathway_Analysis Signaling Pathway Investigation Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Assay->Pathway_Analysis Lead_Compound Identification of Lead Compound Pathway_Analysis->Lead_Compound

References

A Comparative Analysis of 1,2,3-Thiadiazoles and 1,3,4-Thiadiazoles in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential biological activities of 1,2,3- and 1,3,4-thiadiazole isomers, supported by experimental data and detailed methodologies.

Thiadiazoles, five-membered heterocyclic compounds containing sulfur and two nitrogen atoms, are prominent scaffolds in medicinal chemistry due to their diverse and significant pharmacological properties. The constitutional isomers, 1,2,3-thiadiazole and 1,3,4-thiadiazole, while structurally similar, often exhibit distinct biological activity profiles. This guide provides a comparative overview of their performance in key biological assays, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to aid in the design and development of novel therapeutic agents.

Data Presentation: A Comparative Look at Biological Activities

The following tables summarize the quantitative data from various biological assays, highlighting the differences in potency and spectrum of activity between 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives.

Table 1: Comparative Anticancer Activity
Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
1,2,3-Thiadiazole Dehydroepiandrosterone derivative 25T47D (Breast)0.058[1]
Pyrazole oxime derivative 8ePanc-1 (Pancreatic)Not specified[1]
5-aryl-4-(5-substituted-2-4-dihydroxyphenyl) derivativeHeLa (Cervical)0.70[1]
2-thioamide derivative 112MCF-7 (Breast)8.1 (µg/mL)[2]
1,3,4-Thiadiazole N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2)K562 (Leukemia)7.4 (Abl kinase)[3]
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y)MCF-7 (Breast)84[4][5]
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y)A549 (Lung)34[4][5]
Table 2: Comparative Antimicrobial and Antifungal Activity
Compound ClassDerivativeMicroorganismActivityReference
1,2,3-Thiadiazole Carboxamide derivative 149Aspergillus niger100% inhibition[2]
Carboxamide derivative 149Colletotrichum lagenarium95% inhibition[2]
1,2,4-triazole derivative 7ePseudoperonospora cubensis71.03% control effect[6]
1,3,4-Thiadiazole Mercapto derivative 58aEnterococcus faecalis12 mm inhibition zone[7]
Benzimidazole derivative 33a-gStaphylococcus aureusModerate to good[7]
Thiophene derivative 27aEscherichia coliActive[7]
Nitroaryl derivative 8a-8fStaphylococcus epidermidisActive[8]
Table 3: Comparative Herbicidal Activity
Compound ClassDerivative TypeActivityReference
1,2,3-Thiadiazole Not extensively reported in provided search results-
1,3,4-Thiadiazole 1-methyl or 1,1-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ureaProminent herbicidal activity[9]
N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamidesGood herbicidal activity[10]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1,2,3- and 1,3,4-thiadiazole derivatives) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Antimicrobial Activity: Agar Disc Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Aseptically place paper discs impregnated with known concentrations of the test compounds onto the inoculated agar surface. A standard antibiotic disc is used as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disc in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Antifungal Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in RPMI-1640 medium.

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.

Herbicidal Activity: Pre- and Post-Emergence Assays

These assays evaluate the herbicidal effect of compounds on weed species before and after they have emerged from the soil.

Pre-emergence Assay:

  • Planting: Sow seeds of indicator weed species in pots or trays filled with soil.

  • Treatment: Apply the test compounds to the soil surface.

  • Incubation: Keep the pots in a greenhouse under controlled conditions.

  • Evaluation: After a set period (e.g., 14-21 days), assess the percentage of weed emergence and any signs of phytotoxicity compared to an untreated control.

Post-emergence Assay:

  • Planting and Growth: Sow seeds of indicator weed species and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Treatment: Spray the test compounds directly onto the foliage of the emerged weeds.

  • Incubation: Return the plants to the greenhouse.

  • Evaluation: Assess the percentage of weed control (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) compared to an untreated control.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the biological evaluation of thiadiazole derivatives.

Experimental_Workflow_Anticancer_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Thiadiazole Derivative Preparation & Dilution Treatment 4. Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (48-72h) Treatment->Incubation MTT_Addition 6. MTT Addition Incubation->MTT_Addition Solubilization 7. Formazan Solubilization MTT_Addition->Solubilization Absorbance_Reading 8. Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Processing 9. Data Processing & IC50 Calculation Absorbance_Reading->Data_Processing

Experimental workflow for an in vitro anticancer assay (MTT).

Signaling Pathways in Cancer

The anticancer activity of thiadiazole derivatives is often attributed to their interaction with specific cellular signaling pathways.

1,2,3-Thiadiazoles: Inhibition of Tubulin Polymerization

Certain 1,2,3-thiadiazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[11] This disruption leads to cell cycle arrest and apoptosis.

Tubulin_Inhibition 1_2_3_Thiadiazole 1,2,3-Thiadiazole Derivative Tubulin Tubulin Dimers 1_2_3_Thiadiazole->Tubulin Binds to Microtubules Microtubules 1_2_3_Thiadiazole->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Inhibition of tubulin polymerization by 1,2,3-thiadiazoles.

1,3,4-Thiadiazoles: Interference with PI3K/Akt and MAPK/ERK Pathways

Derivatives of 1,3,4-thiadiazole have been reported to interfere with key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK/ERK pathways.[12]

PI3K_MAPK_Inhibition cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway 1_3_4_Thiadiazole 1,3,4-Thiadiazole Derivative Akt Akt 1_3_4_Thiadiazole->Akt Inhibits ERK ERK 1_3_4_Thiadiazole->ERK Inhibits PI3K PI3K PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to

Interference of 1,3,4-thiadiazoles with cancer signaling pathways.

Conclusion

This guide provides a comparative framework for understanding the biological activities of 1,2,3- and 1,3,4-thiadiazole derivatives. The presented data and methodologies underscore the importance of isomeric structure in determining the pharmacological profile of these heterocyclic compounds. While both isomers exhibit a broad range of biological activities, subtle structural modifications can lead to significant differences in their potency and mechanism of action. This information serves as a valuable resource for the rational design of new and more effective thiadiazole-based therapeutic agents.

References

Benchmarking the Efficacy of New Thiadiazole-Based Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide resistance in pathogenic fungi poses a significant threat to global food security and agricultural sustainability. This has spurred the development of novel fungicides with diverse modes of action. Among these, thiadiazole-based compounds have shown considerable promise due to their broad-spectrum activity and unique mechanisms. This guide provides an objective comparison of the efficacy of new thiadiazole-based fungicides against established commercial alternatives, supported by experimental data.

Comparative Efficacy of Thiadiazole-Based Fungicides

The following tables summarize the in-vitro and in-vivo efficacy of selected novel thiadiazole-based fungicides compared to commercial standards. The data has been aggregated from various research publications. It is important to note that experimental conditions may vary between studies, affecting direct comparability.

In-Vitro Efficacy Data

Table 1: In-Vitro Antifungal Activity of Novel Thiadiazole Derivatives Against Various Phytopathogenic Fungi

Compound IDTarget FungusEC50 (µg/mL)Commercial StandardEC50 (µg/mL) of StandardReference
YZK-C22Botrytis cinerea18.9--[1]
YZK-C22Sclerotinia sclerotiorum5.7--[1]
Compound 1dAlternaria brassicicola>200 (92% inhibition at 200 µg/mL)TiadinilNot specified[2]
Compound Y18Botrytis cinerea2.4Azoxystrobin21.7[3]
Compound 80viiiPellicularia sasakiiNot specified (72.89% inhibition)HymexazolNot specified (53.09% inhibition)[4]
Compound 80xvPellicularia sasakiiNot specified (74.29% inhibition)CarbendazimNot specified (69.65% inhibition)[4]
Compound 3lCandida albicans5FluconazoleNot specified[5]
Compound C1Candida albicans8-96 (MIC100)--[6]
Sulfonamide-thiadiazole derivativeVarious micromycetesSignificant activityBifonazole-[7]

EC50: Half maximal effective concentration. MIC100: Minimum inhibitory concentration for 100% inhibition.

In-Vivo Efficacy Data

Table 2: In-Vivo Protective and Curative Efficacy of Novel Thiadiazole Derivatives

Compound IDHost PlantTarget FungusApplication MethodEfficacy (%)Commercial StandardEfficacy (%) of StandardReference
Compound 1dNot specifiedAlternaria brassicicolaNot specified92 (at 200 µg/mL)TiadinilNot specified[2]
Compound Y18BlueberryBotrytis cinereaProtective90.9Azoxystrobin83.9[3]
Compound Y18BlueberryBotrytis cinereaCurative79.9Azoxystrobin59.1[3]
Compound 8dCucumberSphaerotheca fuligineaField trialBetter than Azoxystrobin & TrifloxystrobinAzoxystrobin, TrifloxystrobinNot specified[8]
Compound 8dCucumberPseudoperonospora cubensisField trialBetter than TrifloxystrobinTrifloxystrobinNot specified[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of efficacy data. The following sections outline the typical experimental protocols used for in-vitro and in-vivo fungicide testing.

In-Vitro Efficacy Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a fungicide. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this method.[3][9][10][11][12]

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA) at a suitable temperature until sporulation.
  • Spores are harvested by flooding the plate with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
  • The spore suspension is filtered to remove mycelial fragments and the concentration is adjusted to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

2. Preparation of Fungicide Solutions:

  • The test compound and commercial standards are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • A series of two-fold dilutions are prepared from the stock solution in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the fungicide dilution is inoculated with the standardized fungal spore suspension.
  • Positive (no fungicide) and negative (no fungus) control wells are included.
  • The plates are incubated at an optimal temperature for the specific fungus for a defined period (e.g., 48-72 hours).

4. Data Analysis:

  • The MIC is determined as the lowest concentration of the fungicide that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.
  • The EC50 value is calculated from the dose-response curve.

In-Vivo Efficacy Testing: Whole Plant Assay

In-vivo assays are essential to evaluate the performance of a fungicide under conditions that more closely mimic a field environment.[6][13][14][15][16]

1. Plant Propagation and Maintenance:

  • Healthy, susceptible host plants are grown from seed in pots containing a sterile potting mix under controlled greenhouse conditions (temperature, humidity, and light).

2. Fungicide Application:

  • Protective (Prophylactic) Treatment: The test compound and commercial standards are formulated as a spray solution and applied to the plant foliage until runoff at various concentrations. The plants are allowed to dry before inoculation.
  • Curative (Therapeutic) Treatment: The plants are first inoculated with the pathogen and, after a specific incubation period (e.g., 24-48 hours), the fungicide solutions are applied.

3. Inoculation:

  • A standardized spore suspension of the target pathogen is prepared as described for the in-vitro assay.
  • The spore suspension is sprayed evenly onto the foliage of the treated and untreated (control) plants.

4. Incubation and Disease Assessment:

  • The inoculated plants are maintained in a high-humidity environment to facilitate infection and disease development.
  • After a specific incubation period (e.g., 7-14 days), the disease severity is assessed using a rating scale (e.g., percentage of leaf area infected).

5. Data Analysis:

  • The efficacy of the fungicide is calculated as the percentage of disease control relative to the untreated control.

Mode of Action and Signaling Pathways

Understanding the mode of action of a fungicide is critical for managing resistance and for the rational design of new compounds. Thiadiazole-based fungicides exhibit diverse mechanisms.

Pyruvate Kinase Inhibition

The novel fungicide candidate, YZK-C22, has been identified to act as an inhibitor of pyruvate kinase, a key enzyme in the glycolytic pathway.[2] By blocking this enzyme, YZK-C22 disrupts the energy metabolism of the fungal cell, leading to its death.

Pyruvate_Kinase_Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate Catalyzed by PK TCA_Cycle TCA Cycle & ATP Production Pyruvate->TCA_Cycle PK Pyruvate Kinase (PK) YZKC22 YZK-C22 (Thiadiazole Fungicide) YZKC22->PK Inhibits Systemic_Acquired_Resistance Isotianil Isotianil (Thiadiazole Elicitor) Signal_Perception Signal Perception Isotianil->Signal_Perception Triggers Plant_Cell Plant Cell SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Signal_Perception->SA_Biosynthesis SA_Accumulation SA Accumulation SA_Biosynthesis->SA_Accumulation NPR1 NPR1 Activation SA_Accumulation->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to Fungicide_Evaluation_Workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Evaluation Primary_Screening Primary Screening (e.g., Agar Disc Diffusion) MIC_Determination MIC/EC50 Determination (Broth Microdilution) Primary_Screening->MIC_Determination Lead_Identification Lead Compound Identification MIC_Determination->Lead_Identification Pot_Trials Greenhouse/Pot Trials (Protective & Curative) Field_Trials Field Trials (Efficacy & Phytotoxicity) Pot_Trials->Field_Trials Candidate_Selection Candidate Selection Field_Trials->Candidate_Selection Lead_Identification->Pot_Trials Mode_of_Action Mode of Action Studies Lead_Identification->Mode_of_Action

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of various 1,2,3-thiadiazole derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to be an essential resource for assessing the selectivity and potential off-target effects of this promising scaffold.

The 1,2,3-thiadiazole nucleus is a versatile pharmacophore found in compounds with demonstrated antiviral, antifungal, and anticancer properties.[1][2] While the on-target efficacy of these derivatives is often well-characterized, a comprehensive understanding of their interactions with other biological targets is crucial for predicting potential side effects and ensuring clinical success. This guide consolidates available data on the cross-reactivity of 1,2,3-thiadiazole derivatives to facilitate a more informed drug discovery and development process.

Comparative Analysis of Biological Activity and Cross-Reactivity

The following tables summarize the biological activities of representative 1,2,3-thiadiazole derivatives against their primary targets and, where available, against a panel of off-targets. This comparative data highlights the selectivity profiles of these compounds and provides a basis for structure-activity relationship (SAR) studies aimed at improving target specificity.

Antiviral Activity

1,2,3-thiadiazole derivatives have shown potent activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Tobacco Mosaic Virus (TMV).[3]

Compound IDPrimary TargetPrimary AssayEC₅₀/IC₅₀ (µM)Off-Target(s)Off-Target Assay% Inhibition / IC₅₀ (µM)Reference(s)
Compound 93 HIV-1 Reverse TranscriptaseAnti-HIV-1 Activity in MT-4 cells0.0364 ± 0.0038Cytotoxicity (MT-4 cells)CC₅₀> 240.08[3]
Compound 94 Hepatitis B Virus (HBV)Anti-HBV Activity3.59 µg/mLCytotoxicitySelective IndexLowering of selective index observed compared to lamivudine[1][3]
Compound 102 Tobacco Mosaic Virus (TMV)Curative Activity (in vivo)60% at 500 µg/mL, 47% at 100 µg/mL---[1][3]
Compound 103 Tobacco Mosaic Virus (TMV)Protective Activity (in vivo)76% at 500 µg/mL, 71% at 100 µg/mL---[1][3]

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration.

Anticancer Activity

Several 1,2,3-thiadiazole derivatives have been investigated for their potential as anticancer agents, with some exhibiting significant cytotoxicity against various cancer cell lines.[4]

Compound IDPrimary Target/Cell LinePrimary AssayIC₅₀ (µM)Off-Target(s)Off-Target Assay% Inhibition / IC₅₀ (µM)Reference(s)
Compound 25 (DHEA derivative) Human breast cancer T47D cellsCytotoxicity Assay0.042 - 0.058---[4]
Compound 8e (pyrazole oxime derivative) Human pancreatic cancer Panc-1 cellsCytotoxicity Assay12.79Human hepatocarcinoma Huh-7 cells, Human colon cancer HCT-116 cellsCytotoxicity Assay11.84, 7.19[4]
Compound 8l (pyrazole oxime derivative) Human pancreatic cancer Panc-1 cellsCytotoxicity Assay12.22Human hepatocarcinoma Huh-7 cells, Human colon cancer HCT-116 cellsCytotoxicity Assay10.11, 6.56[4]

IC₅₀: 50% inhibitory concentration.

Antifungal Activity

The antifungal potential of 1,2,3-thiadiazole derivatives has been demonstrated against a variety of fungal strains.[1]

Compound IDFungal Strain(s)Primary Assay% InhibitionReference(s)
Compound 149 Alternaria solani (AS), Cercospora arachidicola (CA), Gibberella zeae (GZ), Phomopsis asparagi (PP), Physalospora piricola (PG), Pellicularia sasakii (PS), Cercospora light (CL), Phytophthora infestans (PI), Rhizoctonia solani (RS)Antifungal ActivityAS 100%, CA 71%, GZ 62%, PP 85%, PG 14%, PS 74%, CL 95 %, PI 88%, RS 97%[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are protocols for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a panel of protein kinases.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Serially dilute the compound in kinase assay buffer to the desired concentrations. The final DMSO concentration should not exceed 1%.

  • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer.

2. Assay Procedure (384-well plate format):

  • Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Add 2 µL of the diluted kinase solution to each well.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

3. Signal Detection:

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, radiometric assay, or fluorescence-based assay).

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable model.[5]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate for a period relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the virus-induced death of host cells.

1. Cell Seeding:

  • Seed host cells in a 96-well plate and incubate to form a confluent monolayer.

2. Compound and Virus Addition:

  • Treat the cells with serial dilutions of the test compound.

  • Infect the cells with a pre-titered amount of virus. Include uninfected cell controls and virus-infected controls without any compound.

3. Incubation:

  • Incubate the plates for a sufficient period for the virus to cause a cytopathic effect in the control wells (typically 3-7 days).

4. Assessment of Cell Viability:

  • Quantify cell viability using a suitable method, such as the MTT assay or Neutral Red uptake assay.

5. Data Analysis:

  • Calculate the percentage of CPE inhibition for each compound concentration.

  • Determine the EC₅₀ (50% effective concentration) from the dose-response curve.

  • Concurrently, perform a cytotoxicity assay (as described above) to determine the CC₅₀.

  • Calculate the Selectivity Index (SI = CC₅₀/EC₅₀) to assess the therapeutic window of the compound.[1][6]

Signaling Pathways and Experimental Workflows

Understanding the cellular pathways affected by 1,2,3-thiadiazole derivatives is crucial for elucidating their mechanism of action and potential off-target effects. The following diagrams, generated using the DOT language, illustrate a general kinase signaling pathway and a typical workflow for assessing cross-reactivity.

cluster_0 Kinase Signaling Pathway Ligand Ligand Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ligand->Receptor Tyrosine Kinase Binds Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins Recruits Ras Ras Adaptor Proteins->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

A representative kinase signaling cascade.

cluster_1 Cross-Reactivity Assessment Workflow Compound Synthesis Compound Synthesis Primary Target Assay Primary Target Assay Compound Synthesis->Primary Target Assay Broad Panel Screening Broad Panel Screening Primary Target Assay->Broad Panel Screening If active Hit Identification Hit Identification Broad Panel Screening->Hit Identification e.g., Kinase Panel Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays Selectivity Profiling Selectivity Profiling Dose-Response Assays->Selectivity Profiling Determine IC50s Cellular Assays Cellular Assays Selectivity Profiling->Cellular Assays Validate in cells In Vivo Studies In Vivo Studies Cellular Assays->In Vivo Studies Assess in whole organism

A typical workflow for assessing cross-reactivity.

Conclusion

The 1,2,3-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. However, a thorough evaluation of the cross-reactivity of these derivatives is essential for their successful translation into the clinic. This guide provides a foundational resource for researchers by consolidating available data and outlining key experimental approaches. Further comprehensive profiling of 1,2,3-thiadiazole derivatives against broad panels of biological targets will be critical for building a more complete understanding of their selectivity and for guiding the design of next-generation compounds with improved safety and efficacy.

References

A Comparative Guide to Novel Thiadiazole Anticancer Agents: In Vitro and In Vivo Evaluations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical focus of oncological research. Among the myriad of heterocyclic compounds investigated, thiadiazole derivatives, particularly the 1,3,4-thiadiazole scaffold, have emerged as a promising class of molecules with potent and diverse antitumor activities. This guide provides a comparative analysis of recently developed thiadiazole-based anticancer agents, summarizing their performance based on experimental data from in vitro and in vivo studies.

In Vitro Anticancer Activity: A Comparative Analysis

Multiple novel 1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following tables summarize the in vitro anticancer activity of selected promising compounds, highlighting their half-maximal inhibitory concentrations (IC50).

Table 1: Comparative IC50 Values (µM) of Novel Thiadiazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
4e MCF-7 (Breast)2.345-Fluorouracil6.80[1]
HepG2 (Liver)3.135-Fluorouracil4.21[1]
4i MCF-7 (Breast)2.875-Fluorouracil6.80[1]
HepG2 (Liver)3.555-Fluorouracil4.21[1]
4y A549 (Lung)34Cisplatin-
MCF-7 (Breast)84Cisplatin-
2g LoVo (Colon)2.44--
MCF-7 (Breast)23.29--
ST10 MCF-7 (Breast)49.6Etoposide>100[2]
MDA-MB-231 (Breast)53.4Etoposide>100[2]
6e MCF-7 (Breast)3.85BG45-[3]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental protocols, such as incubation times and cell densities.

Mechanisms of Action: Insights from In Vitro Studies

The anticancer effects of these novel thiadiazole derivatives are attributed to various mechanisms, primarily the induction of apoptosis and cell cycle arrest.

Compound 4e and 4i: Studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, specifically compounds 4e and 4i , have revealed their ability to induce apoptosis in cancer cells. Treatment with these compounds led to an increase in the Bax/Bcl-2 ratio and caspase 9 levels in both HepG2 and MCF-7 cells, indicating the activation of the intrinsic apoptotic pathway.[4] Furthermore, cell cycle analysis showed that these compounds cause cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively.[1][4]

Compound 6e: The 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivative, compound 6e , was found to induce apoptosis in 25.3% of MCF-7 cells and cause cell cycle arrest at the G0/G1 phase.[3] This compound also triggered the accumulation of intracellular reactive oxygen species (ROS), leading to nuclear fragmentation.[3]

Compound ST10: In silico studies on 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10 ) suggest a multitarget mechanism of action, with a probable involvement of Caspase 3 and Caspase 8 activation, as well as the activation of BAX proteins, all of which are key players in the apoptotic cascade.[2]

In Vivo Evaluation: Evidence from Preclinical Models

While extensive in vivo data for all the highlighted compounds is not yet available, some studies have provided promising initial results.

Compound 4i: An in vivo radioactive tracing study was conducted on compound 4i in a sarcoma-bearing mouse model. The results demonstrated the compound's ability to target sarcoma cells, suggesting its potential for targeted cancer therapy.[1][4]

5-benzyl-1,3,4-thiadiazol-2-amine Derivatives: A series of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives were evaluated for their in vivo tumor growth inhibition in Ehrlich ascites carcinoma-bearing mice. Compounds 2 , 3 , and 11 from this series showed significant tumor growth inhibition of 54.63%, 60.8%, and 51.54%, respectively, which was comparable to the standard anticancer drug 5-fluorouracil.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols cited in the evaluation of these novel thiadiazole agents.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: The cells are harvested, washed with PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated with the test compounds and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizing the Pathways and Workflows

To better understand the experimental processes and the proposed mechanisms of action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cancer Cell Culture treatment Thiadiazole Compound Treatment cell_culture->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay animal_model Tumor-Bearing Animal Model compound_admin Compound Administration animal_model->compound_admin tumor_measurement Tumor Growth Measurement compound_admin->tumor_measurement biodistribution Radioactive Tracing (Biodistribution) compound_admin->biodistribution

Caption: General workflow for the in vitro and in vivo evaluation of novel thiadiazole anticancer agents.

apoptosis_pathway thiadiazole Thiadiazole Derivatives (e.g., 4e, 4i) bax Bax thiadiazole->bax Upregulates bcl2 Bcl-2 thiadiazole->bcl2 Downregulates caspase9 Caspase-9 bax->caspase9 Activates bcl2->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by certain novel thiadiazole derivatives.

Conclusion

The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of potent and selective anticancer agents. The compounds highlighted in this guide demonstrate promising in vitro cytotoxicity against a variety of cancer cell lines, operating through mechanisms such as the induction of apoptosis and cell cycle arrest. While in vivo data is still emerging, initial studies suggest that these compounds can exhibit antitumor activity in preclinical models. Further research, particularly head-to-head comparative studies and comprehensive in vivo efficacy and toxicity evaluations, will be crucial in advancing the most promising of these novel thiadiazole derivatives towards clinical development. This guide serves as a valuable resource for researchers in the field, providing a structured overview of the current landscape and a foundation for future investigations.

References

Comparative analysis of synthetic routes to substituted thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted thiadiazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their synthesis is a pivotal step in the discovery and development of new drugs. This guide provides a comparative analysis of prominent synthetic routes to various substituted thiadiazole isomers, offering an objective look at their performance with supporting experimental data.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for a target thiadiazole derivative depends on several factors, including the desired substitution pattern, availability of starting materials, and desired reaction efficiency. Below is a summary of quantitative data for four distinct and widely employed methods for the synthesis of 1,2,4-, 1,3,4-, and 1,2,3-thiadiazoles.

Synthesis RouteThiadiazole IsomerStarting MaterialsKey Reagents/CatalystReaction ConditionsTypical Yields (%)Typical Reaction Time
Oxidative Dimerization of Thioamides[1]1,2,4-ThiadiazoleThioamidesCeric Ammonium Nitrate (CAN)Acetonitrile, Room Temperature85-9510-30 min
From Nitriles and Thioamides[1]1,2,4-ThiadiazoleNitriles, ThioamidesIodine (I₂)Dichloromethane (DCM), 80°C60-8512 h
One-Pot from Aldehydes and Hydrazides[2]1,3,4-ThiadiazoleAldehydes, HydrazidesLawesson's ReagentToluene, Reflux75-972 h
Hurd-Mori Synthesis[3]1,2,3-ThiadiazoleAryl Ketones, Semicarbazide HydrochlorideThionyl Chloride (SOCl₂)Dichloromethane (DCM), 0°C to RTGood to Excellent2-4 h (semicarbazone formation), then dropwise addition and stirring

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes cited in the comparative analysis.

Oxidative Dimerization of Thioamides for 1,2,4-Thiadiazoles[1]

Protocol: To a solution of the primary thioamide (1.0 mmol) in acetonitrile (5 mL), add ceric ammonium nitrate (CAN) (2.2 mmol) in one portion. Stir the reaction mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) and is typically complete within 10-30 minutes. Upon completion, the mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL) and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.[1]

Synthesis of 1,2,4-Thiadiazoles from Nitriles and Thioamides[1]

Protocol: To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (DCM, 10 mL), add iodine (I₂) (1.5 mmol). The reaction mixture is stirred at 80°C in a sealed tube for 12 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (15 mL). The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 10 mL). The combined organic layers are washed with brine (20 mL) and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the target 3,5-disubstituted 1,2,4-thiadiazole.[1]

One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles Using Lawesson's Reagent[2]

Protocol: A mixture of an aryl hydrazide (1.0 mmol) and an aryl aldehyde (1.0 mmol) is refluxed in ethanol for 2 hours. The solvent is then evaporated in vacuo. The resulting intermediate is then reacted with Lawesson's reagent and dimethylaminopyridine (DMAP) in refluxing toluene. A series of 2,5-disubstituted-1,3,4-thiadiazoles can be prepared with moderate-to-high yields (75% to 97%).[2]

Hurd-Mori Synthesis of 1,2,3-Thiadiazoles[3]

This synthesis is a two-step process:

Step 1: Formation of Semicarbazone Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol. Add a base, for example, sodium acetate (1.5 eq), to the mixture. Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC. After completion, the reaction mixture is cooled, and the precipitated semicarbazone is filtered, washed, and dried.[3]

Step 2: Cyclization to 1,2,3-Thiadiazole Suspend the dried semicarbazone (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the suspension in an ice bath. Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). The reaction mixture is then carefully poured into a cold, saturated sodium bicarbonate solution to neutralize the excess thionyl chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.[3]

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

oxidative_dimerization Thioamide Thioamide Dimer_Intermediate Oxidative Dimerization Intermediate Thioamide->Dimer_Intermediate CAN, MeCN, RT Thiadiazole 3,5-Disubstituted 1,2,4-Thiadiazole Dimer_Intermediate->Thiadiazole Cyclization

Caption: Oxidative Dimerization of Thioamides to 1,2,4-Thiadiazoles.

nitrile_thioamide_synthesis Nitrile Nitrile Intermediate Intermediate Nitrile->Intermediate I₂, DCM, 80°C Thioamide Thioamide Thioamide->Intermediate Thiadiazole 3,5-Disubstituted 1,2,4-Thiadiazole Intermediate->Thiadiazole Cyclization

Caption: Synthesis of 1,2,4-Thiadiazoles from Nitriles and Thioamides.

lawessons_reagent_synthesis Aldehyde Aldehyde Hydrazone N-Acylhydrazone Intermediate Aldehyde->Hydrazone EtOH, Reflux Hydrazide Hydrazide Hydrazide->Hydrazone Thiadiazole 2,5-Disubstituted 1,3,4-Thiadiazole Hydrazone->Thiadiazole Lawesson's Reagent, Toluene, Reflux

Caption: One-Pot Synthesis of 1,3,4-Thiadiazoles using Lawesson's Reagent.

hurd_mori_synthesis Ketone Aryl Ketone Semicarbazone Semicarbazone Intermediate Ketone->Semicarbazone EtOH, Reflux Semicarbazide Semicarbazide Semicarbazide->Semicarbazone Thiadiazole Substituted 1,2,3-Thiadiazole Semicarbazone->Thiadiazole SOCl₂, DCM

Caption: Hurd-Mori Synthesis of 1,2,3-Thiadiazoles.

Comparative Discussion

The Oxidative Dimerization of Thioamides stands out for its mild reaction conditions, short reaction times, and high yields, making it an attractive method for the synthesis of symmetrically 3,5-disubstituted 1,2,4-thiadiazoles.[1]

The synthesis from nitriles and thioamides provides a versatile route to unsymmetrically substituted 1,2,4-thiadiazoles. However, it requires higher temperatures and longer reaction times compared to the oxidative dimerization method, and the yields are generally lower.[1]

The one-pot synthesis of 1,3,4-thiadiazoles using Lawesson's reagent is highly efficient, offering excellent yields in a relatively short reaction time. The one-pot nature of the reaction simplifies the experimental procedure and work-up.[2]

The Hurd-Mori synthesis is a classical and reliable method for the preparation of 1,2,3-thiadiazoles. While it involves a two-step process, the reactions are generally high-yielding. A key consideration is the use of thionyl chloride, which is a hazardous reagent and requires careful handling.[3]

Recent advancements in synthetic methodologies, such as the use of microwave irradiation and ultrasound assistance , offer greener alternatives to conventional heating methods. These techniques can significantly reduce reaction times and, in some cases, improve yields.[4][5] For instance, microwave-assisted Hantzsch thiazole synthesis has been shown to provide comparable or even better yields in a fraction of the time required for conventional heating.

Ultimately, the choice of synthetic route will be guided by the specific requirements of the target molecule and the practical considerations of the laboratory setting. This guide provides a foundation for making an informed decision based on a comparative analysis of established and efficient methods.

References

Validating the Mechanism of Action of Thiadiazole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Derivatives of this heterocyclic compound have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] A significant portion of these activities arises from the ability of thiadiazole-based molecules to selectively inhibit key enzymes involved in various disease pathways.

This guide provides a comparative analysis of thiadiazole-based inhibitors against established alternatives for three critical enzyme targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and α-glucosidase. We present supporting experimental data, detailed protocols for mechanism-of-action validation, and visual representations of relevant pathways and workflows to aid researchers in their drug discovery and development efforts.

VEGFR-2 Inhibition: A Key Anti-Angiogenic Strategy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[3] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.[4]

Performance Comparison: Thiadiazole Derivatives vs. Sorafenib

Several novel 2,3-dihydro-1,3,4-thiadiazole derivatives have been identified as potent VEGFR-2 inhibitors, with some showing efficacy comparable or superior to the established multi-kinase inhibitor, Sorafenib.[3][5][6]

Inhibitor ClassCompoundVEGFR-2 IC50 (µM)Anti-proliferative Activity (MCF-7, IC50 in µM)Reference
Thiadiazole Derivative Compound 20b0.0240.05[3]
Thiadiazole Derivative Compound 11a0.0559.49[5][6]
Alternative Inhibitor Sorafenib0.0900.14[2][3][7][8]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol outlines a common method to determine the in vitro potency of a test compound against VEGFR-2, measuring the amount of ATP remaining after the kinase reaction.[4]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test Compound (e.g., Thiadiazole derivative)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 96-well plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.

  • Prepare Test Compound Dilutions: Create a serial dilution of the thiadiazole inhibitor in the 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Prepare Master Mixture: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.

  • Assay Plate Setup:

    • Add 25 µL of the master mixture to each well.

    • Add 5 µL of the diluted test compound to the respective wells.

    • For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.

    • For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.

  • Initiate Kinase Reaction: Add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control and determine the IC50 value.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (Inactive Dimer) VEGF->VEGFR2_inactive Binding & Dimerization VEGFR2_active VEGFR-2 (Active Dimer) (Autophosphorylated) VEGFR2_inactive->VEGFR2_active PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Thiadiazole Thiadiazole Inhibitor Thiadiazole->VEGFR2_active Inhibition

VEGFR-2 Signaling Pathway and Inhibition Point.

EGFR Inhibition in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and proliferation, a hallmark of many cancers.[9] EGFR inhibitors are therefore crucial in the treatment of various cancers, particularly non-small cell lung cancer.[10]

Performance Comparison: Thiadiazole Derivatives vs. Erlotinib

Recent studies have synthesized novel pyrazole-thiadiazole hybrids that demonstrate potent EGFR inhibitory activity. The performance of these new compounds is compared against Erlotinib, an FDA-approved EGFR inhibitor.[10]

Inhibitor ClassCompoundEGFR IC50 (µM)Anti-proliferative Activity (A549, IC50 in µM)Reference
Thiadiazole Derivative Compound 6g0.0241.537[11]
Alternative Inhibitor Erlotinib0.002~0.02 (in some cell lines)[11][12]
Experimental Protocol: In Vitro EGFR Kinase Assay (Continuous-Read)

This protocol describes a continuous-read kinase assay to measure the potency of compounds against EGFR.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • 10x Kinase Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM EGTA, 50 mM β-glycerophosphate, 50% glycerol)

  • DTT (dithiothreitol)

  • ATP

  • Fluorescently labeled peptide substrate (e.g., Y12-Sox)

  • Test Compound (e.g., Thiadiazole derivative)

  • 384-well, white, non-binding surface microtiter plate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare Reagents:

    • Prepare 1x kinase reaction buffer with 0.2 mM DTT.

    • Prepare 10x stocks of EGFR enzyme, ATP, and the Y12-Sox peptide substrate in 1x kinase reaction buffer.

    • Prepare serial dilutions of the test compound in 50% DMSO.

  • Enzyme Pre-incubation:

    • In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme solution with 0.5 µL of the serially diluted test compound (or 50% DMSO for control) for 30 minutes at 27°C.

  • Initiate Kinase Reaction:

    • Start the reaction by adding 45 µL of a pre-mixed solution of ATP and the Y12-Sox peptide substrate.

  • Data Acquisition:

    • Immediately begin monitoring the reaction in a plate reader (e.g., λex360/λem485) at regular intervals (e.g., every 71 seconds) for 30-120 minutes.

  • Data Analysis:

    • Examine the progress curves for linear reaction kinetics.

    • Determine the initial velocity of the reaction from the slope of the relative fluorescence units versus time.

    • Plot the initial velocity against the inhibitor concentration to calculate the IC50 value.[13]

Experimental_Workflow_EGFR_Assay prep Reagent Preparation (Buffer, Enzyme, ATP, Substrate, Inhibitor) preinc Pre-incubation (EGFR + Inhibitor) prep->preinc init Reaction Initiation (Add ATP + Substrate) preinc->init acq Data Acquisition (Fluorescence Reading over Time) init->acq analysis Data Analysis (Calculate Initial Velocity and IC50) acq->analysis

Workflow for an In Vitro EGFR Kinase Assay.

α-Glucosidase Inhibition for Diabetes Management

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream.[14] Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, making it a key target for managing type 2 diabetes.[14]

Performance Comparison: Thiadiazole Derivatives vs. Acarbose

Numerous thiadiazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, with many showing significantly greater potency than the standard drug, Acarbose.[15]

Inhibitor ClassCompound Typeα-Glucosidase IC50 (µM)Reference
Thiadiazole Derivative 2-amino-thiadiazole2.30 ± 0.1[15]
Thiadiazole Derivative Thiadiazole-triazine hybrid14.36 ± 0.70[15]
Thiadiazole Derivative Thiadiazole with benzoic acid linker3,660[16]
Alternative Inhibitor Acarbose11 nM (0.011 µM) to 844.81 µM (Varies by assay conditions)[15][16][17][18][19][20]

Note: The IC50 values for Acarbose can vary significantly depending on the specific assay conditions and the source of the enzyme.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibitory activity of a compound by quantifying the reduction in the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to the yellow-colored product, p-nitrophenol.[14]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (0.1 M)

  • Test Compound (e.g., Thiadiazole derivative)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve α-glucosidase in the phosphate buffer to a concentration of 0.5 U/mL.

    • Dissolve pNPG in the phosphate buffer to a concentration of 5 mM.

    • Prepare serial dilutions of the test compound and acarbose in the phosphate buffer.

  • Assay Plate Setup:

    • Add 50 µL of phosphate buffer to each well.

    • Add 20 µL of the diluted test compound or acarbose to the respective wells.

    • Add 20 µL of phosphate buffer to the blank (enzyme control) wells.

    • Add 20 µL of the α-glucosidase solution to all wells except the substrate blank.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the pNPG solution to all wells.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Terminate Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. Determine the IC50 value from the dose-response curve.[14]

Logical_Relationship_Alpha_Glucosidase_Assay Enzyme α-Glucosidase Product p-Nitrophenol (Yellow) Enzyme->Product Hydrolysis Substrate pNPG (Colorless) Substrate->Product Measurement Measure Absorbance at 405 nm Product->Measurement Inhibitor Thiadiazole Inhibitor Inhibitor->Enzyme Inhibition

Principle of the α-Glucosidase Inhibition Assay.

References

A Comparative Guide to Ethyl 1,2,3-Thiadiazole-4-carboxylate and Other Key Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a core heterocyclic scaffold is a critical decision in the design of novel therapeutic agents. The choice of the heterocyclic system profoundly influences the physicochemical properties, pharmacokinetic profile, and biological activity of a drug candidate. Among the diverse array of available building blocks, Ethyl 1,2,3-thiadiazole-4-carboxylate has emerged as a versatile and promising scaffold in medicinal chemistry. This guide provides an objective comparison of this compound with other prominent five-membered heterocyclic building blocks, namely ethyl esters of 1,3,4-thiadiazole, 1,2,4-thiadiazole, 1,3,4-oxadiazole, pyrazole, and 1,2,4-triazole. This comparison is supported by predicted physicochemical data and a review of reported biological activities, along with detailed experimental protocols for key assays.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a molecule are paramount in determining its drug-likeness, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted physicochemical properties of this compound and its comparators. These values provide a baseline for understanding the potential advantages and disadvantages of each scaffold in a drug discovery context.

PropertyThis compoundEthyl 1,3,4-thiadiazole-2-carboxylateEthyl 1,2,4-thiadiazole-3-carboxylateEthyl 1,3,4-oxadiazole-2-carboxylateEthyl 1H-pyrazole-4-carboxylateEthyl 1H-1,2,4-triazole-3-carboxylate
Molecular Formula C₅H₆N₂O₂SC₅H₆N₂O₂SC₅H₆N₂O₂SC₅H₆N₂O₃C₆H₈N₂O₂C₅H₇N₃O₂
Molecular Weight 158.18158.18158.18142.11140.14[1]141.13
Predicted LogP 1.10.81.00.30.4[1]-0.2
Predicted pKa (acidic) 11.510.810.510.213.5[1]11.9
Predicted pKa (basic) -4.2-3.5-3.8-4.81.8[1]1.5
Predicted Water Solubility (mg/L) 5800850072002500035000[1]65000
Hydrogen Bond Donors 00001[1]1
Hydrogen Bond Acceptors 44453[1]4

Note: Predicted values were calculated using publicly available chemical property prediction tools. These values are for estimation purposes and may differ from experimental results.

Comparative Biological Activities

Anticancer Activity

Thiadiazole, oxadiazole, pyrazole, and triazole derivatives have all demonstrated significant potential as anticancer agents. The mechanism of action often involves the inhibition of crucial cellular targets like protein kinases and enzymes involved in cell proliferation and survival.

Heterocyclic CoreRepresentative DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
1,2,3-Thiadiazole 5-(4-Bromophenyl)-4-methyl-1,2,3-thiadiazolePanc-1 (Pancreatic)12.79Sorafenib11.50
1,3,4-Thiadiazole 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)1.52DoxorubicinNot Reported
1,3,4-Oxadiazole 2-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoleHepG2 (Liver)0.75-Fluorouracil21.9
Pyrazole Ethyl 2-(4-(2,3-dimethyl-1-phenyl-5-oxo-pyrazol-4-yl)thiazol-2-ylimino)-3-(4-nitrophenyl)-1,3,4-thiadiazole-5-carboxylateHepG2 (Liver)8.107Doxorubicin0.877[2]
1,2,4-Triazole 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneMCF-7 (Breast)2.8Doxorubicin1.2
Antimicrobial Activity

The search for novel antimicrobial agents is a global priority. Heterocyclic compounds, including thiadiazoles and their bioisosteres, have shown promising activity against a range of bacterial and fungal pathogens.

Heterocyclic CoreRepresentative DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
1,3,4-Thiadiazole 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineS. aureus20-28Ciprofloxacin18-20
1,2,4-Triazole 3-((4-chlorobenzyl)thio)-4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazoleB. subtilis31.25Not ReportedNot Reported
1,3,4-Oxadiazole 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiolE. coli< ampicillinAmpicillinNot specified
Pyrazole 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde derivativesE. coliModerate ActivityNot ReportedNot Reported

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide established methodologies for assessing the anticancer and antimicrobial activities of novel compounds.

Synthesis of this compound

A common method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[3][4] This involves the reaction of a hydrazone with thionyl chloride. For this compound, a plausible synthetic route starts from ethyl propiolate.

Reaction Scheme:

  • Formation of Hydrazone: Ethyl propiolate is reacted with hydrazine to form the corresponding hydrazone.

  • Cyclization with Thionyl Chloride: The resulting hydrazone is then treated with thionyl chloride to yield this compound.

Detailed Protocol (Illustrative):

  • Step 1: Hydrazone Formation. To a solution of ethyl propiolate (1 equivalent) in a suitable solvent such as ethanol, hydrazine hydrate (1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

  • Step 2: Cyclization. The crude hydrazone is dissolved in a chlorinated solvent like dichloromethane. The solution is cooled to 0 °C, and thionyl chloride (2-3 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound stock solution (in DMSO)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Test compound stock solution (in a suitable solvent)

  • 96-well microtiter plates

  • Positive control antibiotic

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compound in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37 °C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

To further aid in the conceptualization of the drug discovery process and the relationships between these heterocyclic building blocks, the following diagrams are provided.

G cluster_0 Initial Screening & Selection cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development Target_Identification Target Identification Library_Design Heterocyclic Library Design (Thiadiazoles, Oxadiazoles, etc.) Target_Identification->Library_Design HTS High-Throughput Screening Library_Design->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate In_Vivo_Studies In Vivo Efficacy & Safety Lead_Candidate->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials Drug_Approval Drug Approval Clinical_Trials->Drug_Approval

Caption: A generalized workflow for drug discovery utilizing heterocyclic building blocks.

G cluster_thiadiazoles Thiadiazoles cluster_others Other Bioisosteres Heterocyclic_Core Core Heterocycle 1,2,3-Thiadiazole 1,2,3-Thiadiazole Heterocyclic_Core->1,2,3-Thiadiazole Isomer 1,3,4-Thiadiazole 1,3,4-Thiadiazole Heterocyclic_Core->1,3,4-Thiadiazole Isomer 1,2,4-Thiadiazole 1,2,4-Thiadiazole Heterocyclic_Core->1,2,4-Thiadiazole Isomer Oxadiazole Oxadiazole Heterocyclic_Core->Oxadiazole Bioisostere Pyrazole Pyrazole Heterocyclic_Core->Pyrazole Bioisostere Triazole Triazole Heterocyclic_Core->Triazole Bioisostere

Caption: Relationship between different five-membered heterocyclic building blocks.

References

Structure-Activity Relationship of 1,2,3-Thiadiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold has garnered significant attention in medicinal and agricultural chemistry due to its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,3-thiadiazole analogs, focusing on their anticancer, antimicrobial, and insecticidal properties. The information is presented to facilitate the rational design of more potent and selective agents.

Anticancer Activity

1,2,3-Thiadiazole derivatives have demonstrated promising cytotoxic effects against a range of cancer cell lines. The SAR studies reveal that the nature and position of substituents on the thiadiazole ring and its appended moieties play a crucial role in determining their anticancer potency.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 1,2,3-thiadiazole analogs against various cancer cell lines.

Compound IDSubstituent R1Substituent R2Cancer Cell LineIC50 (µM)Reference
Series 1: D-ring fused DHEA derivatives
22--T47D (Breast)0.058[1]
23--T47D (Breast)0.042[1]
25--T47D (Breast)0.049[1]
Adriamycin (Control)--T47D (Breast)0.04[1]
Series 2: Pyrazole oxime derivatives
8e4-bromo-phenyl4-methylPanc-1 (Pancreatic)12.79[1]
8l2,3-difluoro-phenyl4-methylPanc-1 (Pancreatic)12.22[1]
Sorafenib (Control)--Panc-1 (Pancreatic)11.50[1]
8e4-bromo-phenyl4-methylHuh-7 (Hepatocellular)11.84[1]
8l2,3-difluoro-phenyl4-methylHuh-7 (Hepatocellular)10.11[1]
Cisplatin (Control)--Huh-7 (Hepatocellular)12.70[1]
Series 3: Hsp90 Inhibitors
Compound A5-aryl-4-(5-substituted-2,4-dihydroxyphenyl)-HCT-116 (Colon)3.2 - 4.6[1]
Compound B4-(2,4-dihydroxyphenyl)5-arylA549 (Lung)0.35[2]
Compound C4-(2,4-dihydroxyphenyl)5-arylIGR39 (Melanoma)0.35[2]
Compound D4-(2,4-dihydroxyphenyl)5-arylU87 (Glioblastoma)0.35[2]

Key SAR Insights:

  • D-ring fused dehydroepiandrosterone (DHEA) derivatives of 1,2,3-thiadiazole show potent activity against breast cancer cells, with IC50 values comparable to the standard drug adriamycin.[1]

  • For pyrazole oxime derivatives , the presence of a methyl group at position 4 of the thiadiazole ring and halogen substitutions on the phenyl ring (e.g., 4-bromo or 2,3-difluoro) are favorable for activity against pancreatic and hepatocellular carcinoma cell lines.[1]

  • Hsp90 inhibitors based on the 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole scaffold exhibit nanomolar binding affinity to Hsp90 and potent antiproliferative effects in the sub-micromolar range against various cancer cell lines.[2]

Mechanisms of Anticancer Action & Signaling Pathways

Two prominent mechanisms of action for the anticancer effects of 1,2,3-thiadiazole analogs are the inhibition of tubulin polymerization and the inhibition of Heat Shock Protein 90 (Hsp90).

1. Tubulin Polymerization Inhibition:

Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents by binding to the colchicine binding site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition_Pathway Tubulin Polymerization Inhibition by 1,2,3-Thiadiazole Analogs Thiadiazole 1,2,3-Thiadiazole Analog Tubulin Tubulin Dimer Thiadiazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Thiadiazole->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Tubulin polymerization inhibition pathway.

2. Hsp90 Inhibition:

Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in tumor growth and survival. 1,2,3-Thiadiazole-based inhibitors bind to the ATP-binding site in the N-terminal domain of Hsp90, leading to the proteasomal degradation of its client proteins. This disrupts multiple oncogenic signaling pathways, ultimately causing cancer cell death.[2][3]

Hsp90_Inhibition_Pathway Hsp90 Inhibition by 1,2,3-Thiadiazole Analogs Thiadiazole 1,2,3-Thiadiazole Analog Hsp90 Hsp90 Thiadiazole->Hsp90 Inhibits ATP Binding Degradation Degradation Thiadiazole->Degradation Promotes ClientProteins Oncogenic Client Proteins (e.g., CRAF, ERBB2, CDK4) Hsp90->ClientProteins Stabilizes & Activates Proteasome Ubiquitin-Proteasome System ClientProteins->Proteasome Degradation Pathway Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Leads to

Caption: Hsp90 inhibition signaling pathway.

Antimicrobial Activity

1,2,3-Thiadiazole derivatives have shown considerable potential as antimicrobial agents against a variety of bacterial and fungal strains. The substituents on the thiadiazole ring significantly influence their antimicrobial spectrum and potency.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,2,3-thiadiazole analogs against pathogenic microorganisms.

Compound IDSubstituent R1Substituent R2MicroorganismMIC (µg/mL)Reference
Series 4
4c4-chlorophenyl3-Acetyl-1-phenyl-1H-pyrazole-4-carbonylBacillus subtilis0.12[4]
9a4-methoxyphenyl-Bacillus subtilis0.12[4]
9b4-methylphenyl-Aspergillus fumigatus0.9[4]
9b4-methylphenyl-Geotrichum candidum0.08[4]
9b4-methylphenyl-Staphylococcus aureus1.95[4]
Series 5
148Benzo[d]thiazol-7-carboxylatetriethyltinPhysalospora piricola0.12[5]
148Benzo[d]thiazol-7-carboxylatetriethyltinGibberella zeae0.16[5]

Key SAR Insights:

  • The presence of a pyrazole moiety linked to the thiadiazole ring, as seen in compound 4c , can confer potent antibacterial activity.[4]

  • For some derivatives, the nature of the substituent on the phenyl ring attached to the thiadiazole nitrogen is critical, with electron-withdrawing or donating groups influencing the activity spectrum.[4]

  • Organotin-based 1,2,3-thiadiazole carboxylate analogues, such as 148 , exhibit strong and broad-spectrum antifungal activity.[5]

Insecticidal Activity

Several 1,2,3-thiadiazole analogs have been investigated as potential insecticides, showing promising activity against various agricultural pests.

Quantitative Comparison of Insecticidal Activity

The following table summarizes the insecticidal activity (LC50 or mortality rate) of representative 1,2,3-thiadiazole derivatives.

Compound IDSubstituent R1Substituent R2Target PestActivityReference
Series 6: Carboxamide derivatives
1204-fluoro-phenyl-Myzus persicae (Aphid)LC50: 33.4 µg/mL[5]
1212,4-difluoro-phenyl-Myzus persicae (Aphid)LC50: 50.2 µg/mL[5]
1224-methyl-phenyl-Myzus persicae (Aphid)LC50: 61.8 µg/mL[5]
Pymetrozine (Control)--Myzus persicae (Aphid)LC50: 7.1 µg/mL[5]
Series 7: Diacylhydrazine derivatives
118N-tert-butyl-N,N'-diacylhydrazine-Plutella xylostella79% mortality @ 200 µg/mL[5]
119N-tert-butyl-N,N'-diacylhydrazine-Plutella xylostella68% mortality @ 200 µg/mL[5]
Tebufenozide (Control)--Plutella xylostella40% mortality @ 200 µg/mL[5]

Key SAR Insights:

  • For 1,2,3-thiadiazole carboxamides , the presence of fluoro or difluoro groups on the phenyl moiety enhances aphicidal activity, while methyl substitution leads to lower activity.[5]

  • N-tert-butyl-N,N'-diacylhydrazine derivatives of 1,2,3-thiadiazole show significant insecticidal potential against Plutella xylostella, outperforming the reference agent tebufenozide.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of common experimental protocols used in the evaluation of 1,2,3-thiadiazole analogs.

General Experimental Workflow

Experimental_Workflow General Workflow for Biological Evaluation of 1,2,3-Thiadiazole Analogs cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of 1,2,3-Thiadiazole Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Characterization->Antimicrobial Insecticidal Insecticidal Assays (e.g., Leaf-dip) Characterization->Insecticidal Data_Analysis Data Analysis (IC50, MIC, LC50) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Insecticidal->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: A generalized experimental workflow.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HCT-116, T47D) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Stock solutions of the 1,2,3-thiadiazole derivatives are prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations. The cells are then treated with these solutions and incubated for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[6]

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Insecticidal Activity: Leaf-Dip Bioassay

This method is commonly used to assess the toxicity of compounds to phytophagous insects like aphids.

  • Preparation of Test Solutions: A series of concentrations of the test compounds are prepared in a suitable solvent, often with a surfactant to ensure even coating.

  • Leaf Treatment: Fresh leaves of a host plant are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then allowed to air dry.

  • Insect Exposure: The treated leaves are placed in a petri dish with a moist filter paper, and a known number of insects are introduced onto the leaves.

  • Mortality Assessment: Mortality is assessed after 24, 48, and 72 hours. Insects that are unable to move when prodded are considered dead.

  • LC50 Determination: The median lethal concentration (LC50) is calculated by testing a range of concentrations and performing a probit analysis.[7]

References

Unlocking Potential: A Comparative Guide to the Docking of Thiadiazole Derivatives Against Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various thiadiazole derivatives with key protein targets implicated in cancer and microbial infections. The data, compiled from recent studies, highlights the potential of the thiadiazole scaffold in designing potent and selective inhibitors.

The versatile 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] Its mesoionic character allows for effective cell membrane penetration, enhancing its bioavailability.[1] This guide synthesizes findings from multiple molecular docking studies to offer a comparative analysis of the performance of thiadiazole derivatives against various protein targets.

Comparative Docking Performance

Molecular docking simulations are crucial in predicting the binding affinity and interaction patterns of a ligand within the active site of a target protein. A lower binding energy or a higher docking score generally indicates a more favorable and stable interaction. The following tables summarize the docking performance of various thiadiazole derivatives against different protein targets as reported in recent literature.

Anticancer Targets

Thiadiazole derivatives have shown significant promise as anticancer agents by targeting key proteins in cancer cell signaling pathways.[1][2] Docking studies have been instrumental in elucidating their mechanism of action at a molecular level.

Derivative ClassTarget ProteinPDB IDDocking Score/Binding Affinity (kcal/mol)Key Interactions & Remarks
Pyridine-Thiadiazole HybridsEGFR Tyrosine KinaseNot Specified-7.1 to -10.8Compound 4h showed the best binding affinity (-10.8 kcal/mol), surpassing the reference drug Harmine (-7.1 kcal/mol).[3]
1,3,4-Thiadiazole AcetamidesAkt/Protein Kinase B3OW4Not explicitly quantified in kcal/mol, but showed high affinity.Compounds 3 and 8 demonstrated strong interactions through π-π stacking, hydrogen bonds, and salt bridges, leading to significant Akt inhibition.[2]
Thiazole-Thiadiazole HybridsQuinone Oxidoreductase 2 (NQO2)4ZVMHigh affinities reported.Compounds 16b and 21 showed promising anticancer activity, which was supported by their high binding affinities in docking studies.[4]
Imidazo[2,1-b]thiazole-Thiadiazole ConjugatesGlypican-3 (GPC-3)Not Specified-6.90 to -10.30Derivative 12 exhibited the highest binding affinity (-10.30 kcal/mol) against this hepatocellular carcinoma target.[5]
Antimicrobial Targets

The thiadiazole scaffold has also been extensively explored for developing novel antimicrobial agents to combat drug-resistant pathogens.[6][7]

Derivative ClassTarget ProteinPDB IDDocking Score/Binding Affinity (kcal/mol)Key Interactions & Remarks
Triazolo-ThiadiazolesE. coli MurBNot SpecifiedFavorable binding predicted.Docking studies suggested MurB as a probable target for the observed antibacterial activity.[6]
Triazolo-ThiadiazolesCYP51 (Lanosterol 14α-demethylase)Not SpecifiedFavorable binding predicted.The antifungal activity was likely mediated through the inhibition of this key fungal enzyme.[6]
1,3,4-Thiadiazole-Sulfa HybridsDihydropteroate Synthase (S. aureus)6CLVStable complex formation observed.Compound 3k showed strong interactions via hydrogen bonding and hydrophobic interactions.[8]
1,3,4-Thiadiazole-Sulfa HybridsDihydropteroate Synthase (E. coli)5U14Stable complex formation observed.Compound 3k also demonstrated effective binding with the E. coli enzyme.[8]
Imidazo[2,1-b][1][3][6]-ThiadiazolesPantothenate Synthetase (M. tuberculosis)Not Specified-9.7Compounds 6a1 and 6d1 showed the highest affinity for this anti-TB target.

Experimental Protocols

The reliability of molecular docking results is intrinsically linked to the rigor of the experimental protocol. While specific parameters may vary, a representative methodology for docking thiadiazole derivatives against a target protein is outlined below.[9][10]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules, co-ligands, and ions are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned.

  • The protein structure is then energy-minimized using a suitable force field (e.g., OPLS, AMBER) to relieve any steric clashes and attain a stable conformation.

2. Ligand Preparation:

  • The 2D structures of the thiadiazole derivatives are drawn using chemical drawing software (e.g., ChemDraw).

  • These 2D structures are converted into 3D structures.

  • The ligands are subsequently energy-minimized to obtain their most stable, low-energy conformation.

3. Active Site Definition and Docking:

  • The binding site (active site) on the protein is defined, often based on the location of a co-crystallized ligand or through cavity detection algorithms.

  • A docking algorithm (e.g., AutoDock, GLIDE, MOE-Dock) is used to systematically sample various conformations and orientations of the ligand within the defined active site.[3][11]

  • The software calculates the binding energy or a docking score for each pose, predicting the strength of the interaction.

4. Analysis of Results:

  • The resulting docked poses are ranked based on their scores.

  • The pose with the most favorable score is analyzed to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and salt bridges, with the amino acid residues of the protein's active site.[2][12]

Visualizing Mechanisms and Workflows

To better understand the context and process of these docking studies, the following diagrams illustrate a relevant signaling pathway and the general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Thiadiazole Thiadiazole Derivatives Thiadiazole->EGFR Inhibit Thiadiazole->Akt Inhibit

Caption: EGFR-Akt signaling pathway often targeted by anticancer thiadiazole derivatives.

G PDB 1. Protein Structure Acquisition (from PDB) PrepP 2. Protein Preparation (Remove water, add H) PDB->PrepP Grid 4. Binding Site Definition (Grid Generation) PrepP->Grid Ligands 3. Ligand Preparation (2D to 3D, Energy Minimization) Docking 5. Molecular Docking (Run Simulation) Ligands->Docking Grid->Docking Analysis 6. Results Analysis (Scoring & Interaction Analysis) Docking->Analysis Output Binding Mode & Affinity Analysis->Output

Caption: A typical workflow for a molecular docking experiment.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 1,2,3-Thiadiazole-4-Carboxylate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 1,2,3-thiadiazole-4-carboxylate, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Hazard Summary

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While specific toxicity data may be limited, similar compounds can cause skin and eye irritation.[1] Always consult the material's specific Safety Data Sheet (SDS) before proceeding.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2][4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][3][4]

  • Ignition Sources: Keep away from ignition sources, as combustible packaging materials may be present.[2][5]

Required Personal Protective Equipment (PPE)

A summary of the necessary PPE for handling this compound waste is provided in the table below.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[4]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1]
Skin and Body Protection Laboratory coat. For larger spills, a chemical-resistant apron or suit may be necessary.[4]
Respiratory Protection Not typically required for small quantities handled in a fume hood. Use a NIOSH-approved respirator if dust or aerosols are generated.[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1][3] Adherence to all national and local regulations is mandatory.

Experimental Protocol: Waste Segregation and Packaging

  • Waste Identification: Clearly identify all waste streams containing this compound.

  • Container Selection:

    • Solid Waste: Collect unused or contaminated solid this compound in a designated, compatible, and sealable hazardous waste container.[2][3][4]

    • Liquid Waste: If this compound is in a solution, collect it in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.

    • Contaminated Materials: Any materials used for cleaning spills or handling the compound (e.g., paper towels, gloves) should be collected as solid hazardous waste.

  • Labeling:

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.

    • Indicate the approximate concentration if it is in a solution.

  • Storage:

    • Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.[1][2]

    • Ensure containers are kept away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste management company.

    • Provide the disposal company with a copy of the Safety Data Sheet.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[3][4]

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the appropriate laboratory safety personnel.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_packaging Packaging & Labeling cluster_storage_disposal Storage & Disposal start Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid, Liquid, Contaminated) ppe->segregate container Select Compatible Container segregate->container labeling Label Container (Name, Hazards) container->labeling seal Securely Seal Container labeling->seal storage Store in Designated Waste Area seal->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.